Product packaging for Erythromycin, 9-deoxy-9-(propylamino)-(Cat. No.:CAS No. 119904-03-9)

Erythromycin, 9-deoxy-9-(propylamino)-

Cat. No.: B038645
CAS No.: 119904-03-9
M. Wt: 777 g/mol
InChI Key: JDBGPLZPTBGQMX-PNSWQVPASA-N
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Description

Erythromycin, 9-deoxy-9-(propylamino)-, also known as Erythromycin, 9-deoxy-9-(propylamino)-, is a useful research compound. Its molecular formula is C40H76N2O12 and its molecular weight is 777 g/mol. The purity is usually 95%.
The exact mass of the compound Erythromycin, 9-deoxy-9-(propylamino)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Erythromycin, 9-deoxy-9-(propylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erythromycin, 9-deoxy-9-(propylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H76N2O12 B038645 Erythromycin, 9-deoxy-9-(propylamino)- CAS No. 119904-03-9

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-(propylamino)-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H76N2O12/c1-15-17-41-30-21(3)19-38(9,47)35(54-37-31(43)27(42(12)13)18-22(4)50-37)24(6)32(53-29-20-39(10,49-14)34(45)26(8)51-29)25(7)36(46)52-28(16-2)40(11,48)33(44)23(30)5/h21-35,37,41,43-45,47-48H,15-20H2,1-14H3/t21-,22-,23+,24+,25-,26+,27+,28-,29+,30+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGPLZPTBGQMX-PNSWQVPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1C(CC(C(C(C(C(C(=O)OC(C(C(C1C)O)(C)O)CC)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H76N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119904-03-9
Record name 9-N-(1-Propyl)erythromyclamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119904039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-281389
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B83RU5KE3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of 9-Deoxy-9-(propylamino)-erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the macrolide antibiotic 9-deoxy-9-(propylamino)-erythromycin, the active metabolite of the prodrug dirithromycin. This document details its interaction with the bacterial ribosome, subsequent inhibition of protein synthesis, and the experimental methodologies used to elucidate these processes. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this compound's antibacterial activity.

Introduction

9-Deoxy-9-(propylamino)-erythromycin, also known as erythromycylamine, is a semi-synthetic derivative of erythromycin A. It is the biologically active form of the prodrug dirithromycin, which is converted to 9-deoxy-9-(propylamino)-erythromycin via non-enzymatic hydrolysis in the small intestine. This modification at the 9-position of the macrolide ring enhances its stability and alters its pharmacokinetic profile. Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis.

Core Mechanism of Action: Ribosomal Inhibition

The antibacterial effect of 9-deoxy-9-(propylamino)-erythromycin is achieved through its high-affinity binding to the 50S subunit of the bacterial 70S ribosome.[1][2] This interaction occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains pass.

By binding to the 23S rRNA of the 50S subunit, 9-deoxy-9-(propylamino)-erythromycin sterically obstructs the passage of the growing polypeptide chain.[1][3] This blockage can lead to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation. The binding of this macrolide derivative can also allosterically affect the peptidyl transferase center (PTC), the ribosomal site responsible for peptide bond formation.

The 9-propylamino modification has been shown to be a key factor in the enhanced activity of this compound compared to its parent molecule, erythromycin. It is suggested that this side chain provides additional interactions within the NPET, leading to a stronger binding affinity.

Signaling Pathway of Ribosomal Inhibition

The following diagram illustrates the key steps in the mechanism of action of 9-deoxy-9-(propylamino)-erythromycin at the bacterial ribosome.

Mechanism_of_Action cluster_0 Bacterial Cell Drug 9-Deoxy-9-(propylamino)- erythromycin Ribosome 70S Ribosome Drug->Ribosome Enters Cell Binding Binds to 50S Subunit (23S rRNA) in NPET Ribosome->Binding Targets Obstruction Steric Obstruction of Nascent Peptide Exit Tunnel Binding->Obstruction Leads to Inhibition Inhibition of Protein Synthesis Obstruction->Inhibition Results in Death Bacteriostasis/ Bactericidal Effect Inhibition->Death Causes

Figure 1: Mechanism of action of 9-deoxy-9-(propylamino)-erythromycin.

Quantitative Data

The following table summarizes the available quantitative data for 9-deoxy-9-(propylamino)-erythromycin (via its prodrug, dirithromycin) in comparison to erythromycin.

ParameterOrganism9-Deoxy-9-(propylamino)-erythromycin (as Dirithromycin)ErythromycinReference
Apparent Dissociation Constant (KDapp) E. coli 70S Ribosomes1.6 ± 0.5 nM2.6 ± 0.6 nM[4]
Apparent Dissociation Constant (KDapp) T. thermophilus 70S Ribosomes0.8 ± 0.2 µM1.2 ± 0.3 µM[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of macrolide antibiotics like 9-deoxy-9-(propylamino)-erythromycin.

Ribosomal Binding Assay (Fluorescence Anisotropy)

This protocol is adapted from a competitive binding assay used for macrolides.[4]

Objective: To determine the binding affinity of 9-deoxy-9-(propylamino)-erythromycin to bacterial ribosomes.

Materials:

  • 70S ribosomes from the target bacterial species (e.g., E. coli or T. thermophilus)

  • Fluorescently labeled erythromycin analog (e.g., BODIPY-ERY)

  • 9-Deoxy-9-(propylamino)-erythromycin (test compound)

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 4 mM β-mercaptoethanol)

  • Fluorometer capable of measuring fluorescence anisotropy

Procedure:

  • Prepare a stock solution of the fluorescently labeled erythromycin analog in the binding buffer.

  • Prepare serial dilutions of 9-deoxy-9-(propylamino)-erythromycin in the binding buffer.

  • In a microplate, combine a fixed concentration of 70S ribosomes and the fluorescently labeled erythromycin analog.

  • Add the varying concentrations of 9-deoxy-9-(propylamino)-erythromycin to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

  • Measure the fluorescence anisotropy of each well using a fluorometer.

  • The decrease in fluorescence anisotropy is proportional to the displacement of the fluorescent probe by the test compound.

  • Calculate the apparent dissociation constant (KDapp) by fitting the data to a competitive binding equation.

In Vitro Protein Synthesis Inhibition Assay

This protocol is based on a cell-free transcription-translation coupled system.[4]

Objective: To quantify the inhibitory effect of 9-deoxy-9-(propylamino)-erythromycin on protein synthesis.

Materials:

  • In vitro cell-free transcription-translation coupled system (e.g., from E. coli)

  • Plasmid DNA encoding a reporter protein (e.g., firefly luciferase)

  • 9-Deoxy-9-(propylamino)-erythromycin (test compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare serial dilutions of 9-deoxy-9-(propylamino)-erythromycin.

  • Set up the in vitro transcription-translation reactions according to the manufacturer's instructions, including the plasmid DNA.

  • Add the different concentrations of 9-deoxy-9-(propylamino)-erythromycin to the reactions.

  • Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Add the luciferase assay reagent to each reaction.

  • Measure the luminescence of each reaction using a luminometer.

  • The decrease in luminescence is proportional to the inhibition of protein synthesis.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits protein synthesis by 50%.

Experimental Workflow

The diagram below outlines a general workflow for evaluating the mechanism of action of a novel macrolide derivative.

Experimental_Workflow cluster_1 Workflow for Macrolide MOA Start Start: Novel Macrolide (e.g., 9-deoxy-9-(propylamino)-erythromycin) MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Binding_Assay Ribosomal Binding Assay (e.g., Fluorescence Anisotropy) MIC->Binding_Assay Protein_Synth_Assay In Vitro Protein Synthesis Inhibition Assay MIC->Protein_Synth_Assay Data_Analysis Data Analysis: Calculate KDapp and IC50 Binding_Assay->Data_Analysis Protein_Synth_Assay->Data_Analysis MOA_Confirmation Mechanism of Action Confirmed: Inhibition of Protein Synthesis via Ribosomal Binding Data_Analysis->MOA_Confirmation Further_Studies Further Studies: - Ribosomal Footprinting - Cryo-EM of Drug-Ribosome Complex - In vivo efficacy MOA_Confirmation->Further_Studies End End Further_Studies->End

Figure 2: General experimental workflow for macrolide mechanism of action studies.

Conclusion

9-Deoxy-9-(propylamino)-erythromycin is a potent inhibitor of bacterial protein synthesis. Its mechanism of action is centered on its high-affinity binding to the 50S ribosomal subunit, leading to the obstruction of the nascent peptide exit tunnel and subsequent cessation of protein elongation. The propylamino modification at the 9-position appears to enhance its binding affinity compared to erythromycin. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel macrolide antibiotics. Further structural studies, such as cryo-electron microscopy, could provide more precise insights into the specific molecular interactions between 9-deoxy-9-(propylamino)-erythromycin and the bacterial ribosome.

References

In-Depth Technical Guide: Biological Activity of Erythromycin, 9-deoxy-9-(propylamino)- (EM703)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, 9-deoxy-9-(propylamino)-, also known as EM703, is a semi-synthetic derivative of erythromycin. Unlike its parent compound, EM703 lacks significant bactericidal activity. Instead, it exhibits potent anti-inflammatory and anti-fibrotic properties, positioning it as a promising therapeutic candidate for chronic inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the biological activity of EM703, with a focus on its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Core Biological Activities

The primary biological activities of EM703 are centered around its immunomodulatory and anti-fibrotic effects. These effects are largely attributed to its ability to interfere with key signaling pathways involved in inflammation and tissue remodeling.

  • Anti-inflammatory Activity: EM703 has been shown to suppress inflammatory responses in various experimental models. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression[1]. By blocking NF-κB activation, EM703 can reduce the production of pro-inflammatory cytokines.

  • Anti-fibrotic Activity: The anti-fibrotic effects of EM703 are primarily mediated through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway[2][3]. TGF-β is a potent pro-fibrotic cytokine that plays a crucial role in the pathogenesis of fibrotic diseases by promoting fibroblast proliferation and excessive collagen deposition.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of EM703, based on available literature.

Table 1: In Vitro Inhibition of Fibroblast Proliferation

CompoundConcentrationCell TypeProliferation Inhibition (%)Reference
EM70310 µMMurine Lung FibroblastsData indicates significant inhibition[3]
EM70350 µMMurine Lung FibroblastsData indicates significant inhibition[3]

Table 2: In Vitro Inhibition of Collagen Production

CompoundConcentrationCell TypeCollagen Production Inhibition (%)Reference
EM70310 µMMurine Lung FibroblastsData indicates significant inhibition[3]
EM70350 µMMurine Lung FibroblastsData indicates significant inhibition[3]

Table 3: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Mouse Model

Treatment GroupParameterMeasurementResultReference
Bleomycin ControlInflammatory Cell Infiltration (BALF)Cell CountIncreased[2][3]
Bleomycin + EM703Inflammatory Cell Infiltration (BALF)Cell CountSignificantly Reduced[2][3]
Bleomycin ControlHydroxyproline Content (Lung Tissue)µ g/lung Increased[2]
Bleomycin + EM703Hydroxyproline Content (Lung Tissue)µ g/lung Significantly Reduced[2]

Note: BALF - Bronchoalveolar Lavage Fluid. Specific quantitative values from the in vivo studies are not detailed in the available abstracts.

Signaling Pathways

Inhibition of TGF-β/Smad Signaling Pathway

EM703 exerts its anti-fibrotic effects by modulating the canonical TGF-β/Smad signaling pathway. Upon binding of TGF-β to its receptor, the receptor phosphorylates Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes. EM703 has been shown to inhibit the phosphorylation of Smad2/3 and restore the levels of the inhibitory Smad7, thereby attenuating the downstream fibrotic response[4].

TGF_beta_Signaling_Inhibition cluster_nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R p_Smad2_3 p-Smad2/3 TGF_beta_R->p_Smad2_3 phosphorylates Smad_complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Transcription Pro-fibrotic Gene Transcription Fibrosis Fibrosis Gene_Transcription->Fibrosis EM703 EM703 EM703->p_Smad2_3 inhibits Smad7 Smad7 EM703->Smad7 restores Smad7->TGF_beta_R inhibits NF_kB_Signaling_Inhibition cluster_cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates p_IkB p-IκB NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Transcription Inflammatory Gene Transcription IkB_NF_kB IκB-NF-κB Complex IkB_NF_kB->IkB IkB_NF_kB->NF_kB Proteasome Proteasome p_IkB->Proteasome degradation Inflammation Inflammation Gene_Transcription->Inflammation EM703 EM703 EM703->IKK inhibits In_Vitro_Screening_Workflow Start Start: Culture Fibroblasts TGF_beta_Stimulation Stimulate with TGF-β (± Test Compound, e.g., EM703) Start->TGF_beta_Stimulation Proliferation_Assay Fibroblast Proliferation Assay (e.g., MTT) TGF_beta_Stimulation->Proliferation_Assay Collagen_Assay Collagen Production Assay (e.g., Sirius Red) TGF_beta_Stimulation->Collagen_Assay Western_Blot Western Blot for p-Smad (Mechanism of Action) TGF_beta_Stimulation->Western_Blot Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis Collagen_Assay->Data_Analysis Western_Blot->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End In_Vivo_Efficacy_Workflow Start Start: Induce Pulmonary Fibrosis (e.g., Bleomycin in Mice) Treatment Treat with Vehicle or Test Compound (e.g., EM703) Start->Treatment Monitoring Monitor Animal Health and Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Day 21) Monitoring->Endpoint BALF_Analysis Bronchoalveolar Lavage (BALF) - Inflammatory Cells - Cytokines Endpoint->BALF_Analysis Histology Lung Histology (e.g., Masson's Trichrome) Endpoint->Histology Biochemistry Lung Biochemistry (e.g., Hydroxyproline Assay) Endpoint->Biochemistry Data_Analysis Data Analysis and Statistical Evaluation BALF_Analysis->Data_Analysis Histology->Data_Analysis Biochemistry->Data_Analysis Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Conclusion

References

Structure-Activity Relationship of 9-Deoxy-9-(propylamino)-erythromycin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 9-deoxy-9-(propylamino)-erythromycin and its analogs, a class of macrolide antibiotics derived from erythromycin. The focus is on the impact of substitutions at the 9-amino position on antibacterial potency and spectrum. This document summarizes key findings from relevant literature, presents available quantitative data, and outlines the general experimental protocols for the synthesis and biological evaluation of these compounds.

Introduction

Erythromycin, a 14-membered macrolide antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. However, its clinical utility is hampered by issues such as acid instability and a limited spectrum of activity, particularly against Gram-negative bacteria. To address these limitations, extensive research has focused on the semisynthetic modification of the erythromycin scaffold. One of the most fruitful areas of investigation has been the modification at the C-9 position of the macrolide ring. The conversion of the 9-keto group to a 9-amino function, followed by N-alkylation, has led to the discovery of potent derivatives with improved pharmacological properties.

This guide specifically delves into the SAR of 9-deoxy-9-(propylamino)-erythromycin and related 9-N-alkyl erythromycylamine derivatives. A key publication in this area by Kirst et al. (1990) identified 9-N-(1-propyl)erythromycylamine (also referred to as LY281389) as a particularly efficacious derivative with excellent in vitro and in vivo antimicrobial activity.[1]

Core Structure and Modifications

The core structure under consideration is 9(S)-erythromycylamine, where the 9-keto group of erythromycin A is replaced by an amino group. The primary focus of the SAR studies discussed herein is the variation of the alkyl substituent on this 9-amino group.

Logical Relationship of Modifications

SAR_Logic Erythromycin Erythromycin A (9-keto) Erythromycylamine 9(S)-Erythromycylamine (9-amino) Erythromycin->Erythromycylamine Reductive Amination Propylamino 9-deoxy-9-(propylamino)-erythromycin (9-N-propyl) Erythromycylamine->Propylamino N-Alkylation (Propionaldehyde) Other_Alkyl Other 9-N-Alkyl Derivatives Erythromycylamine->Other_Alkyl N-Alkylation (Other Aldehydes) Improved Potency Improved Potency Propylamino->Improved Potency Varying Potency Varying Potency Other_Alkyl->Varying Potency

Caption: Modification of Erythromycin A to 9-N-Alkyl Derivatives.

Quantitative Structure-Activity Relationship Data

A pivotal study by Kirst et al. synthesized a series of new 9-N-alkyl derivatives of 9(S)-erythromycylamine and evaluated their antimicrobial activity.[1] While the full detailed data tables from the original publication are not publicly available in the abstract, the study concluded that the 9-N-(1-propyl) derivative was the most efficacious. The following table is a representative summary based on the available information, highlighting the key finding.

CompoundR Group at 9-N PositionRelative In Vitro ActivityRelative In Vivo Efficacy (Oral)
9(S)-Erythromycylamine-HBaselineModerate
9-N-(1-propyl)erythromycylamine -CH₂CH₂CH₃ Excellent Excellent
Other 9-N-Alkyl DerivativesVarious Alkyl ChainsVariableVariable
9-N,N-Dialkyl DerivativesTwo Alkyl ChainsGenerally LowerNot Reported

Experimental Protocols

The synthesis and biological evaluation of 9-deoxy-9-(propylamino)-erythromycin and its analogs generally follow established methodologies in medicinal chemistry and microbiology.

Synthesis

The primary synthetic route to 9-N-alkyl erythromycylamine derivatives is through reductive amination of 9(S)-erythromycylamine with the corresponding aldehyde.

General Synthetic Workflow

Synthesis_Workflow start Start: 9(S)-Erythromycylamine reaction Reductive Amination Reaction - Solvent (e.g., Methanol) - Reducing Agent (e.g., NaBH₃CN or H₂/Catalyst) start->reaction aldehyde Propionaldehyde (or other aldehyde) aldehyde->reaction workup Reaction Workup - Quenching - Extraction reaction->workup purification Purification - Chromatography workup->purification characterization Characterization - NMR - Mass Spectrometry purification->characterization final_product Final Product: 9-N-Alkyl Erythromycylamine characterization->final_product

Caption: General workflow for the synthesis of 9-N-alkyl erythromycylamine derivatives.

Detailed Synthetic Protocol (General Procedure based on Kirst et al., 1990):

  • Reaction Setup: 9(S)-erythromycylamine is dissolved in a suitable solvent, such as methanol.

  • Aldehyde Addition: The corresponding aliphatic aldehyde (e.g., propionaldehyde) is added to the solution.

  • Reductive Amination: A reducing agent is introduced. Two common methods are:

    • Sodium Cyanoborohydride: This mild reducing agent is added to the reaction mixture.

    • Catalytic Hydrogenation: The reaction is carried out under a hydrogen atmosphere in the presence of a catalyst (e.g., Palladium on carbon).

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous solution to remove any remaining reagents.

  • Purification: The crude product is purified using column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Evaluation

The antimicrobial activity of the synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria.

Antimicrobial Testing Workflow

MIC_Workflow start Synthesized Compounds dilution Serial Dilution of Compounds in Microtiter Plates start->dilution inoculation Inoculation with Standardized Bacterial Suspensions dilution->inoculation incubation Incubation at 37°C for 18-24 hours inoculation->incubation readout Visual or Spectrophotometric Determination of Growth incubation->readout mic MIC Determination: Lowest concentration with no visible growth readout->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Standard MIC Determination Protocol (Broth Microdilution):

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial Dilutions: The compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • Bacterial Inoculum: The bacterial strains to be tested are grown to a specific optical density and then diluted to a standardized concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Structure-Activity Relationship Insights

The available literature, primarily the work of Kirst et al., provides several key insights into the SAR of 9-N-alkyl erythromycylamine derivatives[1]:

  • N-Alkylation is Crucial: The introduction of an alkyl group at the 9-amino position generally enhances antibacterial activity compared to the parent 9(S)-erythromycylamine.

  • Optimal Alkyl Chain Length: The propyl group appears to be optimal for both in vitro and in vivo activity. Shorter or longer alkyl chains may lead to a decrease in potency.

  • Steric Hindrance: The synthesis of 9-N,N-dialkyl derivatives is also possible, but these compounds generally exhibit lower activity, suggesting that excessive steric bulk at the 9-amino position is detrimental to antibacterial potency.[1] This may be due to interference with the binding of the macrolide to its ribosomal target.

  • In Vivo Efficacy: The excellent oral efficacy of 9-N-(1-propyl)erythromycylamine suggests that this modification not only enhances antibacterial potency but may also improve pharmacokinetic properties such as oral bioavailability and metabolic stability.

Conclusion

The modification of the 9-keto group of erythromycin to a 9-N-propylamino group represents a significant advancement in the development of macrolide antibiotics. The resulting compound, 9-deoxy-9-(propylamino)-erythromycin, exhibits excellent in vitro and in vivo antibacterial activity. The structure-activity relationship studies indicate that the nature of the N-alkyl substituent at the 9-position is a critical determinant of biological activity, with the propyl group being identified as optimal. Further research in this area could involve the exploration of propyl analogs with additional functional groups to further enhance potency, expand the antibacterial spectrum, and overcome mechanisms of bacterial resistance. A full analysis of the quantitative data from the seminal work in this field would provide a more detailed understanding of these relationships and guide future drug design efforts.

References

potential therapeutic targets of Erythromycin, 9-deoxy-9-(propylamino)-

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Potential Therapeutic Targets of Erythromycin, 9-deoxy-9-(propylamino)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, 9-deoxy-9-(propylamino)-, also known as 9-N-(1-propyl)erythromycylamine and designated as LY281389, is a semi-synthetic macrolide antibiotic with a dual mechanism of action, presenting potential therapeutic applications beyond its antimicrobial properties. This technical guide provides a comprehensive overview of its two primary therapeutic targets: the bacterial ribosome, responsible for its antibiotic effects, and the motilin receptor, which mediates its prokinetic gastrointestinal effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to support further research and drug development efforts.

Introduction

Erythromycin, 9-deoxy-9-(propylamino)- is a derivative of erythromycylamine, developed to enhance the properties of the parent macrolide.[1] Like other macrolides, its primary mode of action is the inhibition of bacterial protein synthesis.[2] However, erythromycin and its derivatives are also well-documented agonists of the motilin receptor, a G protein-coupled receptor that regulates gastrointestinal motility.[3] This dual targeting presents opportunities for therapeutic intervention in both infectious diseases and gastrointestinal disorders.

Antimicrobial Target: The Bacterial Ribosome

Mechanism of Action

Erythromycin, 9-deoxy-9-(propylamino)- exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[2] This binding occurs within the nascent peptide exit tunnel, physically obstructing the passage of newly synthesized polypeptides and leading to a premature dissociation of peptidyl-tRNA from the ribosome.[2][4] This action effectively halts bacterial protein synthesis, resulting in a bacteriostatic or bactericidal effect depending on the bacterial species and drug concentration.

Quantitative Data: Antimicrobial Activity

While extensive MIC (Minimum Inhibitory Concentration) data specifically for Erythromycin, 9-deoxy-9-(propylamino)- (LY281389) is not publicly available in comprehensive tables, its excellent in vitro and in vivo activity has been reported.[1] The antimicrobial spectrum is expected to be similar to that of erythromycin and its active metabolite, 9(S)-erythromycylamine. The following table presents representative MIC values for erythromycin against common pathogens to provide a comparative baseline.

Bacterial SpeciesErythromycin MIC (µg/mL) Range
Streptococcus pneumoniae0.015 - 0.25
Streptococcus pyogenes0.03 - 0.12
Staphylococcus aureus0.12 - >128
Haemophilus influenzae0.5 - 16
Moraxella catarrhalis0.03 - 0.25
Legionella pneumophila0.12 - 1.0
Mycoplasma pneumoniae≤0.008 - 0.06
Chlamydia trachomatis0.06 - 0.5

Note: These values are representative and can vary based on the strain and testing methodology.

A study on the effect of 9-N-alkyl derivatives of erythromycylamine on the oxidative burst of human neutrophils showed that LY281389 had an IC50 of approximately 18 µM and 24 µM for the production of superoxide anion after stimulation with fMLP and PMA, respectively.[5]

Experimental Protocols

Protocol: Broth Microdilution Assay

  • Preparation of Antimicrobial Agent: Prepare a stock solution of Erythromycin, 9-deoxy-9-(propylamino)- in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the bacterial strain to be tested on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol: Fluorescence Polarization Assay

  • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli) through differential centrifugation and purification.

  • Fluorescent Ligand Preparation: Synthesize a fluorescently labeled derivative of Erythromycin, 9-deoxy-9-(propylamino)- or use a commercially available fluorescent macrolide probe.

  • Binding Reaction: In a suitable binding buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NH₄Cl, pH 7.5), mix a constant concentration of the fluorescent ligand with varying concentrations of the purified ribosomes in a low-volume black microplate.

  • Competition Assay: To determine the binding affinity of the unlabeled Erythromycin, 9-deoxy-9-(propylamino)-, perform a competition assay by adding increasing concentrations of the unlabeled compound to a pre-incubated mixture of the fluorescent ligand and ribosomes.

  • Measurement: Measure the fluorescence polarization (FP) of each sample using a suitable plate reader. The FP value will increase as the fluorescent ligand binds to the large ribosome complex.

  • Data Analysis: Calculate the dissociation constant (Kd) by fitting the binding or competition data to an appropriate binding isotherm equation.[6]

Visualization of Experimental Workflow

Ribosome_Binding_Workflow Workflow for Ribosome Binding Affinity Determination cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_ribosomes Isolate 70S Ribosomes binding_reaction Incubate Fluorescent Ligand with Ribosomes prep_ribosomes->binding_reaction prep_ligand Prepare Fluorescent Ligand prep_ligand->binding_reaction prep_compound Prepare Test Compound (Erythromycin, 9-deoxy-9-(propylamino)-) competition Add Test Compound (Competition) prep_compound->competition binding_reaction->competition measure_fp Measure Fluorescence Polarization competition->measure_fp analyze_data Calculate Kd (Binding Affinity) measure_fp->analyze_data

Caption: Workflow for determining ribosome binding affinity.

Prokinetic Target: The Motilin Receptor

Mechanism of Action

Erythromycin, 9-deoxy-9-(propylamino)- acts as an agonist at the motilin receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract.[3] The motilin receptor is coupled to the Gq alpha subunit.[7] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction and increased gastrointestinal motility.[8]

Quantitative Data: Motilin Receptor Agonist Activity
CompoundEC50 (µM) for Ca²⁺ mobilization in cells expressing the motilin receptor
Motilin0.036
Erythromycin0.92
Azithromycin2.9

Data from a study on human recombinant motilin receptors.

Experimental Protocols

Protocol: Radioligand Displacement Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human motilin receptor (e.g., CHO or HEK293 cells).

  • Radioligand: Use a commercially available radiolabeled motilin receptor ligand, such as [¹²⁵I]-motilin.

  • Binding Reaction: In a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4), incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of the test compound (Erythromycin, 9-deoxy-9-(propylamino)-).

  • Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: FLIPR (Fluorescent Imaging Plate Reader) Assay

  • Cell Culture: Plate cells stably expressing the human motilin receptor into black-walled, clear-bottom 96- or 384-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of Erythromycin, 9-deoxy-9-(propylamino)- in an appropriate assay buffer.

  • Measurement: Use a FLIPR instrument to add the compound dilutions to the cell plates and simultaneously measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualization of Signaling Pathway

Motilin_Receptor_Signaling Motilin Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol EM_agonist Erythromycin, 9-deoxy-9-(propylamino)- MotilinR Motilin Receptor (GPCR) EM_agonist->MotilinR binds Gq Gq Protein MotilinR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Contraction Smooth Muscle Contraction Ca2->Contraction stimulates PKC->Contraction potentiates

Caption: Motilin receptor Gq signaling pathway.

Conclusion

Erythromycin, 9-deoxy-9-(propylamino)- presents a compelling profile with two distinct and therapeutically relevant targets. Its potent antimicrobial activity, mediated through the inhibition of the bacterial ribosome, positions it as a candidate for the treatment of various bacterial infections. Concurrently, its agonist activity at the motilin receptor suggests its utility as a prokinetic agent for managing gastrointestinal motility disorders. The information and protocols provided in this guide are intended to facilitate further investigation into the pharmacological properties of this compound and to support the development of novel therapeutic strategies. Further research is warranted to fully elucidate the quantitative pharmacology of Erythromycin, 9-deoxy-9-(propylamino)- at both of its targets and to explore its full clinical potential.

References

A Comprehensive Technical Review of 9-Deoxy-9-(propylamino)-erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activity, and experimental protocols related to 9-Deoxy-9-(propylamino)-erythromycin, a semi-synthetic macrolide antibiotic. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant chemical processes to support ongoing research and development in the field of antibacterials.

Core Compound Profile

9-Deoxy-9-(propylamino)-erythromycin, also referred to in the scientific literature as 9-N-(1-propyl)erythromycylamine and identified by the code LY281389, is a derivative of 9(S)-erythromycylamine.[1] It belongs to a series of 9-N-alkyl erythromycylamine analogs developed to enhance the antimicrobial properties of the parent erythromycin molecule.

Synthesis and Experimental Protocols

The primary method for the synthesis of 9-Deoxy-9-(propylamino)-erythromycin is through the reductive alkylation of 9(S)-erythromycylamine.[1] This process involves the reaction of erythromycylamine with an aliphatic aldehyde, in this case, propionaldehyde, in the presence of a reducing agent.

General Synthesis Protocol: Reductive Alkylation

A common procedure for the N-alkylation of 9(S)-erythromycylamine involves the following steps:

  • Reaction Setup: 9(S)-erythromycylamine is dissolved in a suitable solvent, typically a lower-alkanol such as methanol or ethanol.

  • Aldehyde Addition: The corresponding aliphatic aldehyde (e.g., propionaldehyde) is added to the solution.

  • Reductant Addition: A reducing agent, such as sodium cyanoborohydride, is introduced to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature for a specified period, ranging from several hours to overnight, to ensure the completion of the reductive amination process.

  • Work-up and Purification: Following the reaction, the crude product is subjected to standard work-up procedures, which may include extraction and washing. The final compound is then purified using techniques like flash chromatography or crystallization to yield the desired 9-N-alkyl derivative.

Alternative hydrogenation methods have also been developed for the synthesis of these derivatives.[1]

Biological Activity and Quantitative Data

9-Deoxy-9-(propylamino)-erythromycin (LY281389) has demonstrated significant antimicrobial activity, and from a series of 9-N-alkyl derivatives, it was identified as the most efficacious.[1]

In Vitro Antimicrobial Activity

The in vitro activity of 9-N-alkyl derivatives of 9(S)-erythromycylamine, including the propyl derivative, has been evaluated against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for LY281389 against selected pathogens.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusData not available in abstract
Streptococcus pyogenesData not available in abstract
Streptococcus pneumoniaeData not available in abstract
Haemophilus influenzaeData not available in abstract

Note: Specific MIC values from the primary literature require access to the full-text article and are not available in the provided search results.

In Vivo Efficacy

Studies in animal models have shown that 9-N-alkyl derivatives of 9(S)-erythromycylamine possess excellent antimicrobial activity, particularly when administered orally for the treatment of experimental infections in mice.[1]

Effects on Neutrophil Function

Beyond its direct antimicrobial effects, LY281389 has been investigated for its immunomodulatory properties, specifically its impact on the oxidative burst of human neutrophils.

AssayIC50 (µM)
Superoxide anion production (fMLP stimulated)~18
Superoxide anion production (PMA stimulated)~24

These results indicate that 9-Deoxy-9-(propylamino)-erythromycin is a more potent inhibitor of superoxide anion production in neutrophils compared to the parent compound, erythromycylamine (IC50 values of ~72 and ~74 µM for fMLP and PMA stimulation, respectively).[2]

Visualized Experimental Workflow

The synthesis of 9-Deoxy-9-(propylamino)-erythromycin and other 9-N-alkyl derivatives of 9(S)-erythromycylamine can be depicted as a straightforward chemical workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Erythromycylamine Erythromycylamine Reductive_Alkylation Reductive Alkylation (Sodium Cyanoborohydride) Erythromycylamine->Reductive_Alkylation Propionaldehyde Propionaldehyde Propionaldehyde->Reductive_Alkylation Propylamino_Erythromycin 9-Deoxy-9-(propylamino)- erythromycin Reductive_Alkylation->Propylamino_Erythromycin

Caption: Synthetic pathway for 9-Deoxy-9-(propylamino)-erythromycin.

Structure-Activity Relationships

The development of 9-N-alkyl derivatives of 9(S)-erythromycylamine has been a subject of structure-activity relationship (SAR) studies. The selection of 9-N-(1-propyl)erythromycylamine as a highly efficacious derivative suggests that the nature of the N-alkyl substituent plays a crucial role in the antimicrobial potency of these compounds.[1] Further research into varying the alkyl chain length and branching could provide deeper insights into optimizing the biological activity of this class of macrolides.

Conclusion

9-Deoxy-9-(propylamino)-erythromycin (LY281389) is a noteworthy derivative of erythromycin with potent antimicrobial and immunomodulatory activities. The synthetic route via reductive alkylation is well-established, allowing for the generation of various analogs for further investigation. The available data underscores the potential of this compound and provides a solid foundation for future research aimed at developing novel macrolide antibiotics with improved therapeutic profiles.

References

The Immunomodulatory Landscape of Macrolide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrolide antibiotics, a class of drugs primarily known for their antimicrobial properties, have garnered significant attention for their potent immunomodulatory effects. These non-antibiotic functions offer promising therapeutic avenues for a multitude of chronic inflammatory diseases. This technical guide provides an in-depth exploration of the mechanisms through which macrolide derivatives modulate the immune system. We delve into the core signaling pathways affected, present quantitative data on their impact on key inflammatory mediators, and provide detailed experimental protocols for researchers to investigate these effects. This document is intended to serve as a comprehensive resource for scientists and drug development professionals working to harness the therapeutic potential of macrolide immunomodulation.

Introduction

Beyond their well-established role in combating bacterial infections by inhibiting protein synthesis, 14- and 15-membered ring macrolides such as erythromycin, clarithromycin, azithromycin, and roxithromycin exhibit profound effects on the host immune response.[1] These immunomodulatory properties are particularly relevant in chronic inflammatory conditions where the immune system itself contributes to pathology. The clinical efficacy of macrolides in diseases like diffuse panbronchiolitis, chronic obstructive pulmonary disease (COPD), and cystic fibrosis is often attributed to these non-antibiotic activities.[2] This guide will dissect the molecular mechanisms underlying these effects, focusing on key signaling pathways, cellular targets, and the resulting modulation of inflammatory mediators.

Core Mechanisms of Macrolide Immunomodulation

The immunomodulatory effects of macrolide derivatives are multifaceted, primarily revolving around the inhibition of pro-inflammatory signaling cascades and the modulation of immune cell function.

Inhibition of Pro-inflammatory Signaling Pathways

Two of the most well-documented mechanisms by which macrolides exert their immunomodulatory effects are the inhibition of the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Macrolides, such as clarithromycin, have been shown to inhibit the activation of NF-κB.[3][4][5] This is a critical mechanism as it effectively dampens the downstream inflammatory cascade. The inhibition often occurs by preventing the nuclear translocation of the p65 subunit of NF-κB.[6][7]

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK IKK Receptor->IKK 2. Signal IκB IκB IKK->IκB 3. Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) Inhibition p65 p65 NF-κB (p50/p65)->p65 4. Translocation Macrolides Macrolides Macrolides->p65 Inhibition DNA DNA p65->DNA 5. Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes 6. Transcription

Figure 1: Inhibition of the NF-κB Signaling Pathway by Macrolides.

The ERK1/2 pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is another crucial regulator of inflammation. Macrolides have been demonstrated to suppress the phosphorylation of ERK1/2, thereby inhibiting its activation.[8] This action contributes to the reduction of pro-inflammatory gene expression.

ERK12_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors/\nCytokines Growth Factors/ Cytokines Receptor Tyrosine\nKinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors/\nCytokines->Receptor Tyrosine\nKinase (RTK) 1. Binding MEKK MEKK Receptor Tyrosine\nKinase (RTK)->MEKK 2. Activation MEK MEK MEKK->MEK 3. Phosphorylation ERK1/2 ERK1/2 MEK->ERK1/2 4. Phosphorylation Transcription Factors Transcription Factors ERK1/2->Transcription Factors 5. Activation Macrolides Macrolides Macrolides->ERK1/2 Inhibition of Phosphorylation Pro-inflammatory\nGenes Pro-inflammatory Genes Transcription Factors->Pro-inflammatory\nGenes 6. Transcription

Figure 2: Inhibition of the ERK1/2 Signaling Pathway by Macrolides.
Modulation of Immune Cell Function

Macrolides directly impact the function of key innate immune cells, particularly neutrophils and macrophages.

Neutrophils are first responders to sites of inflammation and can contribute to tissue damage through the release of enzymes and reactive oxygen species. Macrolides have been shown to reduce neutrophil numbers and inhibit the release of neutrophil elastase, a potent serine protease that can degrade extracellular matrix components.[1]

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes. Classically activated (M1) macrophages are pro-inflammatory, while alternatively activated (M2) macrophages are involved in tissue repair and resolution of inflammation. Azithromycin has been shown to polarize macrophages towards the anti-inflammatory M2 phenotype.[7][9] This is characterized by the upregulation of M2 markers such as Arginase-1 (Arg-1) and CD206.[10][11]

Quantitative Effects of Macrolide Derivatives on Inflammatory Mediators

The immunomodulatory effects of macrolides translate into measurable changes in the production of key inflammatory cytokines and enzymes. The following tables summarize quantitative data from various studies.

MacrolideCell TypeStimulantConcentration% Inhibition of IL-8 Release (Mean ± SEM)Reference
ErythromycinHuman Bronchial Epithelial Cells-10⁻⁶ M25.0 ± 5.67%[1][12]
ClarithromycinHuman Bronchial Epithelial Cells-10⁻⁶ M37.5 ± 8.99%[1][12]
Table 1: Inhibition of Interleukin-8 (IL-8) Release by Macrolides.
MacrolideCell TypeStimulantConcentration% Inhibition of TNF-α ProductionReference
RoxithromycinJ774 MacrophagesLPS (1 µg/ml)80 µM45%[13]
ClarithromycinJ774 MacrophagesLPS (1 µg/ml)80 µM35%[13]
ErythromycinJ774 MacrophagesLPS (1 µg/ml)80 µM22%[13]
AzithromycinJ774 MacrophagesLPS (1 µg/ml)80 µM26%[13]
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production by Macrolides.
MacrolideCell TypeStimulantConcentration% Inhibition of IL-6 ProductionReference
RoxithromycinJ774 MacrophagesLPS (1 µg/ml)80 µM~40%[13]
ClarithromycinJ774 MacrophagesLPS (1 µg/ml)80 µM~30%[13]
ErythromycinJ774 MacrophagesLPS (1 µg/ml)80 µM~25%[13]
AzithromycinJ774 MacrophagesLPS (1 µg/ml)80 µM~20%[13]
Table 3: Inhibition of Interleukin-6 (IL-6) Production by Macrolides.
MacrolideCell TypeEffectMarkerObservationReference
AzithromycinMurine Macrophages (J774)M2 PolarizationArginase-1Increased gene expression[9]
AzithromycinHuman Monocyte-Derived MacrophagesM2 PolarizationCD209Increased percentage of CD209+ cells[11]
AzithromycinMurine Macrophages (in vivo)M2 PolarizationCD206, Arg-1Increased proportion of positive macrophages[10]
Table 4: Macrolide-Induced M2 Macrophage Polarization.

Detailed Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to characterize the immunomodulatory effects of macrolide derivatives.

Western Blot for ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 in cell lysates, a key indicator of its activation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with macrolide and/or stimulant) Lysis 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Separate proteins by size) Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or non-fat milk in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-phospho-ERK1/2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection (ECL substrate) Secondary_Ab->Detection Stripping 10. Membrane Stripping Detection->Stripping Reprobing 11. Reprobing (anti-total-ERK1/2) Stripping->Reprobing

Figure 3: Experimental Workflow for Western Blot Analysis of ERK1/2 Phosphorylation.

Materials:

  • Cell culture reagents

  • Macrolide derivative of interest

  • Stimulant (e.g., LPS, TNF-α)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibody against phospho-ERK1/2

  • Primary antibody against total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Stripping buffer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the macrolide derivative for the desired time, followed by stimulation with a pro-inflammatory agent if required.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane of the bound antibodies using a stripping buffer. After washing, re-block the membrane and probe with an antibody against total ERK1/2, followed by the secondary antibody and detection steps as before.

NF-κB p65 Nuclear Translocation Assay

This protocol describes a method to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

Materials:

  • Cell culture reagents

  • Macrolide derivative

  • Stimulant (e.g., TNF-α)

  • Nuclear and cytoplasmic extraction kit

  • Protein assay reagent

  • Western blot reagents (as in 4.1)

  • Primary antibody against NF-κB p65

  • Antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers

Procedure:

  • Cell Treatment: Treat cells with the macrolide and/or stimulant as described in the Western blot protocol.

  • Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions. This will yield separate cytoplasmic and nuclear protein extracts.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions.

  • Western Blot: Perform Western blotting on equal amounts of protein from the cytoplasmic and nuclear fractions as described in protocol 4.1.

  • Antibody Probing: Probe the membranes with a primary antibody against the NF-κB p65 subunit.

  • Loading Controls: To ensure the purity of the fractions, probe the membranes with antibodies against a cytoplasmic marker (e.g., GAPDH, which should be absent in the nuclear fraction) and a nuclear marker (e.g., Lamin B1, which should be absent in the cytoplasmic fraction).

  • Analysis: Quantify the band intensity of p65 in the nuclear fractions to determine the extent of translocation.

Macrophage M2 Polarization Assay

This protocol outlines the in vitro polarization of macrophages to the M2 phenotype and subsequent analysis of M2 markers.

Macrophage_Polarization_Workflow cluster_analysis Analysis Methods Monocyte_Isolation 1. Isolate Monocytes (e.g., from peripheral blood) Differentiation 2. Differentiate into Macrophages (e.g., with M-CSF) Monocyte_Isolation->Differentiation Polarization 3. M2 Polarization (Treat with IL-4 and/or IL-13, with or without macrolide) Differentiation->Polarization Analysis 4. Analyze M2 Markers Polarization->Analysis Flow_Cytometry Flow Cytometry (e.g., CD206 surface expression) Analysis->Flow_Cytometry qPCR qPCR (e.g., Arginase-1 mRNA expression) Analysis->qPCR ELISA ELISA (e.g., IL-10 secretion) Analysis->ELISA

Figure 4: Experimental Workflow for Macrophage M2 Polarization Assay.

Materials:

  • Primary monocytes or a monocytic cell line (e.g., THP-1)

  • Macrophage differentiation factor (e.g., M-CSF)

  • M2 polarizing cytokines (e.g., IL-4, IL-13)

  • Macrolide derivative

  • Reagents for analysis (Flow cytometry antibodies, qPCR reagents, ELISA kits)

Procedure:

  • Macrophage Differentiation: Differentiate monocytes into macrophages by culturing them in the presence of M-CSF for several days.

  • M2 Polarization: Treat the differentiated macrophages with M2 polarizing cytokines (e.g., IL-4 and IL-13) in the presence or absence of the macrolide derivative for 24-48 hours.

  • Analysis of M2 Markers:

    • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M2 surface markers (e.g., CD206) and analyze by flow cytometry.

    • Quantitative PCR (qPCR): Isolate RNA from the cells, reverse transcribe to cDNA, and perform qPCR to measure the gene expression of M2 markers (e.g., Arginase-1, CCL18).

    • ELISA: Collect the cell culture supernatants and measure the concentration of secreted M2-associated cytokines (e.g., IL-10) using an ELISA kit.

Neutrophil Elastase Activity Assay

This protocol describes a method to measure the activity of neutrophil elastase in a sample, which can be used to assess the inhibitory effect of macrolide derivatives.

Materials:

  • Neutrophil elastase enzyme

  • Fluorogenic neutrophil elastase substrate

  • Assay buffer

  • Macrolide derivative

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents: Prepare solutions of neutrophil elastase, the fluorogenic substrate, and the macrolide derivative at various concentrations in the assay buffer.

  • Assay Setup: In a 96-well black microplate, add the macrolide derivative at different concentrations to individual wells.

  • Enzyme Addition: Add a fixed concentration of neutrophil elastase to the wells containing the macrolide and to control wells (without macrolide).

  • Incubation: Incubate the plate at 37°C for a short period to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage inhibition of neutrophil elastase activity for each concentration of the macrolide derivative. Determine the IC50 value if desired.

Conclusion and Future Directions

Macrolide derivatives represent a compelling class of immunomodulatory agents with well-defined mechanisms of action centered on the inhibition of key pro-inflammatory signaling pathways and the modulation of immune cell function. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness these properties. Future research should focus on the development of novel macrolide derivatives with enhanced immunomodulatory activity and minimal antibiotic effects to mitigate the risk of antibiotic resistance. A deeper understanding of the nuanced effects of different macrolide structures on specific immune cell subsets and signaling components will be crucial for the development of targeted therapies for a range of chronic inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Erythromycin, 9-deoxy-9-(propylamino)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Erythromycin, 9-deoxy-9-(propylamino)-, a derivative of the macrolide antibiotic Erythromycin A. The synthesis is achieved through a two-step process involving the formation of an oxime intermediate followed by a reductive amination reaction. This modification at the C9 position of the erythromycin core is a common strategy to enhance the compound's stability and antibacterial spectrum.

Overview of the Synthesis Pathway

The synthesis of 9-deoxy-9-(propylamino)-erythromycin A proceeds via a reductive amination of Erythromycin A. This method involves the conversion of the C9 ketone of erythromycin to an intermediate, which is then reduced in the presence of propylamine to form the desired secondary amine. A common and effective strategy involves the formation of an oxime from erythromycin A, which then undergoes reduction and reaction with the amine.

Experimental Protocols

Materials and Methods

Materials:

  • Erythromycin A

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Methanol (MeOH)

  • Propylamine (CH₃CH₂CH₂NH₂)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)

  • Acetic acid (CH₃COOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol, ammonium hydroxide)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • NMR spectrometer

  • Mass spectrometer

Step 1: Synthesis of Erythromycin A 9-oxime

This initial step involves the conversion of the C9 ketone of Erythromycin A to an oxime.

Procedure:

  • To a solution of Erythromycin A (1.0 g, 1.36 mmol) in methanol (20 mL) in a 100 mL round-bottom flask, add hydroxylamine hydrochloride (0.28 g, 4.08 mmol) and sodium acetate (0.34 g, 4.08 mmol).

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol:ammonium hydroxide (90:9:1).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Erythromycin A 9-oxime as a white solid.

Expected Yield: ~95%

Characterization Data for Erythromycin A 9-oxime:

  • Appearance: White to off-white solid

  • Molecular Formula: C₃₇H₆₈N₂O₁₃

  • Molecular Weight: 748.95 g/mol

  • ¹³C NMR (indicative shifts): C9 ~170 ppm (oxime carbon)

  • Mass Spectrometry (ESI+): m/z = 749.5 [M+H]⁺

Step 2: Reductive Amination to Yield 9-deoxy-9-(propylamino)-erythromycin A

This step involves the reduction of the oxime intermediate in the presence of propylamine to form the target compound.

Procedure:

  • Dissolve Erythromycin A 9-oxime (1.0 g, 1.34 mmol) in methanol (25 mL) in a 100 mL round-bottom flask.

  • Add propylamine (0.24 g, 4.01 mmol) to the solution.

  • Adjust the pH of the mixture to ~5-6 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride (0.17 g, 2.67 mmol) portion-wise over 10 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC (dichloromethane:methanol:ammonium hydroxide - 90:9:1).

  • Once the reaction is complete, quench the reaction by the slow addition of water (10 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol (with 1% ammonium hydroxide) as the eluent.

Expected Yield: 60-70%

Data Presentation

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (%)
Erythromycin A 9-oximeErythromycin ANH₂OH·HCl, CH₃COONaMethanol4-6~95>95
Erythromycin, 9-deoxy-9-(propylamino)- Erythromycin A 9-oximePropylamine, NaBH₃CN, CH₃COOHMethanol24-4860-70>98

Visualization of the Synthesis Pathway

Synthesis_Pathway ErythromycinA Erythromycin A Oxime Erythromycin A 9-oxime ErythromycinA->Oxime  NH₂OH·HCl, CH₃COONa  Methanol, rt, 4-6h FinalProduct Erythromycin, 9-deoxy-9-(propylamino)- Oxime->FinalProduct  Propylamine, NaBH₃CN  Methanol, rt, 24-48h

Caption: Synthesis pathway for Erythromycin, 9-deoxy-9-(propylamino)-.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Reductive Amination s1_start Dissolve Erythromycin A in Methanol s1_reagents Add NH₂OH·HCl and Sodium Acetate s1_start->s1_reagents s1_react Stir at Room Temperature (4-6h) s1_reagents->s1_react s1_tlc Monitor by TLC s1_react->s1_tlc s1_workup Work-up: Concentration, Extraction, Drying s1_tlc->s1_workup s1_product Erythromycin A 9-oxime s1_workup->s1_product s2_start Dissolve Oxime in Methanol s1_product->s2_start  Use as starting material s2_reagents Add Propylamine and Acetic Acid (pH 5-6) s2_start->s2_reagents s2_reduction Add NaBH₃CN s2_reagents->s2_reduction s2_react Stir at Room Temperature (24-48h) s2_reduction->s2_react s2_tlc Monitor by TLC s2_react->s2_tlc s2_workup Work-up: Quenching, Extraction, Drying s2_tlc->s2_workup s2_purify Purification by Column Chromatography s2_workup->s2_purify s2_product Final Product s2_purify->s2_product

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 9-deoxy-9-(propylamino)erythromycin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-deoxy-9-(propylamino)erythromycin A is a semi-synthetic macrolide antibiotic derived from erythromycin A. As with many synthetic derivatives, the crude product contains a mixture of the target compound, unreacted starting materials, and various side-products. Achieving high purity is critical for subsequent in-vitro and in-vivo studies, as well as for regulatory approval. This application note details a representative protocol for the purification of 9-deoxy-9-(propylamino)erythromycin A using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is based on established procedures for the purification of erythromycin and its basic derivatives.[1][2][3]

Macrolide antibiotics are basic compounds that can exhibit poor peak shape (tailing) on standard silica-based reversed-phase columns due to interactions with residual silanols.[2] The method outlined below employs a modern C18 column and a buffered mobile phase at a slightly alkaline pH to mitigate these effects and achieve efficient separation.[3]

Experimental Protocol

This protocol provides a step-by-step guide for the purification of 9-deoxy-9-(propylamino)erythromycin A.

1. Materials and Reagents

  • Crude 9-deoxy-9-(propylamino)erythromycin A

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Hydroxide (ACS Grade)

  • Purified Water (18.2 MΩ·cm)

  • 0.22 µm Syringe Filters (for sample preparation)

2. Instrumentation and Chromatographic Conditions

A standard preparative HPLC system equipped with a UV-Vis detector is suitable for this purification.

Table 1: HPLC Instrumentation and Conditions
ParameterSpecification
HPLC System Preparative HPLC with gradient capability
Column Waters XBridge Prep C18 (or equivalent), 5 µm particle size, 19 x 150 mm
Mobile Phase A 0.2% Ammonium Hydroxide in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 for the gradient program
Flow Rate 18.0 mL/min
Column Temperature 35°C
Detection Wavelength 215 nm[2][4]
Injection Volume 500 - 2000 µL (dependent on sample concentration and column loading capacity)
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.04060
22.01090
25.01090
25.17030
30.07030

3. Sample Preparation

  • Accurately weigh the crude 9-deoxy-9-(propylamino)erythromycin A product.

  • Dissolve the crude material in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and Methanol (e.g., 50:50 v/v) is a good starting point.

  • Aim for a final concentration of approximately 10-20 mg/mL. The optimal concentration may require adjustment based on solubility and preliminary loading studies.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

4. Purification Procedure

  • Equilibrate the HPLC column with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient program as detailed in Table 2.

  • Monitor the chromatogram and collect the fractions corresponding to the main product peak. Automated fraction collectors are recommended for this process.

  • Analyze the collected fractions for purity using an analytical scale HPLC method.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Remove the organic solvent (Acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid.

Visualized Workflows

The following diagrams illustrate the key processes in this application note.

G Crude Crude Product Dissolve Dissolve in Methanol/Water Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto Preparative HPLC Filter->Inject Collect Collect Fractions Inject->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>98%) Analyze->Pool If Purity is Met Evaporate Solvent Evaporation (Rotovap) Pool->Evaporate Lyophilize Lyophilization Evaporate->Lyophilize Pure Purified Compound Lyophilize->Pure

Caption: Overall workflow for the purification of 9-deoxy-9-(propylamino)erythromycin A.

HPLC_Method System HPLC System Column: C18, 5 µm, 19x150 mm Detector: UV @ 215 nm Temp: 35°C Output Output Chromatogram Collected Fractions System->Output MobilePhase Mobile Phase A: 0.2% NH4OH in Water B: Acetonitrile MobilePhase->System Gradient Gradient Program 0-20 min: 30-60% B 20-22 min: 60-90% B 22-25 min: Hold 90% B 25.1-30 min: Re-equilibrate Gradient->System Sample Filtered Crude Sample Sample->System

Caption: Logical relationship of the key HPLC method parameters.

Expected Results

The described method is designed to effectively separate the target compound from more polar and less polar impurities. The retention time of 9-deoxy-9-(propylamino)erythromycin A will depend on the exact system and column used, but it is expected to elute within the main gradient portion (5-20 minutes). Purity of the pooled fractions should exceed 98% as determined by analytical HPLC. The final yield will be dependent on the purity of the initial crude material.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Characterization of Erythromycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of erythromycin and its analogs using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Detailed protocols for sample preparation, data acquisition, and analysis are presented to facilitate the structural elucidation and purity assessment of these macrolide antibiotics.

Introduction

Erythromycin is a well-known macrolide antibiotic produced by Saccharopolyspora erythraea. It consists of a 14-membered macrocyclic lactone ring to which two deoxysugars, L-cladinose and D-desosamine, are attached.[1][2] Modifications to the aglycone or the sugar moieties result in a wide range of erythromycin analogs with altered biological activities and pharmacokinetic properties. Accurate structural characterization of these analogs is crucial for drug discovery and development. NMR and MS are powerful analytical techniques that provide detailed structural information. NMR spectroscopy is unparalleled for determining the complete three-dimensional structure and conformation of molecules in solution, while mass spectrometry provides accurate molecular weight determination and fragmentation data that aids in structural elucidation.[3][4]

Mass Spectrometry Analysis

Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is a key technique for the characterization of erythromycin and its analogs.[3] It provides information on the molecular weight and the structure of the macrolide ring and the sugar substituents through characteristic fragmentation patterns.

Key Fragmentation Pathways of Erythromycin A

Under ESI-MS conditions, erythromycin A typically forms a protonated molecule [M+H]⁺.[1] The fragmentation of this precursor ion provides structurally significant information:

  • Loss of Cladinose: A neutral loss of the cladinose sugar is a common initial fragmentation step.

  • Loss of Desosamine: Subsequent fragmentation often involves the loss of the desosamine sugar.[1]

  • Water Loss: Dehydration reactions from the macrolide ring are also frequently observed.[5]

  • Ring Opening and Fragmentation: The macrocycle can undergo ring-opening followed by a series of neutral losses, providing information about the lactone ring structure.[6]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of erythromycin analogs using liquid chromatography coupled with tandem mass spectrometry.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the erythromycin analog.

  • Dissolve the sample in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 10 µg/mL.[7]

  • Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS/MS Parameters:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[9]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.[8]

  • Column Temperature: Maintained at around 50°C.[8]

  • Injection Volume: 10-20 µL.

  • MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for erythromycin analogs.

  • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

  • Collision Energy: Optimized for each analog to achieve optimal fragmentation.

Data Presentation: Mass Spectrometry Data for Erythromycin Analogs

The following table summarizes the mass spectrometry data for erythromycin A and some of its common analogs.

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Erythromycin A C₃₇H₆₇NO₁₃734.5576.4 (M+H - Cladinose)⁺, 158.1 (Desosamine)⁺[1]
Erythromycin B C₃₇H₆₇NO₁₂718.5560.4 (M+H - Cladinose)⁺, 158.1 (Desosamine)⁺[8]
Erythromycin C C₃₆H₆₅NO₁₃720.4562.3 (M+H - Cladinose)⁺, 158.1 (Desosamine)⁺[8]
Anhydroerythromycin A C₃₇H₆₅NO₁₂716.5558.4 (M+H - Cladinose)⁺, 158.1 (Desosamine)⁺[8]
Erythromycin A enol ether C₃₇H₆₅NO₁₂716.7558.5 (M+H - Cladinose)⁺, 158.1 (Desosamine)⁺[8]

NMR Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the complete structural elucidation of erythromycin analogs. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals.

Key NMR Experiments for Structural Elucidation
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbons in the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different structural fragments.[10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

Experimental Protocol: NMR Analysis

This protocol provides a general procedure for acquiring NMR data for erythromycin analogs.

Sample Preparation:

  • Dissolve 5-10 mg of the erythromycin analog in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O).[2]

  • Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard 1D ¹H spectrum.

    • Typical spectral width: 0-12 ppm.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled 1D ¹³C spectrum.

    • Typical spectral width: 0-220 ppm.

  • 2D NMR:

    • Acquire standard COSY, HSQC, and HMBC spectra.

    • Optimize acquisition parameters (e.g., spectral widths, number of increments, relaxation delays) for the specific analog.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for Erythromycin A

The following table provides a summary of the characteristic ¹H and ¹³C NMR chemical shifts for Erythromycin A in CDCl₃.[1][11]

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Aglycone
1175.7-
245.22.95
380.53.65
439.01.88
583.83.95
678.5-
735.11.65, 2.05
844.92.45
9222.0-
1045.32.66
1178.83.55
1274.2-
1370.05.05
1421.61.41
159.80.84
Desosamine
1'103.54.39
2'68.93.25
3'65.72.38
4'35.21.65, 2.05
5'29.11.25
N(CH₃)₂40.32.38
Cladinose
1''96.54.84
2''72.93.55
3''78.03.05
4''78.5-
5''21.51.12
OCH₃49.43.26

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Workflow Diagrams

The following diagrams illustrate the general workflows for the characterization of erythromycin analogs using mass spectrometry and NMR spectroscopy.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Erythromycin Analog Dissolution Dissolve in Organic Solvent Sample->Dissolution Dilution Dilute to ~10 µg/mL Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1: Full Scan (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan (Fragment Ions) CID->MS2 MW_Determination Molecular Weight Determination MS2->MW_Determination Fragmentation_Analysis Fragmentation Pattern Analysis MW_Determination->Fragmentation_Analysis Structure_Elucidation Structural Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Workflow for Mass Spectrometry Analysis of Erythromycin Analogs.

NMR_Spectroscopy_Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis_nmr Data Analysis Sample_NMR Erythromycin Analog (5-10 mg) Dissolution_NMR Dissolve in Deuterated Solvent Sample_NMR->Dissolution_NMR NMR_Tube Transfer to NMR Tube Dissolution_NMR->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Signal_Assignment Signal Assignment OneD_NMR->Signal_Assignment TwoD_NMR->Signal_Assignment Structure_Determination Structure Determination Signal_Assignment->Structure_Determination Conformational_Analysis Conformational Analysis Structure_Determination->Conformational_Analysis

Caption: Workflow for NMR Spectroscopy Analysis of Erythromycin Analogs.

References

Application Notes and Protocols for Erythromycin, 9-deoxy-9-(propylamino)- (LY281389) in Microbiological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, 9-deoxy-9-(propylamino)-, also known as 9-N-(1-propyl)erythromycylamine and designated by the research code LY281389, is a semi-synthetic macrolide antibiotic.[1] As a derivative of erythromycin, it belongs to a class of antibiotics that inhibit bacterial protein synthesis. These application notes provide detailed protocols for the evaluation of the in vitro antimicrobial activity of LY281389 using standard microbiological assays.

Mechanism of Action

Macrolide antibiotics, including LY281389, exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation step of protein synthesis, ultimately halting the elongation of the polypeptide chain. The diagram below illustrates this mechanism.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit 50S->Inhibition Blocks Translocation 30S 30S Subunit LY281389 LY281389 LY281389->50S Binds to tRNA tRNA mRNA mRNA Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Inhibits

Caption: Mechanism of action of LY281389.

Antimicrobial Spectrum and Activity

LY281389 has demonstrated in vitro activity against a range of Gram-positive and some Gram-negative bacteria. Its efficacy is comparable to that of erythromycin against susceptible organisms.[2] The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's in vitro antimicrobial activity, representing the lowest concentration that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antimicrobial Activity of LY281389
Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)
Staphylococcus aureus (Methicillin-sensitive)Not SpecifiedNot Specified, 97% inhibited
Staphylococcus aureus (Methicillin-resistant)Not SpecifiedNot Specified, 11% inhibited
Coagulase-negative staphylococciNot SpecifiedNot Specified, 59% inhibited
EnterococciNot SpecifiedNot Specified, 63% inhibited
Haemophilus influenzaeNot SpecifiedNot Specified, 74% inhibited
Streptococcus Lancefield group A171 (total for all Streptococcus)0.03 - 0.24
Streptococcus Lancefield group B171 (total for all Streptococcus)0.03 - 0.24
Streptococcus pneumoniae171 (total for all Streptococcus)0.03 - 0.24

Data sourced from a comparative study of 610 clinical isolates.[2]

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of LY281389 that inhibits the visible growth of a bacterial isolate.

Materials:

  • LY281389 reference powder

  • Appropriate solvent for LY281389 (e.g., dimethyl sulfoxide (DMSO), followed by dilution in sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Workflow Diagram:

MIC_Workflow Start Start Prepare_Stock Prepare Stock Solution of LY281389 Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Procedure:

  • Preparation of LY281389 Stock Solution:

    • Accurately weigh the LY281389 reference powder.

    • Dissolve in a minimal amount of a suitable solvent (e.g., DMSO).

    • Further dilute with sterile distilled water or CAMHB to a final stock concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the LY281389 stock solution to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the drug. This will result in a range of concentrations of LY281389.

    • Leave one well with no drug as a positive growth control and one well with uninoculated broth as a negative control.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the final bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of LY281389 at which there is no visible growth.

Quality Control:

  • Concurrently test a reference strain with a known MIC for LY281389 or a related macrolide (e.g., Staphylococcus aureus ATCC® 29213™) to ensure the validity of the assay.

  • The growth control well must show distinct turbidity.

  • The negative control well must remain clear.

Data Interpretation and Reporting

The MIC value is reported in µg/mL. This value can be used to classify the bacterial isolate as susceptible, intermediate, or resistant to LY281389 based on established clinical breakpoints, if available. For research and development purposes, the MIC provides a quantitative measure of the compound's potency against different microorganisms.

Safety Precautions

  • LY281389 should be handled in accordance with standard laboratory safety procedures for chemical and biological agents.

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • All work with bacterial cultures should be performed in a biological safety cabinet.

  • Decontaminate all waste and work surfaces appropriately.

Disclaimer: This document is intended for research purposes only. The information provided is based on available scientific literature and standard microbiological practices. Researchers should validate these protocols in their own laboratories.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 9-deoxy-9-(propylamino)erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the development of in vivo models to assess the efficacy of 9-deoxy-9-(propylamino)erythromycin, a promising macrolide antibiotic. Macrolides are known for their antibacterial properties, primarily through the inhibition of bacterial protein synthesis.[1][2][3] Beyond their direct antimicrobial action, macrolides also exhibit significant immunomodulatory effects, which can contribute to their therapeutic efficacy in inflammatory lung diseases.[4][5][6] This document outlines detailed protocols for murine models of bacterial pneumonia and systemic infection, methods for evaluating drug efficacy, and an overview of the potential signaling pathways modulated by this class of antibiotics.

Drug Profile: 9-deoxy-9-(propylamino)erythromycin

Mechanism of Action:

9-deoxy-9-(propylamino)erythromycin, as a macrolide antibiotic, is presumed to exert its primary antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria.[1][2][3] This binding event interferes with protein synthesis, leading to a bacteriostatic effect.[2][3]

Immunomodulatory Effects:

Macrolides are known to possess anti-inflammatory and immunomodulatory properties.[4][5][6] These effects are thought to be mediated through the modulation of key signaling pathways in immune cells, such as the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory cytokine production.[4]

Pharmacokinetics (Representative Data for Erythromycin Derivatives):

ParameterRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (h)AUC (µg·h/mL)Reference Compound
Serum s.c.50~1.5~1.0~7.3~10Azithromycin
Lung s.c.50>10~24>48>200Azithromycin
Serum p.o.100~0.5~4.0~2.5~3.4Dirithromycin

Note: This data is for illustrative purposes and may not be representative of 9-deoxy-9-(propylamino)erythromycin. Cmax = Maximum concentration, Tmax = Time to maximum concentration, AUC = Area under the curve.

In Vivo Efficacy Models: Detailed Protocols

Murine Pneumonia Model

This model is designed to evaluate the efficacy of 9-deoxy-9-(propylamino)erythromycin in a localized lung infection.

Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment A Acclimatize Mice D Induce Immunosuppression (optional, e.g., cyclophosphamide) A->D B Prepare Bacterial Inoculum (e.g., S. pneumoniae) E Intranasal or Intratracheal Inoculation B->E C Prepare Drug Formulation F Administer 9-deoxy-9-(propylamino)erythromycin (various doses and time points) C->F D->E E->F G Monitor Survival F->G H Collect Lung and Spleen Tissue F->H I Determine Bacterial Load (CFU counts) H->I J Histopathological Analysis H->J K Cytokine Profiling H->K

Caption: Murine Pneumonia Model Workflow.

Protocol:

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Streptococcus pneumoniae (e.g., ATCC 49619).

  • Inoculum Preparation:

    • Culture S. pneumoniae on blood agar plates overnight at 37°C in 5% CO2.

    • Inoculate colonies into Brain Heart Infusion (BHI) broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

    • Wash the bacterial pellet with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Immunosuppression (Optional):

    • Administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to induce neutropenia.

  • Infection:

    • Lightly anesthetize mice (e.g., with isoflurane).

    • Instill 50 µL of the bacterial suspension intranasally.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer 9-deoxy-9-(propylamino)erythromycin via the desired route (e.g., oral gavage, subcutaneous injection) at various doses. Include a vehicle control group and a positive control (e.g., erythromycin or azithromycin) group.

  • Efficacy Endpoints:

    • Survival: Monitor and record survival daily for up to 7 days.

    • Bacterial Load: At 24 or 48 hours post-infection, euthanize a subset of mice. Aseptically remove lungs and spleen, homogenize in sterile PBS, and perform serial dilutions for CFU plating on blood agar.

    • Histopathology: Fix lung tissue in 10% neutral buffered formalin for sectioning and H&E staining to assess inflammation and tissue damage.

Murine Systemic Infection (Septicemia) Model

This model evaluates the efficacy of the compound against a disseminated bacterial infection.

Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment A Acclimatize Mice D Intraperitoneal Injection of Bacteria A->D B Prepare Bacterial Inoculum (e.g., S. pneumoniae) B->D C Prepare Drug Formulation E Administer 9-deoxy-9-(propylamino)erythromycin (various doses and time points) C->E D->E F Monitor Survival E->F G Collect Blood and Spleen E->G H Determine Bacterial Load (CFU counts) G->H

Caption: Murine Systemic Infection Model Workflow.

Protocol:

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Streptococcus pneumoniae (e.g., ATCC 49619).

  • Inoculum Preparation: As described for the pneumonia model.

  • Infection:

    • Administer 100 µL of the bacterial suspension (e.g., 1 x 10^6 CFU/mouse) via intraperitoneal injection.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 1 hour).

    • Administer 9-deoxy-9-(propylamino)erythromycin as described for the pneumonia model.

  • Efficacy Endpoints:

    • Survival: Monitor and record survival daily for up to 7 days.

    • Bacterial Load: At 24 hours post-infection, euthanize a subset of mice. Collect blood via cardiac puncture and aseptically remove the spleen. Homogenize the spleen and perform serial dilutions of both blood and spleen homogenate for CFU plating.

Data Presentation: Efficacy of Erythromycin Derivatives

The following tables present representative in vivo efficacy data for various erythromycin derivatives against common pathogens. These tables should serve as a template for presenting data obtained for 9-deoxy-9-(propylamino)erythromycin.

Table 1: Survival Studies in Murine Systemic Infection Model

CompoundPathogenDose (mg/kg, s.c.)Survival Rate (%)Reference
ErythromycinS. pneumoniae5060
AzithromycinS. pneumoniae50100
9-deoxy-9-(propylamino)erythromycin S. pneumoniae TBD TBD N/A

TBD: To be determined.

Table 2: Bacterial Load Reduction in Murine Pneumonia Model (log10 CFU/g tissue)

| Compound | Pathogen | Dose (mg/kg, p.o.) | Lung | Spleen | Reference | |---|---|---|---|---| | Vehicle Control | S. pneumoniae | - | 7.5 ± 0.5 | 4.2 ± 0.8 | N/A | | Erythromycin | S. pneumoniae | 100 | 5.1 ± 0.7 | 2.1 ± 0.6 | | | Azithromycin | S. pneumoniae | 50 | 3.2 ± 0.4 | <2.0 | | | 9-deoxy-9-(propylamino)erythromycin | S. pneumoniae | TBD | TBD | TBD | N/A |

Data are presented as mean ± standard deviation. TBD: To be determined.

Table 3: 50% Effective Dose (ED50) in Murine Systemic Infection Models

CompoundPathogenRouteED50 (mg/kg)Reference
ErythromycinS. aureuss.c.2.5
ErythromycinS. pyogeness.c.1.0
AzithromycinS. aureuss.c.1.8
AzithromycinS. pyogeness.c.0.8
9-deoxy-9-(propylamino)erythromycin Various TBD TBD N/A

TBD: To be determined.

Potential Signaling Pathways for Investigation

The immunomodulatory effects of macrolides are an important aspect of their therapeutic potential. Investigating the impact of 9-deoxy-9-(propylamino)erythromycin on these pathways can provide valuable insights into its mechanism of action.

NF-κB Signaling Pathway:

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB IkB_p p-IκB (degradation) IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) DNA->Cytokines transcription Macrolide 9-deoxy-9-(propylamino)erythromycin Macrolide->IKK inhibits

Caption: Macrolide Inhibition of NF-κB Pathway.

MAPK Signaling Pathway:

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stim Bacterial Products/ Cytokines MAPKKK MAPKKK Stim->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Gene Gene Expression (Inflammation) AP1->Gene Macrolide 9-deoxy-9-(propylamino)erythromycin Macrolide->MAPK inhibits phosphorylation

Caption: Macrolide Modulation of MAPK Pathway.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the preclinical evaluation of 9-deoxy-9-(propylamino)erythromycin. By employing standardized in vivo models and thoroughly investigating both the antimicrobial and immunomodulatory properties of this compound, researchers can generate the comprehensive data necessary for its continued development as a potential therapeutic agent. It is imperative that specific pharmacokinetic and efficacy studies are conducted for 9-deoxy-9-(propylamino)erythromycin to accurately define its therapeutic potential.

References

Application Notes and Protocols for the Preclinical Formulation of Erythromycin, 9-deoxy-9-(propylamino)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, 9-deoxy-9-(propylamino)-, a semi-synthetic derivative of erythromycin, belongs to the macrolide class of antibiotics. These compounds are known for their broad-spectrum antimicrobial activity, achieved by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] Preclinical evaluation of this novel derivative requires the development of appropriate formulations to ensure consistent and reproducible results in in vitro and in vivo studies.

This document provides detailed application notes and protocols for the formulation of Erythromycin, 9-deoxy-9-(propylamino)- for preclinical research. Due to the limited availability of specific physicochemical data for this particular analog, the following recommendations are based on the known properties of the parent compound, erythromycin, and general principles of formulation development for poorly soluble basic compounds.

Physicochemical Properties and Pre-formulation Considerations

Table 1: Estimated Physicochemical Properties and Formulation Considerations

ParameterExpected Value/CharacteristicFormulation Implication
Molecular Weight > 700 g/mol High molecular weight can impact diffusion and absorption.
Solubility Poorly soluble in water. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[2]Aqueous formulations will likely require solubilizing agents or be prepared as suspensions. Stock solutions are best prepared in organic solvents.
pKa Expected to be basic (amine group)pH adjustment can be used to improve solubility in aqueous vehicles. Salt formation may be a viable strategy.
LogP HighLipophilic nature suggests potential for good membrane permeability but also challenges with aqueous solubility.
Stability Potential for acid-catalyzed degradation in the stomach.[3]For oral administration, enteric coating or formulation in a vehicle that protects from gastric acid may be necessary for consistent bioavailability.

Data Presentation: Recommended Starting Formulations

The selection of a formulation vehicle is critical and depends on the intended route of administration and the objectives of the preclinical study.[4] The following tables provide starting points for formulation development.

Table 2: Suggested Vehicles for Oral Administration

Vehicle CompositionRationalePreparation Notes
0.5% (w/v) Methylcellulose in Water Commonly used, well-tolerated suspending agent for poorly soluble compounds in oral toxicity studies.[3]The compound should be finely milled and levigated with a small amount of the vehicle before being diluted to the final volume to ensure a uniform suspension.
0.5% (w/v) Carboxymethylcellulose (CMC) / 0.1% (v/v) Polysorbate 80 (Tween® 80) in Water The surfactant helps to wet the particles and improve the stability of the suspension.[3]Add Tween® 80 to the aqueous CMC solution before incorporating the active pharmaceutical ingredient (API).
Polyethylene glycol 400 (PEG 400) A non-aqueous vehicle that can solubilize some poorly soluble compounds.May require gentle warming to dissolve the compound. Assess for potential toxicities associated with the vehicle itself.
Oil-based (e.g., Sesame or Corn Oil) For lipophilic compounds, an oil-based formulation can enhance oral absorption.The compound can be dissolved or suspended in the oil.

Table 3: Suggested Vehicles for Parenteral (Intravenous) Administration

Vehicle CompositionRationalePreparation Notes
10% DMSO in Saline DMSO is a strong organic solvent capable of dissolving many poorly soluble compounds.[2]Prepare a concentrated stock solution in DMSO and dilute with saline just prior to administration. Monitor for potential DMSO-related toxicity.
5% Dextrose in Water (D5W) with pH adjustment For basic compounds, lowering the pH can increase aqueous solubility.The use of a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid) can be explored. The final pH should be within a physiologically tolerable range (typically pH 4-9 for IV).
20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Water Cyclodextrins can form inclusion complexes with lipophilic drugs, enhancing their aqueous solubility.The compound should be mixed with the HPβCD solution and allowed to equilibrate (e.g., by sonication or stirring) to facilitate complex formation.

Experimental Protocols

Protocol for Preparation of an Oral Suspension (0.5% Methylcellulose)
  • Vehicle Preparation:

    • Slowly add 0.5 g of methylcellulose to 50 mL of hot water (80-90 °C) while stirring vigorously.

    • Once dispersed, add 50 mL of cold water and continue stirring until a clear, viscous solution is formed.

    • Allow the solution to cool to room temperature.

  • Suspension Formulation:

    • Accurately weigh the required amount of Erythromycin, 9-deoxy-9-(propylamino)-.

    • Place the powder in a mortar and add a small volume of the methylcellulose vehicle to form a smooth paste (levigation).

    • Gradually add the remaining vehicle to the paste with continuous mixing to achieve the desired final concentration.

    • Homogenize the suspension using a suitable method (e.g., stirring, vortexing) before each administration to ensure dose uniformity.

Protocol for Preparation of an Intravenous Solution (10% DMSO in Saline)
  • Stock Solution Preparation:

    • Accurately weigh the required amount of Erythromycin, 9-deoxy-9-(propylamino)-.

    • Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Final Formulation:

    • On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentration. For example, to prepare a 1 mg/mL solution, add 1 part of the 10 mg/mL DMSO stock to 9 parts of sterile saline.

    • Mix gently by inversion.

    • Visually inspect for any precipitation. If precipitation occurs, a different vehicle system may be required.

Protocol for Formulation Stability Assessment

A preliminary assessment of the formulation's stability is crucial for ensuring consistent dosing during preclinical studies.

  • Prepare the formulation as described above.

  • Store aliquots of the formulation under the intended study conditions (e.g., room temperature, 2-8 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), visually inspect the formulation for any changes in appearance (e.g., color change, precipitation, phase separation).

  • For quantitative analysis, the concentration of the active ingredient can be determined at each time point using a suitable analytical method (e.g., HPLC-UV).

Mandatory Visualizations

Signaling Pathway

macrolide_mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S_subunit->Protein_Synthesis_Inhibition Leads to 30S_subunit 30S Subunit Erythromycin_Derivative Erythromycin, 9-deoxy-9-(propylamino)- Erythromycin_Derivative->50S_subunit Binds to Bacterial_Growth_Arrest Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest

Caption: Mechanism of action of Erythromycin derivatives.

Experimental Workflow

formulation_workflow Start Start: API Available Physicochem_Properties Assess Physicochemical Properties (Solubility, etc.) Start->Physicochem_Properties Route_Selection Select Route of Administration (e.g., Oral, IV) Physicochem_Properties->Route_Selection Vehicle_Screening Screen Potential Vehicles Route_Selection->Vehicle_Screening Formulation_Prep Prepare Trial Formulations Vehicle_Screening->Formulation_Prep Stability_Testing Conduct Short-Term Stability Assessment Formulation_Prep->Stability_Testing Analysis Analyze Results (Visual, HPLC) Stability_Testing->Analysis Final_Formulation Select Final Formulation for Preclinical Study Analysis->Final_Formulation End End: Formulation Ready Final_Formulation->End

Caption: Workflow for preclinical formulation development.

Logical Relationships

vehicle_selection_logic Compound_Properties Compound Properties (Poor Aqueous Solubility, Basic) Oral_Route Oral Administration Compound_Properties->Oral_Route Route IV_Route Intravenous Administration Compound_Properties->IV_Route Route Suspension Suspension (e.g., Methylcellulose) Oral_Route->Suspension Primary Approach Solubilization Solubilization (e.g., Co-solvent, Cyclodextrin) IV_Route->Solubilization Primary Approach pH_Adjustment pH Adjustment IV_Route->pH_Adjustment Alternative

Caption: Vehicle selection logic for poorly soluble basic compounds.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Novel Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of novel macrolide antibiotics against clinically relevant bacteria. Accurate MIC determination is a cornerstone of antimicrobial drug development, providing essential data on the potency and spectrum of activity of new compounds. This document outlines standardized methods, quality control procedures, and data interpretation to ensure reliable and reproducible results.

Introduction to MIC Testing for Novel Macrolides

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] For novel macrolides, determining the MIC is a critical step in evaluating their potential efficacy against a range of pathogens, including those resistant to existing macrolides. Several methods are routinely used for MIC testing, each with its own advantages and applications. The choice of method may depend on factors such as the number of isolates to be tested, the specific characteristics of the novel macrolide, and laboratory resources.

Key Pathogens for Testing Novel Macrolides

Novel macrolides should be tested against a panel of clinically significant bacteria, including those commonly associated with respiratory tract infections and skin and soft tissue infections. This panel should include both susceptible and resistant phenotypes to establish the compound's spectrum of activity.

Key Respiratory Pathogens:

  • Streptococcus pneumoniae

  • Haemophilus influenzae

  • Moraxella catarrhalis

  • Mycoplasma pneumoniae

  • Chlamydophila pneumoniae

  • Legionella pneumophila

Key Skin and Soft Tissue Infection Pathogens:

  • Staphylococcus aureus (including Methicillin-Susceptible S. aureus - MSSA and Methicillin-Resistant S. aureus - MRSA)

  • Streptococcus pyogenes (Group A Streptococcus)

Data Presentation: MIC Values of Novel Macrolides

The following tables summarize the in vitro activity of two novel macrolides, solithromycin and nafithromycin, against key bacterial pathogens. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates) in µg/mL.

Table 1: In Vitro Activity of Solithromycin against Respiratory Pathogens

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pneumoniae (all)272≤0.06 - 0.50.060.25[3][4][5]
Streptococcus pneumoniae (macrolide-resistant)272≤0.06 - 0.50.060.25[3][4][5]
Haemophilus influenzae--24[6][7]
Moraxella catarrhalis--≤0.03≤0.03[8]

Table 2: In Vitro Activity of Solithromycin against Skin and Soft Tissue Infection Pathogens

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)--0.060.12[9]
Staphylococcus aureus (MRSA)--0.12>16[9]
Streptococcus pyogenes143≤0.008 - >80.0150.03[10]

Table 3: In Vitro Activity of Nafithromycin against Respiratory Pathogens

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pneumoniae (all)1911-0.015-0.030.06[1][11][12]
Streptococcus pneumoniae (macrolide-resistant)--0.030.12[13]
Haemophilus influenzae--24[12]
Moraxella catarrhalis--0.120.25[12]
Chlamydophila pneumoniae100.03 - 10.030.25[13]
Mycoplasma pneumoniae---0.000125[11]
Legionella pneumophila---0.03[11]

Table 4: In Vitro Activity of Nafithromycin against Skin and Soft Tissue Infection Pathogens

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)--0.030.06[12]
Streptococcus pyogenes--0.0080.015[12]

Experimental Protocols

Detailed methodologies for the principal MIC testing techniques are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15]

Broth Microdilution Method

This is a widely used method for determining MICs and involves testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid medium.[16]

Workflow for Broth Microdilution MIC Testing

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Novel Macrolide Stock Solution C Prepare Serial Dilutions of Macrolide in Broth A->C B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E D Dispense Dilutions into 96-Well Plate C->D D->E F Incubate Plates (16-20 hours, 35-37°C) E->F G Read Plates for Visible Growth (Turbidity) F->G H Determine MIC: Lowest Concentration with No Growth G->H AgarDilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Novel Macrolide Stock Solution C Prepare Serial Dilutions of Macrolide A->C B Prepare Bacterial Inoculum (0.5 McFarland) F Spot Inoculate Plates with Bacterial Suspensions B->F D Incorporate Macrolide Dilutions into Molten Agar C->D E Pour Agar Plates and Allow to Solidify D->E E->F G Incubate Plates (16-20 hours, 35-37°C) F->G H Examine Plates for Bacterial Growth G->H I Determine MIC: Lowest Concentration with No Growth H->I GradientDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B C Apply Gradient Strip to Agar Surface B->C D Incubate Plate (16-20 hours, 35-37°C) C->D E Observe Elliptical Zone of Inhibition D->E F Read MIC at Intersection of Zone and Strip Scale E->F NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling cluster_inhibition Inhibition Stimulus e.g., LPS, Oxidative Stress IKK IKK Activation Stimulus->IKK activates IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release & Nuclear Translocation IkB->NFkB_Release Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-8) NFkB_Release->Gene_Expression Macrolides Novel Macrolides Macrolides->IKK inhibits MAPK_Pathway cluster_stimulus Cellular Stress/Stimulus cluster_pathway MAPK Signaling Cascade cluster_inhibition Inhibition Stimulus e.g., Growth Factors, Cytokines MAPKKK MAPKKK Activation Stimulus->MAPKKK activates MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38) Activation MAPKK->MAPK Transcription_Factors Transcription Factor Activation (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Macrolides Novel Macrolides Macrolides->MAPK inhibits

References

Application Notes and Protocols for the Quantification of Erythromycin and its Derivatives in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantification of macrolide antibiotics, focusing on Erythromycin as a representative compound, in various biological matrices. The protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted for the analysis of Erythromycin derivatives, such as 9-deoxy-9-(propylamino)-erythromycin, with appropriate method development and validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and specific method for the quantification of drugs in biological samples.[1] This section details a validated LC-MS/MS method for Erythromycin in human plasma, which can serve as a foundation for developing a method for its derivatives.

Quantitative Data Summary
ParameterValueReference
Lower Limit of Quantification (LLOQ) 0.25 ng/mL
Upper Limit of Quantification (ULOQ) 5000 ng/mL[2]
Linearity (r²) ≥ 0.991[3]
Recovery 88 - 105%[2]
Precision (RSD) < 15%[4]
Accuracy Within ± 15% of nominal concentration[4]
Analysis Time ~2 - 13 minutes[3][2]
Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction

  • To 0.5 mL of human plasma, add an appropriate internal standard.

  • Alkalinize the plasma sample.

  • Perform a one-step liquid-liquid extraction using a suitable organic solvent.

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue in 80:20 water:acetonitrile.[2]

2. LC-MS/MS Conditions

  • Chromatographic Column: Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column.[2]

  • Mobile Phase: Isocratic elution with 1:1 acetonitrile:water containing 2 mM ammonium acetate and 0.1% acetic acid.[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Injection Volume: 40 µL.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Turbo-Ionspray.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3][2]

3. Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to relevant guidelines.[5]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (0.5 mL) p2 Add Internal Standard p1->p2 p3 Alkalinize p2->p3 p4 Liquid-Liquid Extraction p3->p4 p5 Evaporate to Dryness p4->p5 p6 Reconstitute p5->p6 a1 Inject into HPLC p6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 d1 Quantification a3->d1 d2 Validation d1->d2

Caption: LC-MS/MS workflow for Erythromycin quantification.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC-UV offers a more accessible alternative to LC-MS/MS for the quantification of Erythromycin, particularly in dermatological preparations.[6][7][8] While potentially less sensitive than LC-MS/MS, it can be a robust and reliable method for routine analysis.[6]

Quantitative Data Summary
ParameterValueReference
Linearity Range 0.77 - 1.43 g of Erythromycin A in 100 g cream base[6][7]
Correlation Coefficient (r) 0.9998[6][7]
Precision (RSD) < 15% (with internal standard)[4][6]
Accuracy Confirmed by validation experiments[6][7]
Recovery 80 - 120%[4]
Experimental Protocol

1. Sample Preparation: Cream/Ointment

  • Solubilize the Erythromycin from the cream matrix using a suitable solvent.

  • Freeze the cream matrix to facilitate separation.

  • Collect the supernatant containing the solubilized Erythromycin.

  • Add an internal standard for improved precision.[6][7]

2. HPLC-UV Conditions

  • Chromatographic Column: C18 reverse-phase analytical column.[4]

  • Mobile Phase: A gradient of acetonitrile and sodium acetate buffer.[4]

  • Detection: UV spectrophotometer.

  • Run Time: Approximately 25 minutes.[4]

3. Method Validation

The method's precision and accuracy should be confirmed through validation experiments.[6][7] Linearity should be established over the expected concentration range.[6][7]

Logical Relationship of Method Improvement

cluster_traditional Traditional Methods cluster_limitations Limitations cluster_improved Improved HPLC-UV Method cluster_benefits Benefits m1 Microbiological Assays l1 Long Incubation m1->l1 l2 Low Precision m1->l2 l3 Low Sensitivity m1->l3 m2 HPLC with Tedious Extraction l4 Time Consuming m2->l4 i1 Simplified Extraction (Solubilization & Freezing) l1->i1 l2->i1 l3->i1 l4->i1 b1 Higher Throughput i1->b1 b3 Cost & Time Savings i1->b3 i2 Use of Internal Standard b2 Improved Precision i2->b2

Caption: Improved HPLC-UV method advantages.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening a large number of samples for the presence of Erythromycin residues in matrices like milk, muscle, and eggs.[9]

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD) 5 ppb (in raw milk, egg, muscle)[9]
Assay Format 96-well microtiter plate[9]
Incubation Time 45 minutes[9]
Detection Microtiter plate spectrophotometer (450 nm/630 nm)[9]
Experimental Protocol

The specific protocol will be provided with the commercial ELISA kit. A general workflow is as follows:

  • Sample Preparation: Extract Erythromycin from the sample matrix according to the kit's instructions.

  • Assay Procedure:

    • Add standards and prepared samples to the antibody-coated microtiter wells.

    • Add the enzyme conjugate.

    • Incubate for the specified time (e.g., 45 minutes).

    • Wash the wells to remove unbound components.

    • Add the substrate solution and incubate.

    • Stop the reaction and measure the absorbance at the specified wavelengths.

  • Data Analysis: Construct a standard curve and determine the concentration of Erythromycin in the samples.

ELISA Signaling Pathway

cluster_assay ELISA Competitive Assay Analyte_in_Sample Erythromycin (Sample) Antibody Anti-Erythromycin Antibody (coated on plate) Analyte_in_Sample->Antibody Binds Enzyme_Conjugate Erythromycin-HRP Conjugate Enzyme_Conjugate->Antibody Competes for Binding Substrate TMB Substrate Antibody->Substrate Enzyme acts on Product Colored Product Substrate->Product Color Development

Caption: Competitive ELISA signaling pathway.

References

Application Notes and Protocols for Long-Term Stability and Storage of Erythromycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term stability and recommended storage conditions for erythromycin and its derivatives. Detailed protocols for key stability-indicating assays are also included to guide researchers in ensuring the quality, efficacy, and safety of these macrolide antibiotics.

Introduction to Erythromycin Stability

Erythromycin and its semi-synthetic derivatives are macrolide antibiotics widely used to treat various bacterial infections.[1] A critical aspect of their pharmaceutical development and clinical use is ensuring their chemical and physical stability over time. Erythromycin is notoriously unstable, particularly in acidic environments, which can lead to the formation of inactive and potentially toxic degradation products.[2][3][4][5] This instability has driven the development of more stable derivatives and various formulation strategies to protect the active pharmaceutical ingredient (API).[6]

The primary degradation pathway for erythromycin in acidic conditions involves intramolecular cyclization reactions, yielding biologically inactive hemiketals and spiroketals.[2][4] Factors such as pH, temperature, humidity, and light can significantly influence the rate of degradation.[7][8][9] Therefore, establishing appropriate storage conditions and employing robust analytical methods to monitor stability are paramount.

Recommended Storage Conditions

Proper storage is crucial to maintain the potency and safety of erythromycin derivatives. The following table summarizes the recommended storage conditions for various formulations based on available data. It is essential to always refer to the specific product's package insert for the most accurate and up-to-date information.

FormulationErythromycin DerivativeRecommended Storage TemperatureAdditional Notes
Tablets Erythromycin (base)Room temperature, 20°C to 25°C (68°F to 77°F)[10]Store in tightly closed, light-resistant containers.[11]
Erythromycin Delayed-ReleaseBelow 30°C (86°F)[10][12]Protects the drug from acidic degradation in the stomach.[9]
Erythromycin Stearate30°C or lowerStore in tight, light-resistant containers.[11]
Capsules Erythromycin Delayed-Release15°C to 30°C (59°F to 86°F)[10]
Oral Suspension Erythromycin Granules (before reconstitution)Room temperature, 20°C to 25°C (68°F to 77°F)[10]
Erythromycin Oral Suspension (reconstituted)RefrigerateUse within 10 days of reconstitution.[10]
Injectable Erythromycin Vials (for injection)Room temperature, 20°C to 25°C (68°F to 77°F)[10]Refer to drug label for storage of reconstituted solutions.[10]
Topical Erythromycin OintmentBelow 27°C (80.6°F)[11]

Long-Term Stability Data

Stability studies are performed under controlled conditions to predict the shelf life of a drug product. The International Council for Harmonisation (ICH) provides guidelines for these studies, which include long-term, intermediate, and accelerated testing.[13][14][15][16]

The following table presents a summary of findings from an accelerated stability study conducted on a proposed World Health Organization (WHO) International Standard for Erythromycin. This study illustrates the impact of elevated temperatures on the purity of erythromycin A over a six-month period.

Storage ConditionDurationErythromycin A ContentImpurity B (%)Impurity H (%)Total Impurities (%)
-20°C -Unchanged0.70.26.7
25°C 6 monthsUnchanged---
40°C 3 monthsSlight DecreaseIncreasedIncreased-
40°C 6 monthsSlight DecreaseIncreasedIncreased-
50°C 3 monthsSlight DecreaseIncreasedIncreased-
50°C 6 monthsSlight Decrease1.30.88.1

Data sourced from an accelerated stability study on the proposed WHO third International Standard for Erythromycin.[17]

These results indicate that while there was a slight decrease in Erythromycin A content and an increase in impurities at elevated temperatures, the microbiological potency was not significantly impacted over the 6-month period.[17] This highlights the importance of using multiple analytical techniques to assess stability fully.

Degradation Pathways and Key Degradants

Understanding the degradation pathways of erythromycin is crucial for developing stability-indicating analytical methods. The primary degradation route in acidic solution is through intramolecular reactions.

Erythromycin_Degradation_Pathway Erythromycin Erythromycin A EnolEther Erythromycin A Enol Ether Erythromycin->EnolEther Equilibrium in Acidic Solution Cladinose_Loss Loss of Cladinose Sugar Erythromycin->Cladinose_Loss Slow Degradation Pathway Anhydroerythromycin Anhydroerythromycin A (Inactive Hemiketal) EnolEther->Anhydroerythromycin Intramolecular Cyclization Spiroketal Erythralosamine (Inactive Spiroketal) Anhydroerythromycin->Spiroketal

Caption: Acid-catalyzed degradation pathway of Erythromycin A.

More stable semi-synthetic derivatives like clarithromycin and azithromycin have been developed by modifying the erythronolide ring to hinder these intramolecular reactions.[5][18] For example, clarithromycin has a methoxy group at the C-6 position, which increases its stability in acidic conditions.[4][5]

Experimental Protocols

Stability-Indicating HPLC Method for Erythromycin and its Impurities

This protocol is a general guideline based on published methods for the analysis of erythromycin and its degradation products.[8][19][20] Specific parameters may need to be optimized for different derivatives and formulations.

Objective: To separate and quantify erythromycin from its known impurities and degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • C18 reverse-phase column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm).[8]

  • Mobile Phase A: 0.4% ammonium hydroxide in water.[8]

  • Mobile Phase B: Methanol.[8]

  • Erythromycin reference standard and impurity standards.

  • Sample of erythromycin derivative for testing.

  • Appropriate solvents for sample preparation.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the erythromycin reference standard and its impurities in a suitable solvent to prepare stock solutions. Further dilute to create working standard solutions of known concentrations.

  • Sample Preparation: Prepare the sample solution by dissolving a known amount of the drug product in a suitable solvent. The concentration should be within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[8]

    • Mobile Phase: Use a gradient elution with Mobile Phase A and Mobile Phase B. An example gradient could be:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Ramp to 40% A, 60% B

      • 20-25 min: Hold at 40% A, 60% B

      • 25-26 min: Ramp back to 90% A, 10% B

      • 26-30 min: Re-equilibrate at 90% A, 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 215 nm.[8]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Identify and quantify the peaks based on the retention times and peak areas of the reference standards. Calculate the percentage of each impurity and the total impurities.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[8][16][20]

Objective: To subject the erythromycin derivative to various stress conditions to induce degradation.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before analysis.[8]

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before analysis.[8]

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified time (e.g., 24 hours).[8]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).[9]

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16]

Procedure:

  • Prepare separate samples of the erythromycin derivative for each stress condition.

  • Include a control sample that is not subjected to stress.

  • After the specified stress period, prepare the samples for analysis using the stability-indicating HPLC method described above.

  • Analyze the stressed samples and the control sample.

  • Compare the chromatograms to identify and quantify the degradation products.

Stability_Testing_Workflow cluster_planning Planning Phase cluster_testing Testing Phase cluster_analysis Analysis & Reporting Phase SelectBatches Select at least 3 Primary Batches DefineProtocol Define Stability Protocol (Tests, Specifications, Methods) SelectBatches->DefineProtocol LongTerm Long-Term Study (e.g., 25°C/60% RH or 30°C/65% RH) DefineProtocol->LongTerm Accelerated Accelerated Study (e.g., 40°C/75% RH) DefineProtocol->Accelerated StressTesting Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) DefineProtocol->StressTesting DataAnalysis Analyze Samples at Defined Time Points LongTerm->DataAnalysis Intermediate Intermediate Study (if significant change in accelerated) Accelerated->Intermediate Significant Change Accelerated->DataAnalysis Intermediate->DataAnalysis StressTesting->DataAnalysis EvaluateResults Evaluate Data Against Specifications DataAnalysis->EvaluateResults EstablishShelfLife Establish Re-test Period or Shelf Life EvaluateResults->EstablishShelfLife Report Compile Stability Report EstablishShelfLife->Report

Caption: General workflow for ICH-compliant stability testing.

Conclusion

The long-term stability of erythromycin and its derivatives is a critical factor that influences their safety, efficacy, and shelf life. Due to the inherent acid instability of the parent compound, careful consideration of storage conditions and the use of protective formulations are essential. The development of more stable derivatives has significantly improved the clinical utility of this class of antibiotics. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to ensure the quality and stability of erythromycin-based products. Adherence to ICH guidelines and the use of validated stability-indicating methods are fundamental to this process.

References

Application Notes and Protocols for Studying Bacterial Resistance Using 9-deoxy-9-(propylamino)-erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-deoxy-9-(propylamino)-erythromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. Macrolide antibiotics are a class of bacteriostatic agents that inhibit protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria. The emergence of bacterial resistance to macrolides is a significant public health concern, necessitating the development of novel derivatives and a thorough understanding of resistance mechanisms. These application notes provide detailed protocols and data presentation formats for utilizing 9-deoxy-9-(propylamino)-erythromycin as a tool to investigate bacterial resistance.

Mechanisms of Macrolide Resistance

Bacteria have evolved several mechanisms to counteract the action of macrolide antibiotics. The two most prevalent are:

  • Target Site Modification: This is primarily mediated by the expression of erythromycin ribosome methylase (erm) genes. The erm enzymes methylate an adenine residue in the 23S rRNA of the 50S ribosomal subunit, reducing the binding affinity of macrolides.[1]

  • Active Efflux: This mechanism involves the expression of efflux pumps that actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target. The most common macrolide efflux system is encoded by the mef (macrolide efflux) genes.[1]

  • Enzymatic Inactivation: A less common mechanism involves the enzymatic degradation of the macrolide molecule by esterases or phosphotransferases.[1]

Data Presentation

Quantitative data from antimicrobial susceptibility testing is crucial for evaluating the efficacy of new compounds and understanding resistance profiles. The following tables provide a standardized format for presenting such data.

Table 1: Minimum Inhibitory Concentrations (MICs) of 9-deoxy-9-(propylamino)-erythromycin and Comparator Agents

Bacterial StrainResistance Genotype9-deoxy-9-(propylamino)-erythromycin MIC (µg/mL)Erythromycin MIC (µg/mL)Azithromycin MIC (µg/mL)
Streptococcus pneumoniae ATCC 49619Wild-type
Streptococcus pneumoniae (Clinical Isolate 1)mef(A) positive
Streptococcus pneumoniae (Clinical Isolate 2)erm(B) positive
Staphylococcus aureus ATCC 29213Wild-type
Staphylococcus aureus (Clinical Isolate 1)erm(C) positive
Haemophilus influenzae ATCC 49247Wild-type

Note: This table is a template. Actual MIC values need to be determined experimentally.

Table 2: Time-Kill Kinetics of 9-deoxy-9-(propylamino)-erythromycin against Streptococcus pneumoniae

Time (hours)0.5 x MIC1 x MIC2 x MIC4 x MICGrowth Control
0
2
4
6
8
12
24

Note: This table is a template. Data represents the log10 change in CFU/mL. Actual values need to be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 9-deoxy-9-(propylamino)-erythromycin and comparator antibiotics

  • Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms (e.g., with 2-5% lysed horse blood for Streptococcus pneumoniae)

  • Sterile 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare Antibiotic Stock Solutions: Dissolve 9-deoxy-9-(propylamino)-erythromycin and comparator agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solutions in the appropriate broth medium in the 96-well plates. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate Plates: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air or in a CO2-enriched atmosphere for fastidious organisms.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

  • 9-deoxy-9-(propylamino)-erythromycin

  • Appropriate broth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile culture tubes or flasks

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Grow an overnight culture of the test organism and dilute it in fresh, pre-warmed broth to an optical density corresponding to approximately 1 x 10^6 CFU/mL.

  • Set up Test Conditions: Prepare tubes or flasks containing the broth with 9-deoxy-9-(propylamino)-erythromycin at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Also, include a growth control tube without any antibiotic.

  • Inoculate: Add the prepared bacterial inoculum to each tube or flask.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilutions and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on the plates and calculate the CFU/mL for each time point and antibiotic concentration.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in macrolide resistance and the experimental procedures used to study them.

erm_regulation cluster_no_erythromycin No Erythromycin cluster_with_erythromycin With Erythromycin ermC_mRNA_uninduced ermC mRNA (uninduced conformation) Ribosome_stalls_early Ribosome translates leader peptide and dissociates ermC_mRNA_uninduced->Ribosome_stalls_early Translation of leader peptide Ribosome_Binding_Site_sequestered ermC Ribosome Binding Site is sequestered in a stem-loop ermC_mRNA_uninduced->Ribosome_Binding_Site_sequestered No_Methylase No ErmC Methylase Production Ribosome_stalls_early->No_Methylase Erythromycin Erythromycin (or derivative) Ribosome_stalls Ribosome stalls during leader peptide translation Erythromycin->Ribosome_stalls mRNA_conformation_change mRNA conformational change Ribosome_stalls->mRNA_conformation_change RBS_exposed ermC Ribosome Binding Site is exposed mRNA_conformation_change->RBS_exposed Methylase_Production ErmC Methylase Production RBS_exposed->Methylase_Production

Caption: Regulation of ermC gene expression by translational attenuation.

mef_regulation cluster_no_erythromycin No Erythromycin cluster_with_erythromycin With Erythromycin mef_promoter mef(E)/mel Promoter Transcription_attenuation Transcription terminates prematurely at attenuator sequence mef_promoter->Transcription_attenuation No_Efflux_Pump No Mef(E)/Mel Efflux Pump Production Transcription_attenuation->No_Efflux_Pump Erythromycin Erythromycin (or derivative) Ribosome_stalls_on_leader Ribosome stalls on leader peptide mRNA Erythromycin->Ribosome_stalls_on_leader Antiterminator_formation Antiterminator hairpin forms Ribosome_stalls_on_leader->Antiterminator_formation Transcription_continues Transcription proceeds through attenuator Antiterminator_formation->Transcription_continues Efflux_Pump_Production Mef(E)/Mel Efflux Pump Production Transcription_continues->Efflux_Pump_Production

Caption: Regulation of mef(E)/mel operon by transcriptional attenuation.

MIC_Workflow Start Start: Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Plates Prepare 96-well plate with 2-fold serial dilutions of antibiotic Start->Prepare_Plates Inoculate Inoculate plate with bacterial suspension (final conc. ~5x10^5 CFU/mL) Prepare_Plates->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Kill_Curve_Workflow Start Start: Prepare Bacterial Inoculum (~1x10^6 CFU/mL) Setup_Tubes Prepare tubes with antibiotic (multiples of MIC) and growth control Start->Setup_Tubes Inoculate Inoculate all tubes Setup_Tubes->Inoculate Incubate_Sample Incubate at 37°C with shaking Inoculate->Incubate_Sample Time_Points At T=0, 2, 4, 6, 8, 12, 24h: - Remove aliquot - Perform serial dilutions - Plate on agar Incubate_Sample->Time_Points Incubate_Plates Incubate plates at 37°C for 18-24h Time_Points->Incubate_Plates Count_Colonies Count CFU and calculate CFU/mL Incubate_Plates->Count_Colonies Plot_Data Plot log10(CFU/mL) vs. Time Count_Colonies->Plot_Data End End Plot_Data->End

Caption: Experimental workflow for a time-kill curve assay.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Solubility Challenges of Erythromycin, 9-deoxy-9-(propylamino)- in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythromycin, 9-deoxy-9-(propylamino)-. The content is designed to address specific issues related to the aqueous solubility of this erythromycin derivative.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of Erythromycin, 9-deoxy-9-(propylamino)- in aqueous solutions?

A1: While specific data is unavailable, we can infer the solubility characteristics based on its structure. The parent molecule, Erythromycin, is poorly soluble in water (approximately 2 mg/mL). The introduction of a propylamino group at the 9-position is expected to increase the basicity of the molecule compared to Erythromycin (pKa ≈ 8.8)[1]. Consequently, the aqueous solubility of Erythromycin, 9-deoxy-9-(propylamino)- is predicted to be highly pH-dependent. At acidic pH values (below its pKa), the amine group will be protonated, forming a more soluble salt. Conversely, at neutral and alkaline pH values, the compound will exist predominantly in its less soluble free base form.

Q2: I am observing precipitation of my compound in a neutral buffer (pH 7.4). Why is this happening and what can I do?

A2: Precipitation in neutral buffer is expected for Erythromycin, 9-deoxy-9-(propylamino)- due to the low solubility of the un-ionized form. The concentration of your solution likely exceeds the intrinsic solubility of the free base. To resolve this, you can:

  • Lower the pH: Acidifying the buffer to a pH below the compound's pKa will promote the formation of the more soluble protonated species.

  • Use a co-solvent: Incorporating a water-miscible organic solvent can increase the solubility of the free base.

  • Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic parts of the molecule, enhancing its aqueous solubility.

Q3: What are the best practices for preparing a stock solution of Erythromycin, 9-deoxy-9-(propylamino)-?

A3: For preparing a stock solution, it is recommended to use a suitable organic solvent in which the compound is freely soluble. Erythromycin is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF)[2]. A common practice is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the desired aqueous buffer. When diluting, ensure rapid mixing to avoid localized high concentrations that could lead to precipitation. For aqueous buffers, it is advisable to first dissolve the compound in a small amount of organic solvent before adding the aqueous medium[2].

Q4: Can I use surfactants to improve the solubility of this compound?

A4: Yes, surfactants can be an effective method to increase the solubility of poorly soluble drugs.[3] Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[3] This technique, known as micellar solubilization, is a common strategy in drug formulation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates upon addition to aqueous buffer. The concentration of the compound exceeds its solubility at the buffer's pH.1. Lower the pH of the buffer to protonate the basic amine group. 2. Incorporate a co-solvent (e.g., ethanol, propylene glycol) into the buffer. 3. Reduce the final concentration of the compound.
Inconsistent results in bioassays. Poor solubility leading to variable concentrations of the active compound.1. Ensure the compound is fully dissolved in the assay medium before starting the experiment. 2. Determine the kinetic solubility under your specific assay conditions. 3. Consider using a solubilizing excipient like a cyclodextrin or surfactant.
Difficulty in preparing a sufficiently concentrated aqueous solution for in vivo studies. The intrinsic solubility of the compound is too low for the required dose.1. Formulate the compound as a salt (e.g., hydrochloride salt) by dissolving it in an acidic solution. 2. Develop a formulation using co-solvents, surfactants, or complexing agents. 3. Consider creating a solid dispersion of the compound with a hydrophilic polymer.
Cloudiness or turbidity observed in the solution over time. The compound may be slowly precipitating out of a supersaturated solution (kinetic solubility).1. Determine the thermodynamic (equilibrium) solubility to understand the true solubility limit. 2. Prepare fresh solutions before each experiment. 3. Increase the amount of solubilizing agent in your formulation.

Quantitative Data: Physicochemical Properties of Erythromycin

The following tables summarize the known physicochemical properties of the parent compound, Erythromycin, which can serve as a baseline for understanding the behavior of its derivatives.

Table 1: pKa and LogP of Erythromycin

ParameterValueReference
pKa (Strongest Basic)8.8 - 9.0[1][4]
LogP-0.43 to 3.06[5]

Table 2: Solubility of Erythromycin in Various Solvents

SolventSolubilityReference
Water~2 mg/mL
Ethanol~30 mg/mL[2]
DMSO~15 mg/mL[2]
Dimethylformamide (DMF)~15 mg/mL[2]
MethanolFreely soluble[6]
AcetoneFreely soluble[6]
ChloroformFreely soluble[7]
Diethyl etherSoluble[6]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Turbidimetry

This protocol provides a high-throughput method to assess the kinetic solubility of a compound.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Erythromycin, 9-deoxy-9-(propylamino)- in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to obtain a range of concentrations.

  • Addition to Buffer: Add the DMSO solutions to a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[8]

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility, which is a more accurate measure of a compound's true solubility.

  • Sample Preparation: Add an excess amount of the solid Erythromycin, 9-deoxy-9-(propylamino)- to a vial containing the aqueous buffer of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[9]

Protocol 3: Solubility Enhancement using Co-solvents

This protocol outlines a general procedure for improving solubility with a co-solvent.

  • Co-solvent Selection: Choose a water-miscible organic solvent that is biocompatible and in which the compound has high solubility (e.g., ethanol, propylene glycol, PEG 400).

  • System Preparation: Prepare a series of aqueous buffers containing different percentages of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination: Determine the solubility of Erythromycin, 9-deoxy-9-(propylamino)- in each co-solvent/buffer system using the thermodynamic solubility assay described above.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal co-solvent percentage for the desired application.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Assessment cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_incubate Incubate (e.g., 2h) k_add->k_incubate k_measure Measure Turbidity k_incubate->k_measure k_end Determine Kinetic Solubility k_measure->k_end t_start Add Excess Solid to Buffer t_equilibrate Equilibrate (e.g., 24-48h) t_start->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_quantify Quantify by HPLC/LC-MS t_separate->t_quantify t_end Determine Equilibrium Solubility t_quantify->t_end

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Troubleshooting Logic for Compound Precipitation

G Troubleshooting Precipitation Issues cluster_solutions Potential Solutions start Compound Precipitates in Aqueous Buffer cause Is the buffer pH near or above the pKa? start->cause sol1 Lower Buffer pH cause->sol1 Yes sol2 Add Co-solvent cause->sol2 No sol3 Use Cyclodextrin sol2->sol3 sol4 Reduce Concentration sol3->sol4

Caption: Decision tree for troubleshooting precipitation.

Signaling Pathway for Solubility Enhancement Strategies

G Strategies for Solubility Enhancement cluster_approaches Enhancement Approaches start Poorly Soluble Compound (Erythromycin Derivative) ph_mod pH Modification start->ph_mod cosolvency Co-solvency start->cosolvency complexation Complexation start->complexation solid_disp Solid Dispersion start->solid_disp result Increased Apparent Solubility and Dissolution Rate ph_mod->result cosolvency->result complexation->result solid_disp->result

Caption: Overview of solubility enhancement strategies.

References

preventing degradation of Erythromycin, 9-deoxy-9-(propylamino)- during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Erythromycin, 9-deoxy-9-(propylamino)- during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation of Erythromycin, 9-deoxy-9-(propylamino)-.

Issue 1: Loss of compound activity or inconsistent results.

  • Possible Cause: Degradation of the compound due to improper storage or experimental conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.

    • Assess Solution Stability: Prepare fresh solutions for each experiment. If solutions need to be stored, conduct a stability study to determine the appropriate storage duration and conditions.

    • Control pH of Experimental Media: Erythromycin and its derivatives are susceptible to acid-catalyzed degradation. Maintain the pH of solutions and experimental media at or near neutrality (pH 7-7.5) for optimal stability.

    • Evaluate Temperature Effects: Avoid exposing the compound to high temperatures during experiments.

    • Perform Purity Analysis: Use a stability-indicating analytical method, such as HPLC, to check the purity of the compound before and after the experiment.

Issue 2: Appearance of unknown peaks in chromatograms.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradation Products: Use techniques like LC-MS/MS to identify the mass of the unknown peaks and propose potential structures.

    • Conduct Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to systematically generate and identify degradation products.[1][2]

    • Optimize Experimental Conditions: Based on the identified degradation pathways, modify experimental parameters (e.g., pH, temperature, exclusion of light) to minimize the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Erythromycin, 9-deoxy-9-(propylamino)-?

A1: Based on the known instability of the parent compound, erythromycin A, the primary degradation factor is exposure to acidic conditions.[3] The acidic environment can catalyze an intramolecular cyclization, leading to the formation of inactive products. Other factors that can contribute to degradation include exposure to high temperatures, strong oxidizing agents, and prolonged exposure to light.

Q2: What are the recommended storage conditions for Erythromycin, 9-deoxy-9-(propylamino)-?

Q3: How can I monitor the stability of Erythromycin, 9-deoxy-9-(propylamino)- in my experimental samples?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[4][5] This method should be able to separate the intact drug from its potential degradation products. Key parameters to monitor are the peak area of the parent compound and the emergence and growth of any new peaks corresponding to degradation products.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study involves subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions.[1][2] These conditions typically include heat, light, humidity, acid/base hydrolysis, and oxidation. The purpose is to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method in separating the drug from its degradants.[1][6] This is a crucial step in drug development and for ensuring the quality and stability of the compound.

Data Presentation

Table 1: General Stability Profile of Erythromycin A (as a reference)

Stress ConditionReagent/ParameterObservation for Erythromycin APotential Relevance for 9-deoxy-9-(propylamino)-Erythromycin
Acid Hydrolysis 0.1 M HCl, room temperatureRapid degradationHigh likelihood of degradation due to the macrolide ring structure. The 9-propylamino group might slightly alter the rate but is unlikely to prevent acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH, room temperatureSlower degradation compared to acidPotential for hydrolysis of the lactone ring, though generally more stable than in acidic conditions.
Oxidation 3% H₂O₂, room temperatureDegradation observedThe tertiary amine of the desosamine sugar and potentially the 9-propylamino group could be susceptible to oxidation.
Thermal 60°CGenerally stable in solid formStability in solution at elevated temperatures should be evaluated.
Photolytic UV/Visible lightGenerally stableAs a precaution, protection from light is recommended, especially for solutions.

Note: This table is illustrative and based on the known behavior of Erythromycin A. Specific stability testing for Erythromycin, 9-deoxy-9-(propylamino)- is required for accurate data.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on Erythromycin, 9-deoxy-9-(propylamino)-. The extent of degradation should ideally be between 5-20%.[1]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for various time points.

    • Analyze the samples directly by HPLC.

  • Thermal Degradation:

    • Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a defined period.

    • Also, subject the stock solution to the same temperature.

    • At specified time points, dissolve the solid or dilute the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze the samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Mandatory Visualizations

cluster_troubleshooting Troubleshooting Logic start Inconsistent Experimental Results or Loss of Activity check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage check_solution Assess Solution Stability (Fresh vs. Stored) check_storage->check_solution check_ph Control pH of Media (Target Neutral pH) check_solution->check_ph check_temp Evaluate Experimental Temperature check_ph->check_temp purity_analysis Perform Purity Analysis (HPLC) check_temp->purity_analysis degradation_suspected Degradation Suspected purity_analysis->degradation_suspected new_peaks Appearance of Unknown Peaks in Chromatogram degradation_suspected->new_peaks Yes optimize_conditions Optimize Experimental Conditions degradation_suspected->optimize_conditions No characterize_peaks Characterize Peaks (LC-MS/MS) new_peaks->characterize_peaks forced_degradation Conduct Forced Degradation Study characterize_peaks->forced_degradation forced_degradation->optimize_conditions resolved Issue Resolved optimize_conditions->resolved

Caption: Troubleshooting workflow for addressing experimental issues.

cluster_degradation Inferred Acid-Catalyzed Degradation Pathway parent Erythromycin, 9-deoxy-9-(propylamino)- protonation Protonation of Desosamine Sugar parent->protonation H+ (Acidic pH) intermediate1 Intramolecular Cyclization (Hemiketal Formation) protonation->intermediate1 degradation_product1 Anhydroerythromycin Derivative (Inactive) intermediate1->degradation_product1 intermediate2 Further Rearrangement intermediate1->intermediate2 degradation_product2 Spiroketal Derivative (Inactive) intermediate2->degradation_product2 cluster_workflow Experimental Workflow for Stability Assessment start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize (for Acid/Base Stress) sampling->neutralize dilute Dilute to Working Concentration sampling->dilute For other stresses neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc data Data Analysis (Compare to Control) hplc->data end Determine Degradation Profile data->end

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Erythromycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of erythromycin derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of erythromycin derivatives?

A1: Researchers often face several challenges, including:

  • Low reaction yields: This can be attributed to incomplete reactions, side product formation, or degradation of the erythromycin core.

  • Poor regioselectivity: Erythromycin has multiple hydroxyl and amino groups, leading to challenges in selectively modifying a specific site. This often necessitates the use of protecting groups.

  • Formation of side products: Common side products include isomers, degradation products, and derivatives with modifications at unintended positions. For example, in the synthesis of clarithromycin, the formation of the (Z)-isomer of the 9-oxime is a common issue.[1]

  • Purification difficulties: The polarity and structural similarity of erythromycin derivatives to byproducts can make purification challenging. Common issues include the formation of emulsions during liquid-liquid extraction and the co-elution of impurities during chromatography.

  • Instability of the macrolide ring: The erythromycin macrolactone ring is susceptible to degradation under acidic conditions, which can complicate certain reaction and purification steps.

Q2: What are the key considerations for selecting a protecting group strategy in erythromycin derivative synthesis?

A2: A successful protecting group strategy is crucial for achieving regioselectivity. Key considerations include:

  • Orthogonality: The protecting groups should be stable under the reaction conditions for subsequent modifications but easily removable under specific conditions that do not affect other parts of the molecule.

  • Ease of introduction and removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

  • Influence on reactivity: Protecting groups can influence the reactivity of nearby functional groups. For instance, electron-withdrawing protecting groups can deactivate a glycosyl donor.[2]

  • Compatibility with reaction conditions: The chosen protecting groups must be stable to the reagents and conditions used in subsequent synthetic steps.

Q3: How can the formation of the undesired (Z)-isomer be controlled during the synthesis of clarithromycin 9-(E)-oxime?

A3: The formation of the (Z)-isomer is a common impurity in the synthesis of clarithromycin. Controlling the pH of the reaction is a critical factor. Optimal pH for the oximation reaction has been proposed to be in the range of 7–8 to minimize the formation of the (Z)-isomer and other decladinosylated impurities.[1]

Troubleshooting Guide

Problem 1: Low Yield in Acylation/Methylation Reactions

Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time and monitor progress by TLC or HPLC. - Increase the molar excess of the acylating/methylating agent. - Optimize the reaction temperature. For example, in the synthesis of N-demethylerythromycin derivatives, a temperature of 60°C is recommended; higher temperatures may lead to more byproducts, while lower temperatures can slow the reaction rate.[3]
Side reactions - Use a more selective acylating/methylating agent. - Employ a suitable protecting group strategy to block other reactive sites. - Optimize the pH of the reaction mixture.
Degradation of starting material or product - Ensure anhydrous reaction conditions if reagents are moisture-sensitive. - Use a milder base or catalyst. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Poor Regioselectivity in Glycosylation

Possible Cause Suggested Solution
Similar reactivity of hydroxyl groups - Employ a protecting group strategy to differentiate the hydroxyl groups. For instance, silyl protecting groups are commonly used.[4] - Utilize enzymatic glycosylation, which can offer high regioselectivity.
Steric hindrance - Use a smaller glycosyl donor if possible. - Modify the protecting groups to reduce steric bulk around the target hydroxyl group.
Incorrect catalyst or reaction conditions - Screen different glycosylation promoters (e.g., Lewis acids). - Optimize the reaction temperature and solvent. Aprotic polar solvents like DMF and acetonitrile are often preferred.[5]

Problem 3: Difficulty in Purifying the Final Product

Possible Cause Suggested Solution
Formation of emulsions during extraction - Add a small amount of a saturated salt solution (brine) to break the emulsion. - Centrifuge the mixture to separate the layers.
Co-elution of impurities in chromatography - Optimize the mobile phase composition and gradient in HPLC. Using a different stationary phase (e.g., a base-deactivated column) can also improve separation. - Consider alternative purification techniques such as counter-current chromatography or preparative TLC.
Product instability during purification - Maintain a neutral or slightly basic pH during purification steps to prevent degradation of the macrolide ring. - Use milder purification techniques and avoid prolonged exposure to harsh conditions.

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data for key reactions in the synthesis of erythromycin derivatives.

Table 1: Synthesis of N-demethyl Erythromycin Derivatives [3]

ParameterCondition
Reactants (Molar Ratio) Erythromycin derivative : Iodine
1 : 1.2
Solvent Methanol : Water (4:1 v/v)
Temperature 60°C
Reaction Time 4 hours
Base 4M Sodium Hydroxide (added dropwise)
Yield ~85-88%

Table 2: Synthesis of Clarithromycin from 6-O-methylerythromycin A N-oxide [6]

ParameterCondition
Reducing Agent Tin(II) chloride dihydrate
Solvent Isopropanol
Temperature 30-40°C
Reaction Time 2 hours
Work-up Extraction with ethyl acetate after addition of saturated sodium bicarbonate solution.
Yield 96%

Table 3: Synthesis of Azithromycin Dihydrate from Azithromycin [7]

ParameterCondition
Initial pH 1-5 (adjusted with 6N HCl)
Solvent Water and Acetone
Crystallization pH 9.8 (adjusted with 20% aq. NaOH)
Stirring Time 5 hours at 20-25°C
Crystallization Temperature 0-5°C

Experimental Protocols

Protocol 1: Synthesis of 3”-N-demethylerythromycin [3]

  • In a 100 mL round-bottom flask, add erythromycin (30.0 g, 40.88 mmol), sodium acetate (29.16 g, 355.66 mmol), and iodine (12.45 g, 49.06 mmol).

  • Add methanol (240 mL) and pure water (60 mL) to the flask.

  • Stir the mixture and heat to 60°C.

  • Slowly add 4M sodium hydroxide solution dropwise until the liquid turns into a transparent solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, dry and evaporate the solution to obtain a residue.

  • Crystallize the residue to afford the final product (yield ~85%).

Protocol 2: Synthesis of Clarithromycin [6]

  • Suspend 3.82 g (5 mmol) of 6-O-methylerythromycin A N-oxide in 30 ml of isopropanol.

  • Add 2.26 g (10 mmol) of stannous chloride dihydrate to the suspension.

  • Stir the mixture at a temperature between 30°C and 40°C for 2 hours.

  • Add a saturated sodium bicarbonate solution to the resulting mixture.

  • Extract the mixture twice with ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain clarithromycin as a white powder (yield 96%).

Visualizations

Erythromycin Biosynthesis Pathway

Erythromycin_Biosynthesis Propionyl-CoA Propionyl-CoA DEBS 6-Deoxyerythronolide B Synthase (DEBS) Propionyl-CoA->DEBS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->DEBS 6-dEB 6-Deoxyerythronolide B (6-dEB) DEBS->6-dEB EB Erythronolide B (EB) 6-dEB->EB EryF EryF P450 Hydroxylase (EryF) Mycarosyl_EB 3-α-L-Mycarosyl- erythronolide B EB->Mycarosyl_EB EryCIII EryB_genes TDP-D-desosamine biosynthesis (eryB genes) TDP_desosamine TDP-D-desosamine EryB_genes->TDP_desosamine TDP_desosamine->Mycarosyl_EB EryCIII Glycosyltransferase (EryCIII) EryD Erythromycin D Mycarosyl_EB->EryD EryBV EryC_genes TDP-L-mycarose biosynthesis (eryC genes) TDP_mycarose TDP-L-mycarose EryC_genes->TDP_mycarose TDP_mycarose->EryD EryBV Glycosyltransferase (EryBV) EryC Erythromycin C EryD->EryC EryK EryB Erythromycin B EryD->EryB EryG EryK P450 Hydroxylase (EryK) ErythromycinA Erythromycin A EryC->ErythromycinA EryG EryG Methyltransferase (EryG) EryB->ErythromycinA EryK

Caption: Biosynthesis pathway of Erythromycin A from precursor molecules.

General Experimental Workflow for Erythromycin Derivative Synthesis

Experimental_Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis Start Erythromycin A Protection Protection of Reactive Groups Start->Protection Optional Derivatization Acylation / Glycosylation / Other Modification Protection->Derivatization Deprotection Deprotection Derivatization->Deprotection If protected Crude_Product Crude Product Derivatization->Crude_Product If no protection Deprotection->Crude_Product Extraction Liquid-Liquid Extraction Crude_Product->Extraction Chromatography Column Chromatography (e.g., HPLC) Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Characterization Structural Characterization (NMR, MS) Crystallization->Characterization Purity Purity Analysis (HPLC) Characterization->Purity Final_Product Pure Derivative Purity->Final_Product

Caption: General workflow for the synthesis and purification of erythromycin derivatives.

References

Technical Support Center: Overcoming Bacterial Resistance to Erythromycin with 9-deoxy-9-(propylamino)-erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for investigating 9-deoxy-9-(propylamino)-erythromycin as a potential solution to erythromycin resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Erythromycin and its derivatives?

Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[2][3][4][5] This binding blocks the path of newly synthesized polypeptide chains, effectively halting protein production and thereby stopping bacterial growth.[1][3][6] Derivatives of erythromycin generally share this fundamental mechanism but are modified to overcome bacterial resistance strategies.[4][7]

Q2: What are the major mechanisms of bacterial resistance to Erythromycin?

Bacteria have evolved several primary mechanisms to resist erythromycin:

  • Target Site Modification: This is one of the most common resistance mechanisms.[8] Bacteria acquire erm (erythromycin ribosome methylase) genes, which encode for a methylase enzyme.[9] This enzyme adds one or two methyl groups to a specific adenine nucleotide (A2058) in the 23S rRNA of the 50S ribosomal subunit.[9] This modification reduces the binding affinity of erythromycin to its target, rendering the antibiotic ineffective.[3][9]

  • Active Efflux Pumps: Some bacteria possess membrane proteins that function as efflux pumps, which actively transport erythromycin out of the cell before it can reach its ribosomal target.[9][10][11] This mechanism keeps the intracellular concentration of the drug below the level required for inhibition.[12] These pumps can be specific to macrolides or can be multidrug resistance (MDR) pumps that expel a wide variety of compounds.[10]

  • Drug Inactivation: A less common mechanism involves the production of enzymes, such as esterases or phosphotransferases, that chemically modify and inactivate the erythromycin molecule.[9] For example, an esterase can hydrolyze the macrolactone ring of the antibiotic.[9]

Q3: How can a derivative like 9-deoxy-9-(propylamino)-erythromycin theoretically overcome these resistance mechanisms?

While specific data on 9-deoxy-9-(propylamino)-erythromycin is limited, its structural modifications are designed, by principle, to circumvent resistance mechanisms in the following ways:

  • Evading Target Modification: The propylamino group and other modifications at the C9 position can create a molecule that may not be sterically hindered by the methylated ribosome. Newer generations of macrolides, like ketolides, have extended side chains that can establish new interactions with the ribosomal RNA, potentially compensating for the loss of affinity caused by methylation.[4]

  • Bypassing Efflux Pumps: The chemical alterations in a derivative may make it a poor substrate for recognition and transport by bacterial efflux pumps.[10] The modified structure might not fit the binding site of the pump, allowing the drug to accumulate inside the bacterial cell.

  • Enhanced Ribosomal Binding: Structural changes can lead to a slower dissociation rate from the ribosome.[4] A prolonged interaction with the ribosomal target can lead to more potent inhibition of protein synthesis, potentially overwhelming the cell's resistance mechanisms.[4]

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with erythromycin derivatives.

Q: My Minimum Inhibitory Concentration (MIC) results for the compound are inconsistent. What are the likely causes?

A: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing.[13] Consider the following factors:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too dense or too sparse can lead to artificially high or low MIC values, respectively. Always standardize your inoculum to a 0.5 McFarland standard.[14][15]

  • Media and pH: The pH of the Mueller-Hinton Broth (MHB) should be between 7.2 and 7.4. Variations in pH can affect the activity of the antimicrobial agent.

  • Incubation Conditions: Ensure a consistent incubation temperature (typically 35°C) and duration (18-24 hours for most bacteria).[16][17] Deviations can affect bacterial growth rates and, consequently, the apparent MIC.[13]

  • Compound Solubility and Stability: Ensure your compound is fully dissolved in the chosen solvent (e.g., DMSO) and does not precipitate when diluted in the broth. Some derivatives may be unstable; prepare solutions fresh for each experiment.[15][18][19]

  • Plate Reading: Interpretation of "visible growth" can be subjective.[16] Use a consistent light source and background for reading plates. Consider using a plate reader for quantitative optical density measurements to standardize the endpoint.[20]

Q: I am not observing any significant activity against a known erythromycin-resistant strain. What should I check?

A: If 9-deoxy-9-(propylamino)-erythromycin is not effective against a resistant strain, investigate the following:

  • Verify the Resistance Mechanism: The strain may possess a resistance mechanism that the derivative cannot overcome. For example, it might have multiple efflux pumps or a highly expressed erm gene. Characterize the resistance genes (e.g., via PCR) of your test strain.

  • Confirm Compound Integrity: The compound may have degraded during storage or handling. Verify its purity and integrity using analytical methods like HPLC or mass spectrometry.

  • Re-evaluate MIC of Parent Compound: As a control, run an MIC assay for the parent compound, Erythromycin. This will confirm that the resistance phenotype of your bacterial strain is expressed under your experimental conditions.

  • Consider an Efflux Pump Inhibitor (EPI): To test if an efflux pump is responsible for the lack of activity, perform the MIC assay in the presence of a known EPI like Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN).[21] A significant drop in the MIC of your compound in the presence of an EPI suggests it is a substrate of an efflux pump.[21][22]

Data Presentation

Effective evaluation requires direct comparison of the derivative's activity against the parent compound. Below is a template for presenting MIC data.

Table 1: Comparative MIC Values of Erythromycin and 9-deoxy-9-(propylamino)-erythromycin

CompoundS. aureus (ATCC 29213) Erythromycin-SusceptibleS. aureus (Clinical Isolate) Erythromycin-Resistant (ermC)E. coli (ATCC 25922) (with Efflux Pump)
Erythromycin 1 µg/mL>128 µg/mL64 µg/mL
9-deoxy-9-(propylamino)-erythromycin 0.5 µg/mL4 µg/mL8 µg/mL

Note: Data presented are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining MICs.[23]

1. Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (9-deoxy-9-(propylamino)-erythromycin) and Erythromycin base

  • Appropriate solvent for compounds (e.g., DMSO)

  • Bacterial strains (e.g., susceptible and resistant controls)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

2. Preparation of Reagents:

  • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1280 µg/mL) of the test compound and erythromycin in a suitable solvent.

  • Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Within 15 minutes, dilute this suspension into CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

3. Assay Procedure:

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the working stock solution of the antibiotic (e.g., at 2x the highest desired final concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10.[20] Discard 100 µL from well 10.

  • Well 11 serves as the growth control (no antibiotic).

  • Well 12 serves as the sterility control (no bacteria).

  • Add the diluted bacterial inoculum to wells 1 through 11.

  • Seal the plate and incubate at 35°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[13][16][20]

  • Check the control wells: Well 11 should show clear turbidity (bacterial growth), and Well 12 should remain clear.

Visualizations

Signaling Pathways and Workflows

G

workflow start Start: Prepare Bacterial Culture inoculum Adjust Inoculum to 0.5 McFarland Standard start->inoculum dilution Prepare Serial Dilutions of Compound in 96-Well Plate inoculum->dilution inoculate Inoculate Plate with Standardized Bacteria dilution->inoculate incubate Incubate Plate (35°C, 18-24h) inoculate->incubate read Read Plate for Visible Growth incubate->read determine Determine MIC: Lowest Concentration with No Growth read->determine end End: Report MIC Value determine->end

troubleshooting problem Problem: Inconsistent MIC Results check_inoculum Is Inoculum Standardized to 0.5 McFarland? problem->check_inoculum check_media Is Media pH Correct (7.2-7.4)? check_inoculum->check_media Yes sol_inoculum Solution: Re-standardize Inoculum check_inoculum->sol_inoculum No check_incubation Are Incubation Temp/Time Consistent? check_media->check_incubation Yes sol_media Solution: Prepare Fresh Media, Check pH check_media->sol_media No check_compound Is Compound Soluble and Stable? check_incubation->check_compound Yes sol_incubation Solution: Calibrate Incubator, Use Timer check_incubation->sol_incubation No sol_compound Solution: Use Fresh Stock, Check Solubility check_compound->sol_compound No results_ok Results Should Improve check_compound->results_ok Yes sol_inoculum->check_inoculum sol_media->check_media sol_incubation->check_incubation sol_compound->check_compound

References

reducing off-target effects of 9-deoxy-9-(propylamino)erythromycin in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the off-target effects of 9-deoxy-9-(propylamino)erythromycin in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant cytotoxicity in my cell-based assay at concentrations where I expect to see the on-target effects of 9-deoxy-9-(propylamino)erythromycin. How can I determine if this is an off-target effect?

A1: It is crucial to differentiate between on-target and off-target cytotoxicity. Here are several steps to troubleshoot this issue:

  • Concentration-Response Curve: Perform a detailed concentration-response experiment to determine the EC50 (half-maximal effective concentration) for your on-target effect and the CC50 (half-maximal cytotoxic concentration). A significant overlap between these two values may suggest on-target cytotoxicity or potent off-target effects.

  • Cell Line Comparison: Test the compound on a panel of cell lines that do and do not express the intended target. If cytotoxicity is observed in target-negative cell lines, it is likely an off-target effect.

  • Rescue Experiments: If the on-target mechanism is known (e.g., inhibition of a specific enzyme), try to "rescue" the cells from cytotoxicity by providing a downstream product of the enzymatic reaction. If the cells are rescued, the cytotoxicity is more likely to be on-target.

  • Control Compounds: Include control compounds in your experiments. This should include an inactive analog of 9-deoxy-9-(propylamino)erythromycin and a compound with a known, different mechanism of action that induces cytotoxicity.

Q2: My assay is showing high background signal, which is interfering with the interpretation of my results. What are the common causes and solutions?

A2: High background can originate from several sources in cell-based assays. Consider the following troubleshooting steps:

  • Reagent and Media Autofluorescence: Phenol red and other components in cell culture media can be autofluorescent.[1] Consider using phenol red-free media or performing the final measurement in phosphate-buffered saline (PBS).

  • Compound Interference: The test compound itself may be fluorescent or may interfere with the assay chemistry. Always run a "compound only" control (no cells) to assess this.

  • Insufficient Washing: Inadequate washing steps can leave residual reagents that contribute to background signal. Ensure thorough but gentle washing of the cell plates.

  • Sub-optimal Reagent Concentration: The concentration of the detection reagent may be too high. Titrate the reagent to find the optimal concentration that provides a good signal-to-background ratio.

  • Cell Seeding Density: Too high of a cell seeding density can lead to increased background metabolic activity. Optimize the cell number per well.[2]

Q3: How can I proactively design my experiments to minimize the risk of off-target effects?

A3: A well-designed experiment is the best way to minimize and account for off-target effects.

  • Thorough Target Validation: Ensure the target of 9-deoxy-9-(propylamino)erythromycin is well-validated in your specific cell model. Use techniques like siRNA or CRISPR to knock down the target and confirm that the compound's effect is diminished.

  • Use of Appropriate Controls: As mentioned in Q1, a comprehensive set of controls is essential.[2] This includes vehicle controls (e.g., DMSO), positive controls (a compound known to produce the expected effect), and negative controls (an inactive compound or untreated cells).

  • Time-Course Experiments: Off-target effects may manifest at different time points than on-target effects. Performing a time-course experiment can help to distinguish between the two.[3]

Quantitative Data Summary

Table 1: Example Concentration Ranges for Cytotoxicity Assessment

Assay TypeCompound Concentration RangePurpose
Initial Range Finding0.01 µM - 100 µM (log dilutions)To determine the approximate cytotoxic concentration range.
Dose-Response10-point, 2-fold serial dilutions centered around the estimated CC50To accurately determine the CC50 value.[4]
On-Target vs. Off-TargetConcentrations below, at, and above the on-target EC50To assess the therapeutic window.

Table 2: Troubleshooting High Background in Fluorescence-Based Assays

Potential CauseTroubleshooting StepExpected Outcome
Media AutofluorescenceSwitch to phenol red-free media or wash cells with PBS before reading.Reduction in background fluorescence from control wells.
Compound InterferenceRun a "compound only" control plate.Identifies if the compound itself is fluorescent at the assay wavelengths.
Insufficient BlockingIncrease blocking buffer concentration or incubation time.[5]Reduced non-specific binding of detection reagents.
High Detector GainOptimize the gain setting on the plate reader.Lower background without significantly compromising the specific signal.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][6]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of 9-deoxy-9-(propylamino)erythromycin to the wells. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[2]

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[5]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Assay Controls: Include controls for: no cells (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (cells lysed with a detergent).[5]

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assay Experimental Workflow for a Typical Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of Compound D Add Compound and Controls B->D C->D E Incubate for Defined Period D->E F Add Assay Reagent (e.g., MTT, LDH) E->F G Incubate and Read Plate F->G H Subtract Background G->H I Calculate % Viability / Cytotoxicity H->I J Plot Dose-Response Curve & Determine CC50 I->J

Caption: Workflow for conducting a cell-based cytotoxicity assay.

Off_Target_Effect_Troubleshooting Troubleshooting Off-Target Effects cluster_conclusion Conclusion Start Unexpected Cytotoxicity Observed Concentration Perform Detailed Concentration-Response Start->Concentration Cell_Lines Test in Target-Positive vs. Target-Negative Cell Lines Start->Cell_Lines Rescue Conduct Rescue Experiment Start->Rescue Orthogonal Use Orthogonal Assay Start->Orthogonal Off_Target Likely Off-Target Effect Concentration->Off_Target CC50 << EC50 On_Target Likely On-Target Effect Concentration->On_Target CC50 ≈ EC50 Cell_Lines->Off_Target Cytotoxicity in Target-Negative Cells Cell_Lines->On_Target No Cytotoxicity in Target-Negative Cells Rescue->Off_Target Rescue Fails Rescue->On_Target Rescue Successful Orthogonal->Off_Target Results Discrepant Orthogonal->On_Target Results Corroborated

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Signaling_Pathway_Consideration Potential Off-Target Signaling Considerations cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways Compound 9-deoxy-9-(propylamino)erythromycin Target Intended Target (e.g., Bacterial Ribosome) Compound->Target Motilin_Receptor Motilin Receptor Compound->Motilin_Receptor Ion_Channels hERG Potassium Channels Compound->Ion_Channels Other_Kinases Other Kinases/Enzymes Compound->Other_Kinases On_Effect Desired Therapeutic Effect Target->On_Effect GI_Effects Gastrointestinal Motility Motilin_Receptor->GI_Effects QT_Prolongation Cardiac Arrhythmia Risk Ion_Channels->QT_Prolongation Unintended_Signaling Unforeseen Cellular Responses Other_Kinases->Unintended_Signaling

Caption: Potential on-target vs. off-target signaling pathways for erythromycin derivatives.

References

Technical Support Center: Troubleshooting Assay Variability with Erythromycin, 9-deoxy-9-(propylamino)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Erythromycin, 9-deoxy-9-(propylamino)-, a derivative of the macrolide antibiotic erythromycin. This guide addresses common issues related to assay variability, particularly in antimicrobial susceptibility testing, and offers troubleshooting strategies and frequently asked questions in a user-friendly question-and-answer format.

I. Troubleshooting Guides

Question 1: We are observing significant well-to-well and day-to-day variability in our Minimum Inhibitory Concentration (MIC) assays with Erythromycin, 9-deoxy-9-(propylamino)-. What are the potential causes?

Answer: Variability in MIC assays is a common challenge and can stem from several factors. For macrolide derivatives like Erythromycin, 9-deoxy-9-(propylamino)-, it's crucial to meticulously control your experimental parameters. The primary sources of variability can be categorized into issues related to the compound itself, the experimental procedure, and the bacterial strain.

Troubleshooting Workflow for Assay Variability

G cluster_0 Problem: Inconsistent MIC Results cluster_1 Initial Checks cluster_2 Detailed Investigation cluster_3 Resolution start Inconsistent MIC Results compound_prep Compound Preparation (Solubility, Stability, Storage) start->compound_prep Investigate bacterial_prep Bacterial Inoculum (Growth Phase, Density) start->bacterial_prep Investigate assay_setup Assay Setup (Media, Incubation, Pipetting) start->assay_setup Investigate solubility_check Verify Compound Solubility in Assay Medium compound_prep->solubility_check stability_check Assess Compound Stability Under Assay Conditions compound_prep->stability_check inoculum_qc Standardize Inoculum Preparation (Spectrophotometry, Plating) bacterial_prep->inoculum_qc protocol_review Review and Standardize Assay Protocol (SOP) assay_setup->protocol_review optimized_protocol Implement Optimized and Standardized Protocol solubility_check->optimized_protocol Refine stability_check->optimized_protocol Refine inoculum_qc->optimized_protocol Refine protocol_review->optimized_protocol Refine consistent_results Consistent MIC Results optimized_protocol->consistent_results

Caption: A workflow diagram for troubleshooting inconsistent MIC results.

Question 2: How can we minimize variability related to the preparation and handling of Erythromycin, 9-deoxy-9-(propylamino)-?

Answer: Proper handling of the compound is critical. As specific solubility and stability data for Erythromycin, 9-deoxy-9-(propylamino)- are not widely published, it is recommended to follow best practices for similar macrolide derivatives.

Key Considerations for Compound Handling:

  • Solubility: Erythromycin and its derivatives often have limited aqueous solubility. It is advisable to prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.[1] Subsequently, dilute the stock solution in the assay medium to the final working concentrations. Be mindful of the final solvent concentration in your assay, as it can affect bacterial growth. It is recommended to keep the final solvent concentration below 1% and to include a solvent control in your experiments.

  • Stability: Macrolides can be susceptible to degradation, particularly at acidic pH.[2] It is best to prepare fresh dilutions from your stock solution for each experiment. If storing stock solutions, keep them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store the solid compound as recommended by the supplier, typically at -20°C.

ParameterRecommendationRationale
Solvent for Stock DMSO or EthanolEnhances solubility of the hydrophobic macrolide structure.[1]
Stock Concentration High (e.g., 10-50 mM)Minimizes the volume of organic solvent added to the assay.
Storage of Stock -20°C or -80°C in aliquotsPrevents degradation and avoids freeze-thaw cycles.
Working Solutions Prepare fresh for each experimentEnsures consistent compound concentration and activity.
Final Solvent % <1% with solvent controlHigh concentrations of organic solvents can inhibit bacterial growth.
Question 3: What are the critical parameters to control in our antimicrobial susceptibility testing protocol to ensure reproducibility?

Answer: Standardization of the assay protocol is paramount for obtaining reproducible results. Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is highly recommended.

Critical Experimental Parameters for Reproducible MIC Assays:

ParameterKey Control PointsImpact of Variability
Bacterial Inoculum - Use a fresh overnight culture in the logarithmic growth phase.- Standardize the inoculum density (e.g., to 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).- Ensure a final concentration of ~5 x 10⁵ CFU/mL in each well.An inoculum that is too dense can lead to falsely high MIC values, while a sparse inoculum can result in falsely low MICs.
Growth Medium - Use the recommended medium for the specific bacterial species (e.g., Mueller-Hinton Broth for non-fastidious bacteria).- Ensure consistent pH and batch-to-batch quality of the medium.Variations in medium composition, such as cation concentration, can affect the activity of macrolide antibiotics.
Incubation - Maintain a consistent temperature (e.g., 35-37°C).- Ensure a consistent incubation time (e.g., 18-24 hours).- Control for atmospheric conditions (e.g., ambient air or CO₂ for fastidious organisms).Suboptimal temperature or inconsistent incubation times can lead to variations in bacterial growth rates and, consequently, MIC values.
Microplate Reading - Use a consistent method for determining growth (e.g., visual inspection or a microplate reader at a specific wavelength).- For automated readers, ensure consistent settings for shaking and measurement parameters.Subjectivity in visual reading or variations in reader settings can introduce variability in the final MIC determination.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Erythromycin, 9-deoxy-9-(propylamino)-?

A1: As a derivative of erythromycin, Erythromycin, 9-deoxy-9-(propylamino)- is expected to have the same primary mechanism of action. Macrolide antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding blocks the exit tunnel for the growing polypeptide chain, leading to the dissociation of peptidyl-tRNAs from the ribosome and ultimately halting protein production.

Mechanism of Action of Macrolides

G cluster_0 Bacterial Ribosome cluster_1 Macrolide Action cluster_2 Outcome ribosome 50S Ribosomal Subunit tunnel Polypeptide Exit Tunnel ribosome->tunnel macrolide Erythromycin Derivative binding Binding to 50S Subunit macrolide->binding blockage Blockage of Exit Tunnel binding->blockage causes inhibition Inhibition of Protein Synthesis blockage->inhibition leads to bacteriostatic Bacteriostatic Effect inhibition->bacteriostatic

Caption: The mechanism of action of macrolide antibiotics.

Q2: Are there any known stability issues with 9-substituted erythromycin derivatives?

Q3: We are using a broth microdilution method. At what time point should we read the MIC?

A3: For most non-fastidious bacteria, the recommended incubation time is 18-24 hours. It is crucial to be consistent with the reading time across all experiments. Reading too early may result in falsely low MICs as the bacteria may not have had sufficient time to grow, while reading too late might lead to falsely high MICs due to potential drug degradation or the emergence of resistant subpopulations.

Q4: Can we use the disk diffusion method for Erythromycin, 9-deoxy-9-(propylamino)-?

A4: The disk diffusion method can be a useful screening tool. However, for a novel compound like Erythromycin, 9-deoxy-9-(propylamino)-, the zone of inhibition diameters have not been correlated with MIC values and clinical breakpoints have not been established. Therefore, for quantitative analysis and to determine the potency of the compound, a dilution method (broth or agar) to determine the MIC is the standard and more appropriate approach.

III. Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on the guidelines from EUCAST and CLSI for determining the MIC of antimicrobial agents.[3]

Materials:

  • Erythromycin, 9-deoxy-9-(propylamino)-

  • DMSO or Ethanol (for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of Erythromycin, 9-deoxy-9-(propylamino)- in DMSO.

    • Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations. The final volume in each well of the microtiter plate should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₂₅ of 0.08-0.10).

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Add 50 µL of the appropriate compound dilution to each well of the 96-well plate.

    • Include a positive control well (bacteria in CAMHB without compound) and a negative control well (CAMHB only).

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

WellCompound ConcentrationBacterial InoculumExpected Outcome
Test Wells Serial Dilutions+Growth or No Growth
Positive Control None+Turbid (Growth)
Negative Control None-Clear (No Growth)
Solvent Control Highest concentration of solvent+Turbid (Growth)

References

Technical Support Center: Enhancing the Bioavailability of Novel Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of novel macrolide antibiotics. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide quick answers to common problems encountered during the development and characterization of novel macrolide antibiotics.

Solubility and Dissolution Issues

  • Question: My novel macrolide exhibits poor aqueous solubility, leading to low dissolution rates. What initial steps can I take to address this?

    • Answer: Poor aqueous solubility is a common challenge with macrolide antibiotics. Initial strategies to consider include:

      • pH Adjustment: Evaluate the pH-solubility profile of your compound. Macrolides are often weak bases, and their solubility can be significantly increased in acidic environments. However, be mindful of potential degradation in highly acidic conditions, similar to what is observed with erythromycin.[1][2]

      • Salt Formation: Investigate the possibility of forming various pharmaceutical salts. This can significantly alter the physicochemical properties of the drug, including its solubility and dissolution rate.

      • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][4]

  • Question: I've tried basic formulation approaches, but the solubility of my macrolide is still insufficient. What advanced formulation strategies can I explore?

    • Answer: For more challenging compounds, advanced formulation strategies may be necessary:

      • Solid Dispersions: Dispersing the macrolide in a hydrophilic carrier at a solid state can improve its wettability and dissolution.[3] Common carriers include polymers like PVP, PEG, and HPMC.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are lipid-based formulations that form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[3][4][5]

      • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic drugs.[4][5]

Permeability and Absorption Challenges

  • Question: My macrolide has good solubility but still shows low oral bioavailability. What could be the limiting factor?

    • Answer: If solubility is not the issue, poor membrane permeability or significant first-pass metabolism might be limiting the bioavailability.[6] Macrolide absorption can be restricted by efflux transporters like P-glycoprotein (ABCB1) present in the intestinal epithelium.[1][2]

  • Question: How can I investigate if P-glycoprotein efflux is limiting the absorption of my macrolide?

    • Answer: You can use in vitro models like Caco-2 cell monolayers to assess the bidirectional transport of your compound. A higher efflux ratio (basolateral to apical transport vs. apical to basolateral transport) suggests that the compound is a substrate for P-glycoprotein.

  • Question: What strategies can be employed to overcome poor permeability?

    • Answer:

      • Chemical Modification: Prodrug approaches, such as esterification, can be used to increase the lipophilicity of the macrolide, potentially enhancing its intestinal permeability.[7]

      • Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, but their use requires careful safety evaluation.[3][5]

In Vitro and In Vivo Correlation

  • Question: My in vitro dissolution results look promising, but the in vivo bioavailability in animal models is still low. What could be the reason for this discrepancy?

    • Answer: A lack of in vitro-in vivo correlation (IVIVC) can arise from several factors:

      • Gastric Instability: Some macrolides, like erythromycin, are unstable in the acidic environment of the stomach, leading to degradation before they can be absorbed.[1][2] Newer macrolides like azithromycin and clarithromycin are more acid-stable.[1]

      • First-Pass Metabolism: Significant metabolism in the intestine or liver can reduce the amount of drug reaching systemic circulation.[6]

      • Food Effects: The presence of food can alter the gastrointestinal environment and affect the absorption of your macrolide.

  • Question: How can I assess the gastric stability and first-pass metabolism of my novel macrolide?

    • Answer:

      • Gastric Stability: You can perform in vitro stability studies in simulated gastric fluid (SGF).

      • First-Pass Metabolism: In vitro studies using liver microsomes or hepatocytes can provide an indication of the metabolic stability of your compound.[6] In vivo studies in rats with cannulated portal and jugular veins can help differentiate between intestinal and hepatic first-pass metabolism.[6]

Data Presentation

Table 1: Oral Bioavailability of Select Macrolide Antibiotics in Rats

MacrolideOral Bioavailability (%)Key Limiting Factors
Erythromycin14Gastric instability, first-pass metabolism[6]
Clarithromycin36First-pass metabolism[6]
Roxithromycin36Poor oral absorption[6]
Telithromycin25Poor oral absorption[6]
Azithromycin37 (in humans)-

Data for rat studies from[6], Azithromycin data in humans from[2]

Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of Macrolides against Mycoplasma pneumoniae

MacrolideMIC for 90% of strains (µg/mL)
Azithromycin0.00024
Clarithromycin0.0078
Erythromycin0.0156
Roxithromycin0.03125

Data from[8]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of a Novel Macrolide Formulation

  • Objective: To determine the dissolution rate of a novel macrolide formulation in a relevant dissolution medium.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of 0.1 N HCl (simulated gastric fluid without enzymes) or phosphate buffer pH 6.8 (simulated intestinal fluid without enzymes). The choice of medium should be justified based on the drug's properties and intended site of absorption.

  • Procedure:

    • Pre-heat the dissolution medium to 37 ± 0.5 °C.

    • Place one dosage form (e.g., tablet or capsule) in each dissolution vessel.

    • Start the apparatus at a specified rotation speed (e.g., 50 or 75 RPM).

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples promptly.

    • Analyze the concentration of the dissolved macrolide in the samples using a validated analytical method, such as HPLC-UV.[9][10]

  • Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a novel macrolide and identify its potential as a P-glycoprotein substrate.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Transport Buffer: Use a physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to pH 7.4.

  • Procedure:

    • Wash the Caco-2 cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the macrolide solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the macrolide solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37 °C with gentle shaking.

    • At specified time intervals, collect samples from the receiver chamber and replace with fresh buffer.

    • Analyze the concentration of the macrolide in the samples using a sensitive analytical method like LC-MS/MS.[9][10]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment solubility Poor Solubility dissolution Low Dissolution solubility->dissolution formulation_strategies Formulation Strategies (e.g., Solid Dispersion, SMEDDS) dissolution->formulation_strategies dissolution_testing Dissolution Testing formulation_strategies->dissolution_testing permeability_assay Caco-2 Permeability Assay formulation_strategies->permeability_assay metabolic_stability Microsomal Stability Assay formulation_strategies->metabolic_stability pk_studies Pharmacokinetic Studies (Animal Models) dissolution_testing->pk_studies permeability_assay->pk_studies metabolic_stability->pk_studies bioavailability Bioavailability Determination pk_studies->bioavailability

Caption: Experimental workflow for enhancing macrolide bioavailability.

logical_relationship cluster_properties Physicochemical Properties cluster_barriers Biological Barriers cluster_outcome Pharmacokinetic Outcome solubility Aqueous Solubility bioavailability Oral Bioavailability solubility->bioavailability Influences permeability Membrane Permeability permeability->bioavailability Influences gi_degradation GI Degradation gi_degradation->bioavailability Reduces first_pass First-Pass Metabolism first_pass->bioavailability Reduces

Caption: Factors influencing the oral bioavailability of macrolides.

signaling_pathway cluster_drug Drug in GI Lumen cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation drug_lumen Macrolide dissolution Dissolution drug_lumen->dissolution absorption Passive Diffusion dissolution->absorption efflux P-gp Efflux absorption->efflux portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver liver->portal_vein Metabolites systemic Systemic Circulation liver->systemic

Caption: Pathway of oral macrolide absorption and first-pass metabolism.

References

Technical Support Center: Analysis of Impurities in the Synthesis of 9-deoxy-9-(propylamino)-erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 9-deoxy-9-(propylamino)-erythromycin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of 9-deoxy-9-(propylamino)-erythromycin.

Issue 1: Low Yield of the Desired Product

Possible Causes and Solutions:

CauseRecommended Action
Incomplete reaction - Ensure the reaction is monitored by an appropriate technique (e.g., TLC, LC-MS) until the starting material (Erythromycin A) is consumed. - Increase the reaction time or temperature if necessary, but be mindful of potential side reactions.
Inefficient reducing agent - Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for reductive amination.[1][2] Ensure the reagent is fresh and has been stored under appropriate conditions (dry). - Consider using a different reducing agent if yields remain low.
Suboptimal pH - Reductive amination is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.[1] Adjust the pH of the reaction mixture accordingly.
Issues with propylamine - Use a slight excess of propylamine to drive the equilibrium towards imine formation. - Ensure the propylamine is of high purity.
Product degradation - Erythromycin and its derivatives can be sensitive to acidic and basic conditions. Ensure the work-up and purification steps are performed under neutral or mildly basic conditions.

Issue 2: Presence of Multiple Impurities in the Final Product

Possible Causes and Solutions:

CauseRecommended Action
Unreacted Erythromycin A - Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion of the starting material.
Over-alkylation (Formation of di-propylamino derivative) - Avoid a large excess of propylamine.[2] - Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.
Formation of diastereomers - The reduction of the imine intermediate can lead to the formation of two diastereomers at the C9 position. This is often difficult to control. - Purification by chromatography (e.g., column chromatography or preparative HPLC) may be necessary to separate the diastereomers.
Side reactions of Erythromycin A - Erythromycin A can undergo degradation in acidic or basic conditions. Maintain a controlled pH throughout the reaction and work-up.
Impure starting materials - Ensure the Erythromycin A and propylamine used are of high purity.

Issue 3: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

CauseRecommended Action
Similar polarity of product and impurities - Optimize the chromatographic conditions (solvent system, stationary phase) for better separation. A gradient elution might be necessary. - Consider using a different type of chromatography, such as ion-exchange chromatography, given the basic nature of the product and some impurities.
Product is a basic compound - Basic compounds can interact strongly with silica gel, leading to tailing and poor separation. Consider treating the silica gel with a base (e.g., triethylamine) before use or using a different stationary phase like alumina. - Purification of macrolides can sometimes be achieved by precipitation with gaseous ammonia.[3]
Product instability during purification - Avoid prolonged exposure to harsh conditions (strong acids or bases, high temperatures) during purification.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

  • Q1: What is the most common method for the synthesis of 9-deoxy-9-(propylamino)-erythromycin? A1: The most common method is the reductive amination of Erythromycin A with propylamine.[4] This reaction involves the formation of an intermediate imine at the C9 position, which is then reduced to the corresponding secondary amine.[1][4]

  • Q2: What are the key reaction parameters to control during the synthesis? A2: The key parameters to control are the stoichiometry of reactants, the choice and amount of the reducing agent, the reaction temperature, and the pH of the reaction medium.

Impurity Profile and Analysis

  • Q3: What are the expected major impurities in the synthesis of 9-deoxy-9-(propylamino)-erythromycin? A3: The expected major impurities include unreacted Erythromycin A, the diastereomers of the product, and potentially an over-alkylation product (9-deoxy-9-(dipropylamino)-erythromycin).

  • Q4: What analytical techniques are suitable for analyzing the impurities? A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most powerful technique for the separation, identification, and quantification of impurities in erythromycin derivatives.[5][6][7][8]

  • Q5: How can I confirm the identity of the main product and its impurities? A5: The identity can be confirmed by analyzing the mass spectra. The protonated molecule of 9-deoxy-9-(propylamino)-erythromycin is expected at m/z [M+H]+. Fragmentation patterns in MS/MS can provide further structural information.[5][7] The loss of the desosamine and cladinose sugar moieties are characteristic fragmentation pathways for erythromycin derivatives.[6][8]

Experimental Protocols

Protocol 1: Synthesis of 9-deoxy-9-(propylamino)-erythromycin via Reductive Amination

  • Dissolution: Dissolve Erythromycin A in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add propylamine to the solution. A slight excess (1.1-1.5 equivalents) is typically used.

  • pH Adjustment: Adjust the pH of the mixture to 4-6 using a suitable acid, such as acetic acid.

  • Imine Formation: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to allow for the formation of the imine intermediate. Monitor the reaction by TLC or LC-MS.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise to the reaction mixture.

  • Reaction Completion: Continue stirring at room temperature until the reaction is complete, as indicated by the disappearance of the imine intermediate.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Synthesis_Pathway Erythromycin_A Erythromycin A Imine_Intermediate 9-Iminoerythromycin A (Intermediate) Erythromycin_A->Imine_Intermediate + Propylamine - H2O Propylamine Propylamine Propylamine->Imine_Intermediate Product 9-deoxy-9-(propylamino)-erythromycin Imine_Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product Reduction

Caption: Synthesis of 9-deoxy-9-(propylamino)-erythromycin.

Impurity_Formation cluster_synthesis Main Reaction cluster_impurities Potential Impurities Erythromycin_A Erythromycin A Product 9-deoxy-9-(propylamino)-erythromycin Erythromycin_A->Product + Propylamine + Reducing Agent Unreacted_Erythromycin Unreacted Erythromycin A Erythromycin_A->Unreacted_Erythromycin Incomplete Reaction Propylamine Propylamine Propylamine->Product Overalkylation Di-propylamino derivative Product->Overalkylation + Propylamine Diastereomers Diastereomers of Product Product->Diastereomers Non-stereoselective reduction

Caption: Formation of potential impurities during synthesis.

Troubleshooting_Workflow Start Analysis of Reaction Mixture Check_Yield Low Yield? Start->Check_Yield Check_Purity Multiple Peaks in Chromatogram? Check_Yield->Check_Purity No Optimize_Reaction Optimize Reaction Conditions: - Time - Temperature - Reagents Check_Yield->Optimize_Reaction Yes Identify_Impurities Identify Impurities by MS Check_Purity->Identify_Impurities Yes End Pure Product Check_Purity->End No Optimize_Reaction->Start Optimize_Purification Optimize Purification: - Chromatography Method - Solvent System Optimize_Purification->Start Identify_Impurities->Optimize_Purification End_Fail Further Investigation Needed Identify_Impurities->End_Fail

Caption: Troubleshooting workflow for synthesis and analysis.

References

Technical Support Center: Scaling Up the Production of 9-Deoxy-9-(propylamino)erythromycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the scaled-up production of 9-deoxy-9-(propylamino)erythromycin A for further studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 9-deoxy-9-(propylamino)erythromycin A.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of Erythromycin A 9-oxime (Intermediate 1) - Incomplete reaction. - Suboptimal temperature or pH. - Formation of inactive Z-isomer.[1]- Increase reaction time and monitor by TLC. - Maintain reaction temperature between 45-55°C.[2] - Ensure pH is controlled, as acidic conditions can cause degradation.[3] - Use of isopropanol and acetic acid can favor the desired E-isomer.[1]
Incomplete reduction of Erythromycin A 9-oxime to 9(S)-Erythromycylamine (Intermediate 2) - Inactive reducing agent. - Insufficient amount of reducing agent. - Steric hindrance around the oxime group.- Use a fresh batch of reducing agent (e.g., sodium borohydride, catalytic hydrogenation). - Increase the molar excess of the reducing agent. - Consider a more potent reducing agent or longer reaction times.
Low yield in the final reductive amination step - Incomplete imine formation. - Degradation of the aldehyde (propionaldehyde). - Inactive reducing agent (e.g., sodium cyanoborohydride).[4]- Ensure anhydrous reaction conditions to favor imine formation. - Use freshly distilled propionaldehyde. - Use a fresh batch of sodium cyanoborohydride. - Monitor the reaction by TLC to determine the optimal reaction time.
Formation of multiple byproducts - Over-alkylation in the reductive amination step. - Side reactions due to impurities in starting materials or reagents. - Degradation of the macrolide ring under harsh conditions.- Use a controlled stoichiometry of propionaldehyde. - Purify all starting materials and use high-purity solvents. - Avoid excessively high temperatures or extreme pH.
Difficulty in purifying the final product - Presence of closely related impurities. - Amorphous or oily nature of the product. - Emulsion formation during workup.- Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol/ammonium hydroxide gradient). - Attempt crystallization from various solvent systems. - If an emulsion forms, try adding a saturated brine solution or filtering through celite.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 9-deoxy-9-(propylamino)erythromycin A?

A1: The synthesis is a three-step process starting from Erythromycin A:

  • Oximation: Conversion of the C9 ketone of Erythromycin A to Erythromycin A 9-oxime.

  • Reduction of Oxime: Reduction of the oxime to the corresponding primary amine, 9(S)-Erythromycylamine.

  • Reductive Amination: Reaction of 9(S)-Erythromycylamine with propionaldehyde in the presence of a reducing agent to yield the final product.

Q2: Why is the control of E/Z isomerism important during the oximation step?

A2: The E-isomer of Erythromycin A 9-oxime is the desired active species for subsequent reactions.[1] The formation of the Z-isomer can lead to a lower yield of the desired final product.

Q3: What are the critical parameters to control during the reductive amination step?

A3: Key parameters include the purity of the reactants (9(S)-Erythromycylamine and propionaldehyde), the choice and quality of the reducing agent (sodium cyanoborohydride is commonly used), and maintaining anhydrous conditions to promote imine formation.[4]

Q4: What are the recommended storage conditions for the intermediates and the final product?

A4: Macrolide antibiotics and their derivatives can be sensitive to heat and acid. It is recommended to store them in airtight containers, protected from light, and at reduced temperatures (2-8 °C).

Q5: What is the primary mechanism of action for this class of compounds?

A5: Macrolide antibiotics, including derivatives of erythromycin, typically act by binding to the 50S subunit of the bacterial ribosome, which leads to the inhibition of protein synthesis.[2][5][6] They can also exhibit immunomodulatory effects by influencing various signaling pathways in host cells.[1][7]

Experimental Protocols

Synthesis of Erythromycin A 9-oxime (Intermediate 1)

This protocol is adapted from established procedures for the synthesis of erythromycin A 9-oxime.[2]

  • Dissolve Erythromycin A in isopropanol.

  • Add an aqueous solution of hydroxylamine to the erythromycin/isopropanol mixture.

  • Add acetic acid to the reaction mixture.

  • Maintain the reaction temperature at approximately 50°C and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Add isopropyl acetate and adjust the pH to >11.0 with sodium hydroxide.

  • Separate the organic layer, wash with a dilute caustic solution, and concentrate to dryness to obtain Erythromycin A 9-oxime.

Synthesis of 9(S)-Erythromycylamine (Intermediate 2)

This is a general protocol for the reduction of the oxime. Optimization may be required.

  • Dissolve Erythromycin A 9-oxime in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent. Catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) is a common method.

  • Conduct the reaction at room temperature and pressure until the starting material is consumed (monitor by TLC).

  • Filter off the catalyst.

  • Remove the solvent under reduced pressure to yield 9(S)-Erythromycylamine.

Synthesis of 9-deoxy-9-(propylamino)erythromycin A (Final Product)

This protocol is based on the reductive alkylation of 9(S)-erythromycylamine.[4]

  • Dissolve 9(S)-Erythromycylamine in an anhydrous solvent like methanol.

  • Add propionaldehyde (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Quantitative Data Summary

Parameter Synthesis of Erythromycin A 9-oxime Reductive Amination
Key Reagents Erythromycin A, Hydroxylamine, Acetic Acid9(S)-Erythromycylamine, Propionaldehyde, Sodium Cyanoborohydride
Solvent Isopropanol[2]Methanol
Temperature 45-55°C[2]Room Temperature
pH >11.0 (during workup)[2]Neutral to slightly acidic (for imine formation)
Typical Yield >95% (reported for optimized processes)[1]70-85% (expected, requires optimization)

Visualizations

Experimental Workflow

G cluster_0 Step 1: Oximation cluster_1 Step 2: Oxime Reduction cluster_2 Step 3: Reductive Amination Erythromycin_A Erythromycin A Intermediate_1 Erythromycin A 9-oxime Erythromycin_A->Intermediate_1 Reaction at 50°C Reagents_1 Hydroxylamine, Acetic Acid, Isopropanol Reagents_1->Intermediate_1 Intermediate_2 9(S)-Erythromycylamine Intermediate_1->Intermediate_2 Reduction Intermediate_1->Intermediate_2 Reagents_2 Reducing Agent (e.g., H2/Pd) Reagents_2->Intermediate_2 Reagents_3 Propionaldehyde, Sodium Cyanoborohydride Final_Product 9-deoxy-9-(propylamino)erythromycin A Intermediate_2->Final_Product Reductive Alkylation Reagents_3->Final_Product

Caption: Synthetic workflow for 9-deoxy-9-(propylamino)erythromycin A.

Troubleshooting Logic

G cluster_oximation Oximation Troubleshooting cluster_reduction Reduction Troubleshooting cluster_amination Reductive Amination Troubleshooting cluster_purification Purification Troubleshooting Start Low Yield or Impure Product Check_Step Identify Problematic Step (TLC Analysis) Start->Check_Step Oximation_Issues Oximation Step Issues Check_Step->Oximation_Issues Step 1 Reduction_Issues Oxime Reduction Issues Check_Step->Reduction_Issues Step 2 Amination_Issues Reductive Amination Issues Check_Step->Amination_Issues Step 3 Purification_Issues Purification Issues Check_Step->Purification_Issues Final Stage Oximation_Sol1 Check Temp/pH Oximation_Issues->Oximation_Sol1 Oximation_Sol2 Verify Reagent Quality Oximation_Issues->Oximation_Sol2 Reduction_Sol1 Check Reducing Agent Activity Reduction_Issues->Reduction_Sol1 Reduction_Sol2 Increase Reaction Time/Temp Reduction_Issues->Reduction_Sol2 Amination_Sol1 Ensure Anhydrous Conditions Amination_Issues->Amination_Sol1 Amination_Sol2 Use Fresh Aldehyde/Reducing Agent Amination_Issues->Amination_Sol2 Purification_Sol1 Optimize Chromatography Purification_Issues->Purification_Sol1 Purification_Sol2 Try Different Crystallization Solvents Purification_Issues->Purification_Sol2

Caption: Troubleshooting decision tree for synthesis scale-up.

Signaling Pathway

G cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Macrolide 9-deoxy-9-(propylamino)erythromycin A Macrolide->Ribosome Binds to

Caption: Mechanism of action of 9-deoxy-9-(propylamino)erythromycin A.

References

Validation & Comparative

A Comparative Analysis of Erythromycin, Azithromycin, and 9-deoxy-9-(propylamino)-erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the foundational macrolide, Erythromycin, its clinically significant azalide derivative, Azithromycin, and the research compound 9-deoxy-9-(propylamino)-erythromycin. The comparison focuses on chemical structure, mechanism of action, antibacterial potency, and pharmacokinetic profiles, supported by experimental data and standard research protocols.

Chemical Structure and Properties

Erythromycin is a 14-membered macrolide antibiotic produced by Saccharopolyspora erythraea. Azithromycin is a semi-synthetic derivative belonging to the azalide subclass, distinguished by the insertion of a methyl-substituted nitrogen atom into the lactone ring, forming a 15-membered ring. This structural change is pivotal to its improved acid stability and pharmacokinetic properties.

9-deoxy-9-(propylamino)-erythromycin is another derivative where the C9 ketone of erythromycin is replaced with a propylamino group. While specific experimental data for this compound is not widely available in published literature, its properties can be inferred from the well-documented structure-activity relationships of related 9-amino-erythromycin derivatives. The substitution at the C9 position is expected to confer enhanced acid stability compared to erythromycin.

PropertyErythromycinAzithromycin9-deoxy-9-(propylamino)-erythromycin
Class MacrolideAzalide (Macrolide subclass)Aminomacrolide (Research)
Molecular Formula C₃₇H₆₇NO₁₃C₃₈H₇₂N₂O₁₂C₄₀H₇₆N₂O₁₁
Molecular Weight 733.9 g/mol 749.0 g/mol 757.0 g/mol
Core Structure 14-membered lactone ring15-membered azalactone ring14-membered lactone ring

Mechanism of Action

All three compounds share a common mechanism of action, which is the inhibition of bacterial protein synthesis. They bind reversibly to the 50S subunit of the bacterial ribosome, specifically near the polypeptide exit tunnel. This binding interferes with the translocation step of protein synthesis, preventing the growing polypeptide chain from elongating and ultimately leading to a bacteriostatic effect. At higher concentrations, they may be bactericidal.[1]

G cluster_ribosome Bacterial Ribosome (70S) P_site P Site A_site A Site Exit_Tunnel Polypeptide Exit Tunnel P_site->Exit_Tunnel Elongation Polypeptide Growing Polypeptide Exit_Tunnel->Polypeptide S50 50S Subunit mRNA mRNA mRNA->P_site Translation mRNA->A_site Translation Antibiotic Macrolide/Azalide Antibiotic Antibiotic->Exit_Tunnel  Binding & Blockade

Diagram 1: Mechanism of macrolide action on the bacterial ribosome.

Comparative Antibacterial Potency

Azithromycin generally exhibits superior activity against many Gram-negative pathogens compared to erythromycin, most notably Haemophilus influenzae.[2] Against Gram-positive cocci like streptococci and staphylococci, their activities are often comparable, though erythromycin can sometimes be slightly more potent.[2] Cross-resistance between the two is common.

Specific Minimum Inhibitory Concentration (MIC) data for 9-deoxy-9-(propylamino)-erythromycin is not available. However, related azalides demonstrate that modifications at this position can enhance Gram-negative activity.[3]

Table 1: Minimum Inhibitory Concentration (MIC) Values (μg/mL)

OrganismErythromycin (MIC₉₀)Azithromycin (MIC₉₀)
Gram-Positive
Streptococcus pneumoniae0.125[4]0.25[4]
Streptococcus pyogenes (Group A)0.03[2]0.06[2]
Staphylococcus aureus (MSSA)0.5[2]1.0[2]
Gram-Negative
Haemophilus influenzae8.0[2]2.0[2]
Moraxella catarrhalis≤0.125≤0.06
Neisseria gonorrhoeae2.01.0
Escherichia coli16 to >128[1]≤4[1]

Note: MIC₉₀ is the concentration required to inhibit 90% of isolates.

Pharmacokinetic and Pharmacodynamic Profile

The most significant clinical differences between erythromycin and azithromycin lie in their pharmacokinetic profiles. Erythromycin is acid-labile, has a short half-life requiring frequent dosing, and is a potent inhibitor of the cytochrome P450 (CYP3A4) enzyme system, leading to numerous drug-drug interactions.[5][6]

Azithromycin's azalide structure confers acid stability, a remarkably long half-life allowing for once-daily dosing, and extensive tissue penetration.[3] Crucially, it is a weak inhibitor of CYP3A4, resulting in far fewer clinically significant drug interactions.[6] The properties of 9-deoxy-9-(propylamino)-erythromycin are predicted to include improved acid stability over erythromycin due to the removal of the C9 ketone, but its half-life and tissue distribution remain uncharacterized.

Table 2: Comparative Pharmacokinetic Parameters

ParameterErythromycinAzithromycin9-deoxy-9-(propylamino)-erythromycin
Acid Stability Poor[5]HighPredicted to be high
Oral Bioavailability 30-65% (ester dependent)~37%Not Determined
Elimination Half-life (t₁/₂) ~1.5 - 2 hours[7]~40 - 68 hoursNot Determined
Protein Binding 70 - 90%7 - 50% (concentration dependent)Not Determined
Tissue Penetration ModerateHigh (10-100x serum levels)[8]Not Determined
Metabolism Hepatic (CYP3A4 inhibitor)[6]Primarily biliary excretion (unchanged)Not Determined
Dosing Frequency 3-4 times daily[5]Once dailyNot Determined

Experimental Protocols

MIC Determination via Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is determined using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 document.[9][10]

Protocol Outline:

  • Preparation of Antimicrobial Agent: The antibiotic is dissolved in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from fresh bacterial colonies and further diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated under appropriate atmospheric conditions (e.g., ambient air at 35-37°C) for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

G A Prepare Bacterial Suspension (0.5 McFarland) C Dilute & Add Bacterial Inoculum to Wells A->C B Prepare Serial Dilutions of Antibiotics in 96-Well Plate B->C D Incubate Plate (16-20h at 35-37°C) C->D E Read Plate for Visible Growth D->E F Determine MIC Value E->F

Diagram 2: Workflow for MIC determination by broth microdilution.
In Vivo Pharmacokinetic Study in a Rodent Model

Pharmacokinetic parameters are typically determined in animal models, such as rats, before human trials.[11][12]

Protocol Outline:

  • Animal Acclimation: Healthy adult rats (e.g., Sprague-Dawley) are acclimated to laboratory conditions. For oral studies, animals are typically fasted overnight.

  • Drug Administration: A precisely weighed dose of the antibiotic, formulated in a suitable vehicle, is administered to groups of rats via the intended route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: At predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose), small blood samples (~100-200 µL) are collected, typically from the tail or saphenous vein.[13]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate key pharmacokinetic parameters like Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and elimination half-life (t₁/₂).

Conclusion

The comparative analysis highlights a clear progression in drug design from Erythromycin to Azithromycin. The targeted chemical modification to create the azalide structure in Azithromycin successfully addressed the primary clinical limitations of Erythromycin, namely poor acid stability, a short half-life, and a high potential for drug-drug interactions. This resulted in a compound with an improved pharmacokinetic profile and an expanded spectrum of activity against key Gram-negative pathogens.

While 9-deoxy-9-(propylamino)-erythromycin remains a research compound with uncharacterized biological activity, its structure suggests it would likely share the improved acid stability of other 9-amino derivatives. Further investigation would be required to determine its full antibacterial spectrum and pharmacokinetic properties to assess any potential advantages over existing macrolides.

G cluster_prop Predicted Properties cluster_azi Key Advantages Ery Erythromycin (Parent Compound) Mod1 Reductive Amination (C9=O → C9-NHR) Ery->Mod1 Modification at C9 Mod2 Beckmann Rearrangement & Ring Expansion/Methylation Ery->Mod2 Complex Modification at C9 Prop 9-deoxy-9-(propylamino)-erythromycin (Research Compound) Mod1->Prop Azi Azithromycin (Clinically Used Azalide) Mod2->Azi Prop_P1 Improved Acid Stability Azi_P1 Excellent Acid Stability Azi_P2 Long Half-Life (Once-daily) Azi_P3 Broad Gram-Negative Activity Azi_P4 Low Drug Interaction Potential

Diagram 3: Synthetic relationship and key property differentiators.

References

In Vivo Antibacterial Efficacy of 9-Deoxy-Erythromycin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. This guide provides a comparative overview of the in vivo antibacterial efficacy of 9-deoxy-erythromycin derivatives, with a focus on their performance against key respiratory pathogens. While specific data for 9-deoxy-9-(propylamino)erythromycin was not identified in the reviewed literature, this guide summarizes available data for related 9-deoxo-erythromycin derivatives and compares their efficacy to established macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin. The data presented is derived from murine pneumonia models, a standard preclinical model for evaluating the efficacy of antibiotics against respiratory infections.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of various erythromycin derivatives and standard macrolides in murine models of pneumonia, primarily against Streptococcus pneumoniae. The data highlights key parameters such as the animal model used, the bacterial strain, the treatment regimen, and the observed outcomes in terms of survival rates or reduction in bacterial load.

Compound Animal Model Bacterial Strain Treatment Regimen Efficacy Outcome Reference
Azithromycin (an Azalide) Subacute infection model (C57BL/6j mice)S. pneumoniae P 424112.5 mg/kg, p.o., twice, 12h apart, 48h post-infection80% survival[1]
Erythromycin Subacute infection model (C57BL/6j mice)S. pneumoniae P 424112.5 mg/kg, p.o., twice, 12h apart, 48h post-infection7% survival[1]
Azithromycin Acute infection model (Swiss mice)S. pneumoniae P 424150 mg/kg, s.c., single dose, 24h pre-challenge80% survival[1]
Erythromycin Acute infection model (Swiss mice)S. pneumoniae P 424150 mg/kg, s.c., single dose, 1h pre-challenge35% survival[1]
Clarithromycin Immunocompromised murine pneumonia model (ICR mice)Macrolide-susceptible S. pneumoniae150 mg/kg, p.o., twice daily for 5 days0.8 to 3.9-log decrease in CFU vs. control[2]
Clarithromycin Immunocompromised murine pneumonia model (ICR mice)Macrolide-resistant S. pneumoniae (MIC ≥ 4 µg/ml)150 mg/kg, p.o., twice daily for 5 daysLess effective, with decreased bacterial clearance[2]
Cethromycin (a Ketolide) Murine pneumonia modelErythromycin-susceptible S. pneumoniae (P-4241)12.5 mg/kg, s.c. or p.o., every 12h for 6 treatments100% survival (s.c.), 86% survival (p.o.)[3]
Erythromycin Murine pneumonia modelErythromycin-susceptible S. pneumoniae (P-4241)37.5 mg/kg, s.c., every 12h for 6 treatments38% survival[3]
9-deoxo-12-deoxy-9,12-epoxyerythromycin A derivatives Murine modelStaphylococci, Streptococci, Haemophilus influenzae, Legionella pneumophilaNot specifiedMore active than erythromycin[4][5]

Experimental Protocols

The following is a representative experimental protocol for a murine model of pneumococcal pneumonia, synthesized from several cited studies.[1][2][6] This protocol provides a framework for in vivo efficacy studies of antibacterial agents.

Murine Model of Pneumococcal Pneumonia
  • Animal Model: Specific pathogen-free female mice (e.g., Swiss, C57BL/6j, or ICR strains), typically 4-6 weeks old and weighing 20-22g, are used.[7] For studies requiring an immunocompromised state, mice can be rendered neutropenic by treatment with cyclophosphamide.[8]

  • Bacterial Strain: A virulent strain of Streptococcus pneumoniae (e.g., serotype 3 strain P 4241) is grown in a suitable broth medium (e.g., Todd-Hewitt broth with yeast extract) to the mid-logarithmic phase.[1][6]

  • Infection Procedure:

    • Mice are anesthetized via an intraperitoneal injection of ketamine and xylazine.[6]

    • A midline incision is made to expose the trachea.

    • A specific inoculum of the bacterial suspension (e.g., 105 - 108 Colony Forming Units [CFU] in a volume of 30-50 µL) is administered directly into the trachea using a fine-gauge needle.[2][6]

    • The incision is closed with surgical glue.

  • Treatment Regimen:

    • The test compound (e.g., a 9-deoxy-erythromycin derivative) and comparators (e.g., erythromycin, azithromycin) are administered at various doses.

    • Administration can be via different routes, such as oral gavage (p.o.), subcutaneous (s.c.), or intraperitoneal (i.p.) injection.

    • Treatment can be initiated prophylactically (before infection) or therapeutically (after infection is established, e.g., 24 or 48 hours post-infection).[1]

    • The dosing schedule can vary (e.g., single dose, multiple doses over several days).

  • Assessment of Efficacy:

    • Survival: Animals are monitored for a defined period (e.g., 7-10 days), and survival rates are recorded.

    • Bacterial Load: At specific time points post-treatment, mice are euthanized, and lungs are aseptically removed.

    • The lungs are homogenized in a sterile buffer.

    • Serial dilutions of the lung homogenates are plated on appropriate agar plates (e.g., blood agar).

    • After incubation, the number of CFU is counted to determine the bacterial load in the lungs. Efficacy is often expressed as the log10 CFU reduction compared to an untreated control group.[2]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of macrolide antibiotics and a general workflow for in vivo antibacterial efficacy studies.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptide_Chain Growing Peptide Chain 50S_subunit->Peptide_Chain Peptidyl transferase center activity Exit_Tunnel Nascent Peptide Exit Tunnel 30S_subunit 30S Subunit mRNA mRNA tRNA tRNA with Amino Acid tRNA->50S_subunit Delivers amino acid Peptide_Chain->Exit_Tunnel Transits through tunnel Protein_Synthesis_Blocked Protein Synthesis Inhibition Exit_Tunnel->Protein_Synthesis_Blocked Occlusion of tunnel prevents elongation Macrolide Macrolide Antibiotic (e.g., 9-deoxy-erythromycin derivative) Macrolide->Exit_Tunnel Binds to 50S subunit within the exit tunnel

Caption: Mechanism of action of macrolide antibiotics.

in_vivo_workflow Start Start: In Vivo Efficacy Study Animal_Model Select Animal Model (e.g., Mice) Start->Animal_Model Bacterial_Culture Prepare Bacterial Inoculum (e.g., S. pneumoniae) Start->Bacterial_Culture Infection Induce Infection (e.g., Intratracheal Instillation) Animal_Model->Infection Bacterial_Culture->Infection Treatment Administer Treatment (Test Compound vs. Comparators) Infection->Treatment Monitoring Monitor Animal Health and Survival Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Bacterial_Load Determine Bacterial Load (CFU in Lungs) Endpoint->Bacterial_Load Euthanize Data_Analysis Analyze and Compare Data Endpoint->Data_Analysis Survival Data Bacterial_Load->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Caption: General workflow for in vivo antibacterial efficacy studies.

References

A Head-to-Head Battle: 9-Deoxy-9-(propylamino)-erythromycin Versus Erythromycin in Antibacterial Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing quest for more effective antimicrobial agents, researchers have extensively modified the erythromycin scaffold to enhance its activity, broaden its spectrum, and overcome resistance mechanisms. This guide provides a detailed comparison of the antibacterial activity of a promising derivative, 9-deoxy-9-(propylamino)-erythromycin, against its parent compound, erythromycin. The data presented is primarily based on studies of 9-N-(1-propyl)erythromycylamine (coded as LY281389), a structurally analogous and potent derivative.

Quantitative Comparison of In Vitro Antibacterial Activity

The in vitro efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the comparative MIC data for 9-deoxy-9-(propylamino)-erythromycin and erythromycin against a range of clinical bacterial isolates.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Bacterial Species9-Deoxy-9-(propylamino)-erythromycin (LY281389) MIC (µg/mL)Erythromycin MIC (µg/mL)
Streptococcus pyogenes0.06 - 0.12Comparable to LY281389
Streptococcus pneumoniae0.06 - 0.12Comparable to LY281389
Listeria monocytogenes1 - 2Not specified
Bordetella pertussis0.015 - 0.25Not specified
Mycobacterium avium complex4 - 16Not specified

Data for LY281389 is sourced from studies on 9-N-(1-propyl)erythromycylamine, a closely related compound.

The in vitro activity of 9-N-(1-propyl)erythromycylamine has been found to be comparable to that of erythromycin against various bacteria.[1] For instance, against 171 clinical isolates of Streptococcus Lancefield group A, group B, and Streptococcus pneumoniae, the MIC values for LY281389 ranged between 0.03 and 0.24 μg/ml, demonstrating similar potency to erythromycin.[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone for assessing the in vitro activity of antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard procedure used in these evaluations.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Materials:

  • Test compounds (9-deoxy-9-(propylamino)-erythromycin and erythromycin)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

  • Multipipettor

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: A stock solution of each antibiotic is prepared and then serially diluted in the growth medium across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included on each plate.

  • Incubation: The inoculated plates are incubated at a temperature and duration suitable for the growth of the test organism, typically at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Mechanism of Action and Cellular Effects

Erythromycin and its derivatives, including 9-deoxy-9-(propylamino)-erythromycin, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of protein synthesis and ultimately halting bacterial growth. Erythromycylamine, a related compound, has been shown to inhibit the synthesis of polylysine and polyproline in a cell-free system, further confirming this mechanism of action.

While the primary antibacterial mechanism is well-understood, high doses of 9-N-(n-propyl)-erythromycylamine (LY281389) have been observed to cause cytoplasmic vacuolar changes in striated and smooth muscle, a condition characteristic of drug-induced phospholipidosis.[2] These changes are believed to be lysosomal in origin.[2] It is important to note that this is a toxicological finding at high concentrations and is distinct from the antibacterial mechanism of action at therapeutic doses.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the comparative evaluation of the antibacterial activity of 9-deoxy-9-(propylamino)-erythromycin and erythromycin using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_comparison Comparison A Stock Solutions of Erythromycin & Derivative C Serial Dilution in 96-Well Plates A->C B Standardized Bacterial Inoculum D Inoculation of Plates B->D C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection for Bacterial Growth E->F G Determination of MIC F->G H Comparative Analysis of MIC Values G->H

Caption: Workflow for MIC Determination.

References

head-to-head comparison of different azalide antibiotic derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of key azalide and macrolide antibiotics: azithromycin, clarithromycin, and erythromycin. We delve into their antibacterial activity, pharmacokinetic profiles, and clinical efficacy, supported by experimental data and detailed protocols to inform research and development.

Introduction: The Evolution of Macrolide Antibiotics

Macrolide antibiotics have long been a cornerstone in the treatment of various bacterial infections. Erythromycin, the progenitor of this class, was discovered in 1952 and demonstrated efficacy against a range of Gram-positive bacteria. However, its clinical utility was often hampered by issues such as gastrointestinal intolerance and a narrow spectrum of activity.[1] This led to the development of semi-synthetic derivatives, including the azalide azithromycin and the macrolide clarithromycin. These newer agents offer improved pharmacokinetic properties, a broader antibacterial spectrum, and better tolerability.[2]

Azalides are distinguished from macrolides by the insertion of a nitrogen atom into the lactone ring.[3] This structural modification enhances their stability and alters their pharmacokinetic and microbiological characteristics.[3][4] This guide will provide a detailed comparison of these key derivatives to aid in the selection and development of effective antibacterial therapies.

Mechanism of Action: Targeting Bacterial Protein Synthesis

Azalides and macrolides share a common mechanism of action: the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptides and halting bacterial growth.

Below is a diagram illustrating the mechanism of action of azalide antibiotics.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein_Elongation Protein Elongation 50S->Protein_Elongation Inhibits Translocation 30S 30S Subunit Azalide Azalide Azalide->50S Binds to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Elongation->Bacterial_Growth_Inhibition Leads to

Caption: Mechanism of action of azalide antibiotics.

Antibacterial Spectrum: A Comparative Analysis

The in vitro activity of an antibiotic is a critical determinant of its clinical utility. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of erythromycin, clarithromycin, and azithromycin against a range of common bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

OrganismErythromycin MIC (mg/L)Clarithromycin MIC (mg/L)Azithromycin MIC (mg/L)
Streptococcus pneumoniae0.03 - 0.1250.03 - 0.1250.06 - 0.25
Staphylococcus aureus0.25 - 10.12 - 0.250.25 - 1
Haemophilus influenzae>164 - 160.5 - 2.0
Moraxella catarrhalis0.06 - 0.250.06 - 0.1250.03 - 0.06
Bacteroides spp.0.5 - >1280.06 - 82 - 32
Fusobacterium spp.0.25 - 80.25 - 40.06 - 1

Data sourced from multiple studies. [5][6][7][8]

Key Observations:

  • Gram-Positive Cocci: Clarithromycin generally exhibits the highest potency against susceptible Streptococcus pneumoniae.[5] Erythromycin and azithromycin have comparable activity.[5] All three agents have similar activity against Staphylococcus aureus.[7]

  • Gram-Negative Respiratory Pathogens: Azithromycin is the most active against Haemophilus influenzae and Moraxella catarrhalis.[7]

  • Anaerobes: Clarithromycin is the most active against Bacteroides spp., while azithromycin shows the best activity against Fusobacterium spp.[7]

Pharmacokinetic Properties: A Comparative Overview

The pharmacokinetic profiles of these antibiotics differ significantly, impacting their dosing regimens and tissue penetration.

ParameterErythromycinClarithromycinAzithromycin
Bioavailability (%) ~25 (base)~55~37
Tmax (hours) 2-4~2~2.5
Cmax (mg/L) (500mg dose) 1.9 - 3.8 (base/estolate)1.77 - 1.890.4
Elimination Half-life (hours) 1.5 - 23 - 7up to 68
Tissue Concentration ModerateHighVery High
CYP3A4 Inhibition StrongModerateWeak

Data sourced from multiple studies. [3][5][9]

Key Observations:

  • Absorption and Distribution: Clarithromycin has the highest bioavailability.[3] Azithromycin is characterized by its extensive and rapid distribution into tissues, resulting in significantly higher tissue concentrations compared to serum levels.[3]

  • Half-Life: Azithromycin has a remarkably long elimination half-life, which allows for once-daily dosing and shorter treatment courses.[5]

  • Metabolism: Erythromycin and clarithromycin are significant inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme, leading to a higher potential for drug-drug interactions compared to azithromycin, which is a weak inhibitor.[10][11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of an antibiotic using the broth microdilution method.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterium.

Materials:

  • Test antibiotic (e.g., azithromycin, clarithromycin, erythromycin) stock solution

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in MHB across the wells of the microtiter plate to achieve a range of desired concentrations.[12]

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13]

  • Inoculation: Add a standardized volume of the diluted bacterial inoculum to each well containing the antibiotic dilutions.[12]

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum but no antibiotic.

    • Sterility Control: A well containing only MHB to check for contamination.[14]

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (clear well).[12] Results can also be read using a plate reader to measure optical density.

Below is a diagram illustrating the experimental workflow for MIC determination.

Start Start Prepare_Dilutions Prepare Serial Antibiotic Dilutions Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (16-20h, 35°C) Inoculate_Plate->Incubate Read_Results Read MIC Results Incubate->Read_Results End End Read_Results->End CYP_Enzyme CYP_Enzyme Product Fluorescent Product CYP_Enzyme->Product Metabolizes Substrate Substrate Substrate->CYP_Enzyme Test_Compound Test Compound (Inhibitor) Test_Compound->CYP_Enzyme Inhibits

References

confirming the binding affinity of Erythromycin, 9-deoxy-9-(propylamino)- to the bacterial ribosome

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of the Binding Affinity of Erythromycin Derivatives to the Bacterial Ribosome

A Guide for Researchers and Drug Development Professionals

Macrolide antibiotics exert their therapeutic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] The affinity of this binding is a key determinant of the antibiotic's potency. This guide summarizes the binding affinities of several key macrolides, details the experimental protocols used to measure these interactions, and provides visual representations of the experimental workflow and the mechanism of action.

Quantitative Comparison of Binding Affinities

The binding affinity of an antibiotic to its target can be quantified by various parameters, including the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).[2][3] A lower value for these parameters generally indicates a higher binding affinity and, often, greater potency. The following table summarizes the reported binding affinities of several macrolide and ketolide antibiotics to the bacterial ribosome.

AntibioticRibosome SourceMethodBinding Affinity (Kd/K)Reference
Erythromycin Escherichia coliSlow-Binding Kinetics36 nM[4][5]
Clarithromycin Escherichia coliSlow-Binding Kinetics8 nM[4][5]
Roxithromycin Escherichia coliSlow-Binding Kinetics20 nM[4][5]
Telithromycin Escherichia coliKinetics and FootprintingKT = 8.33 nM[6][7][8]
Azithromycin Escherichia coliKinetic MethodsTwo-step binding[9][10]
Clarithromycin Helicobacter pyloriRadioligand Binding~0.2 nM[11]
Erythromycin Helicobacter pyloriRadioligand Binding~0.2 nM[11]

Note: The binding of some macrolides, such as telithromycin and azithromycin, is a multi-step process with different affinity constants for each step. KT represents the high-affinity binding step.*[6][7][8][9][10]

Experimental Protocols

The determination of binding affinity is crucial for understanding the structure-activity relationship of antibiotics. Below are detailed methodologies for two common techniques used to quantify the interaction between antibiotics and the bacterial ribosome.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of interactions in solution.[12][13][14] It directly measures the heat change that occurs when two molecules interact, providing information on binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14]

Methodology:

  • Sample Preparation:

    • The 70S ribosome is purified and dialyzed extensively against the desired experimental buffer (e.g., a buffer containing specific concentrations of MgCl2, KCl, and a buffering agent like Tris-HCl at a physiological pH).[15]

    • The antibiotic solution is prepared in the same, precisely matched buffer to minimize heats of dilution.[14]

    • All solutions are thoroughly degassed to prevent the formation of air bubbles during the experiment.[14]

  • ITC Experiment:

    • The sample cell of the calorimeter is filled with the ribosome solution at a known concentration (typically in the low micromolar range).[14]

    • The injection syringe is filled with the antibiotic solution at a concentration significantly higher than that of the ribosome (e.g., 10-20 fold higher).[14]

    • A series of small, precise injections of the antibiotic solution into the ribosome solution is performed.

    • The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Fluorescence Polarization (FP) Assay

A Fluorescence Polarization (FP) assay is a versatile method for measuring molecular interactions in solution.[16][17] It is based on the principle that the degree of polarization of emitted light from a fluorescently labeled molecule is dependent on its rotational speed, which is in turn related to its size.[16][17]

Methodology for a Competition Binding Assay:

  • Reagent Preparation:

    • A fluorescently labeled version of a known ribosome-binding antibiotic (the "tracer," e.g., BODIPY-erythromycin) is synthesized.[16][18][19]

    • Purified 70S ribosomes are prepared in a suitable binding buffer.

    • A dilution series of the unlabeled test compound (e.g., Erythromycin, 9-deoxy-9-(propylamino)-) is prepared.

  • Assay Procedure:

    • The fluorescent tracer and the 70S ribosomes are mixed at concentrations that result in a significant proportion of the tracer being bound to the ribosome, leading to a high fluorescence polarization signal.

    • The unlabeled test compound is then added to this mixture at various concentrations.

    • The mixture is incubated to allow the binding to reach equilibrium.

  • Data Measurement and Analysis:

    • The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

    • As the concentration of the unlabeled test compound increases, it competes with the fluorescent tracer for binding to the ribosome, causing a decrease in the fluorescence polarization signal.

    • The data is plotted as fluorescence polarization versus the concentration of the test compound.

    • The IC50 value, the concentration of the test compound that displaces 50% of the bound fluorescent tracer, is determined by fitting the data to a dose-response curve. The Ki can then be calculated from the IC50 value.[20]

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for a fluorescence polarization-based competition binding assay to determine the binding affinity of a test compound.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tracer Fluorescent Tracer (e.g., BODIPY-Erythromycin) Mix1 Mix Tracer and Ribosome Tracer->Mix1 Ribosome Bacterial Ribosome (70S) Ribosome->Mix1 Compound Test Compound (Unlabeled) AddCompound Add Test Compound (Serial Dilutions) Compound->AddCompound Incubate1 Incubate to Equilibrium (High FP Signal) Mix1->Incubate1 Incubate1->AddCompound Incubate2 Incubate to Equilibrium AddCompound->Incubate2 MeasureFP Measure Fluorescence Polarization Incubate2->MeasureFP Plot Plot FP vs. [Compound] MeasureFP->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for a fluorescence polarization competition binding assay.

Mechanism of Action: Macrolide Inhibition of Protein Synthesis

Macrolide antibiotics bind to the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This binding site is primarily composed of 23S rRNA.[1][21] The presence of the macrolide in the tunnel physically obstructs the passage of the growing polypeptide chain, leading to the dissociation of peptidyl-tRNA and the cessation of protein synthesis.[22]

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit NPET Nascent Peptide Exit Tunnel (NPET) Inhibition Protein Synthesis Inhibition NPET->Inhibition Leads to Macrolide Macrolide Antibiotic Macrolide->NPET Binds to Polypeptide Growing Polypeptide Chain Polypeptide->NPET Passes through (obstructed)

Caption: Macrolide antibiotics block the nascent peptide exit tunnel.

References

A Comparative Look at the Safety and Toxicity of New-Generation Erythromycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel antibiotics with improved efficacy and safety profiles is a continuous endeavor. This guide provides a comparative analysis of the safety and toxicity of emerging erythromycin analogs, offering a valuable resource for assessing their therapeutic potential. The data presented herein is compiled from preclinical and clinical studies, highlighting key differences in hepatotoxicity, cardiotoxicity, and general cytotoxicity.

The development of erythromycin analogs has been driven by the need to overcome microbial resistance and improve upon the pharmacological properties of the parent compound. However, these structural modifications can also alter the toxicity profile, leading to unforeseen adverse effects. A thorough understanding of these profiles is therefore critical for the progression of new antibiotic candidates.

Comparative Toxicity Data

The following table summarizes the available quantitative data on the in vitro toxicity of several novel erythromycin analogs compared to erythromycin and other established macrolides. This data provides a snapshot of their relative potential for causing cellular damage, inhibiting cardiac ion channels, and interacting with drug-metabolizing enzymes.

CompoundClassAssayCell LineEndpointResultReference
Erythromycin MacrolidehERG InhibitionHEK293IC5072.2 µM[1]
Clarithromycin MacrolidehERG InhibitionHEK293IC5032.9 µM[1]
Roxithromycin MacrolidehERG InhibitionHEK293IC5036.5 µM[1]
Josamycin MacrolidehERG InhibitionHEK293IC50102.4 µM[1]
Oleandomycin MacrolidehERG InhibitionHEK293IC50339.6 µM[1]
Erythromycylamine MacrolidehERG InhibitionHEK293IC50273.9 µM[1]
des-methyl Erythromycin MetabolitehERG InhibitionHEK293IC50147.1 µM[1]
Erythromycin Estolate (EE) MacrolideCytotoxicity (MTT)Chang Liver CellsEC50Most Toxic[2]
Erythromycin-11,12-cyclic Carbonate (EC) MacrolideCytotoxicity (MTT)Chang Liver CellsEC50More toxic than other macrolides[2]
Azithromycin AzalideCytotoxicity (MTT)Chang Liver CellsEC50Least Toxic[2]
Erythromycin Base (EB) MacrolideCytotoxicity (MTT)Chang Liver CellsEC50Least Toxic[2]
Erythromycin Maltobionate MacrolideAcute ToxicityMiceLD50 (i.p.)244.7 mg/kg[3]
Novel Erythromycin Dimers (e.g., 1b) DimerAntiproliferativeL929 (normal fibroblast)IC5072.1 µM (most others >100 µM)[1]
Solithromycin (CEM-101) FluoroketolideHepatotoxicityClinical Trial (Phase 3)ALT >3x ULN7.2% (oral), 9.1% (IV-to-oral)[4]
Cethromycin (ABT-773) KetolideGeneral SafetyClinical TrialAdverse EventsPrimarily dose-related GI effects[5][6]

Key Toxicity Pathways and Experimental Workflows

Understanding the mechanisms by which novel erythromycin analogs exert their toxic effects is crucial for predicting and mitigating adverse events. The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involved in assessing macrolide toxicity.

Experimental_Workflow_for_Hepatotoxicity_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation HepG2 HepG2 Cells Treatment Treat with Novel Analogs (Concentration Gradient) HepG2->Treatment Primary_Hepatocytes Primary Hepatocytes Primary_Hepatocytes->Treatment MTT_Assay Cytotoxicity Assay (MTT) Treatment->MTT_Assay LDH_Assay LDH Release Assay Treatment->LDH_Assay Mito_Tox Mitochondrial Toxicity Assay Treatment->Mito_Tox P450_Inhibition CYP450 Inhibition Assay Treatment->P450_Inhibition Phospholipidosis Phospholipidosis Assay Treatment->Phospholipidosis IC50_CC50 Determine IC50/CC50 MTT_Assay->IC50_CC50 LDH_Assay->IC50_CC50 Animal_Model Rodent Model (e.g., Rat, Mouse) IC50_CC50->Animal_Model Lead Compound Selection Dosing Oral or IV Administration Animal_Model->Dosing Blood_Sampling Blood Sampling for Liver Enzyme Analysis (ALT, AST) Dosing->Blood_Sampling Histopathology Liver Histopathology Dosing->Histopathology Toxicity_Assessment Assess Liver Damage Blood_Sampling->Toxicity_Assessment Histopathology->Toxicity_Assessment

Caption: Workflow for assessing the hepatotoxicity of novel erythromycin analogs.

Cardiotoxicity_Assessment_Pathway cluster_channel hERG Channel Interaction cluster_cellular Cellular Electrophysiology cluster_clinical Clinical Manifestation Novel_Analog Novel Erythromycin Analog hERG_Channel hERG K+ Channel Novel_Analog->hERG_Channel Binds to Block Channel Blockade hERG_Channel->Block Leads to AP_Prolongation Action Potential Duration Prolongation Block->AP_Prolongation EAD Early Afterdepolarizations (EADs) AP_Prolongation->EAD QT_Prolongation QT Interval Prolongation (on ECG) EAD->QT_Prolongation TdP Torsades de Pointes (Ventricular Arrhythmia) QT_Prolongation->TdP

Caption: Signaling pathway of macrolide-induced cardiotoxicity via hERG channel blockade.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are summaries of key experimental protocols used to assess the safety of erythromycin analogs.

hERG Potassium Channel Inhibition Assay (Whole-Cell Patch Clamp)

This assay is critical for assessing the potential of a drug to cause QT prolongation and torsades de pointes.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.

  • Methodology: The whole-cell patch-clamp technique is employed to record hERG currents. Cells are voltage-clamped, and a specific voltage protocol is applied to elicit the hERG current.

  • Procedure:

    • HEK293-hERG cells are cultured to an appropriate confluency.

    • A single cell is selected and a glass micropipette with a small tip is used to form a high-resistance seal with the cell membrane (giga-seal).

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

    • A depolarizing pulse is applied to activate the hERG channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

    • The baseline hERG current is recorded.

    • The novel erythromycin analog is perfused at various concentrations, and the hERG current is recorded at each concentration.

  • Data Analysis: The percentage of current inhibition at each drug concentration is calculated relative to the baseline. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a Hill equation.[4][7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Line: A relevant cell line, such as the human liver cell line HepG2 or Chang liver cells, is used.

  • Methodology: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the novel erythromycin analog for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

    • A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each drug concentration relative to the untreated control. The CC50 value (the concentration at which cell viability is reduced by 50%) is then determined.

Mitochondrial Toxicity Assay

Mitochondrial dysfunction is a known mechanism of drug-induced toxicity. Various assays can be employed to assess the impact of novel analogs on mitochondrial function.

  • JC-1 Assay for Mitochondrial Membrane Potential:

    • Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and fluoresces green.

    • Procedure: Cells are treated with the test compound, followed by incubation with the JC-1 dye. The fluorescence is then measured using a fluorescence microplate reader or flow cytometer, and the ratio of red to green fluorescence is calculated as an indicator of mitochondrial health.[3][5]

  • ATP Production Assay:

    • Principle: This assay measures the total ATP content in a cell population as an indicator of mitochondrial function, as mitochondria are the primary site of ATP synthesis.

    • Procedure: After treatment with the novel analog, cells are lysed to release ATP. A luciferase-based reagent is added, which produces light in the presence of ATP. The luminescence is then measured using a luminometer. A decrease in ATP levels indicates mitochondrial toxicity.[8]

Cytochrome P450 (CYP) Inhibition Assay

This assay is important for predicting potential drug-drug interactions, as many macrolides are known inhibitors of CYP enzymes, particularly CYP3A4.

  • Methodology: The assay typically uses human liver microsomes, which are rich in CYP enzymes, or recombinant human CYP enzymes. A fluorescent or chemiluminescent probe substrate that is specific for a particular CYP isoform is used.

  • Procedure:

    • Human liver microsomes or recombinant CYP enzymes are incubated with a specific probe substrate in the presence of various concentrations of the novel erythromycin analog.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • After a specific incubation time, the reaction is stopped.

    • The formation of the fluorescent or chemiluminescent metabolite is measured using a plate reader.

  • Data Analysis: The inhibition of the CYP enzyme activity is determined by the decrease in metabolite formation compared to the vehicle control. The IC50 value for the inhibition of each CYP isoform is then calculated.[9][10][11]

Phospholipidosis Induction Assay

Phospholipidosis is the excessive accumulation of phospholipids in lysosomes and can be induced by cationic amphiphilic drugs, including some macrolides.

  • Cell Line: HepG2 cells are commonly used for this assay.

  • Methodology: A fluorescently labeled phospholipid probe (e.g., NBD-PE) or a dye that accumulates in acidic lysosomes (e.g., LysoTracker Red) is used to visualize and quantify phospholipid accumulation.

  • Procedure:

    • HepG2 cells are seeded in a multi-well plate.

    • The cells are co-incubated with the novel erythromycin analog and the fluorescent probe for a period of time (e.g., 24-72 hours).

    • The cells are then fixed and the nuclei are counterstained (e.g., with Hoechst dye).

    • The fluorescence intensity of the phospholipid probe within the cells is quantified using high-content imaging or a fluorescence microplate reader.

  • Data Analysis: An increase in the fluorescence intensity of the probe in drug-treated cells compared to control cells indicates the induction of phospholipidosis. The concentration at which a significant increase is observed is determined.[12][13][14][15][16]

This guide provides a foundational understanding of the comparative safety and toxicity profiles of novel erythromycin analogs. For a comprehensive assessment, it is imperative to consult the primary research literature and consider the full preclinical and clinical data package for each specific compound. The provided experimental protocols offer a starting point for designing and interpreting toxicological studies for this important class of antibiotics.

References

A Comparative Guide to the Bioanalytical Method Validation for the Quantification of Erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Erythromycin in biological matrices. While the specific derivative, 9-deoxy-9-(propylamino)-erythromycin, was the initial focus, the fundamental principles and methodologies presented here for Erythromycin serve as a robust framework for the development and validation of bioanalytical methods for its derivatives. The information is compiled from various scientific publications and aims to assist researchers in selecting and developing reliable analytical techniques.

Quantitative Performance Data Comparison

The following table summarizes the key performance parameters of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods reported for the quantification of Erythromycin. This allows for a direct comparison of their sensitivity, linearity, and accuracy.

Parameter Method 1 Method 2 Method 3 (Alternative)
Limit of Quantification (LOQ) 0.5 ng/mL[1]Not SpecifiedNot Specified
Linearity Range 0.5 - 5000 ng/mL[1]Not SpecifiedNot Specified
Correlation Coefficient (r) 0.995 - 1.000[1]Not SpecifiedNot Specified
Accuracy 88 - 105% (QC samples)[1]Not SpecifiedNot Specified
Precision Not SpecifiedNot SpecifiedNot Specified
Recovery 105% (at 1 ng/mL)[1]Not SpecifiedNot Specified
Internal Standard Recovery 83 - 103%[1]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any bioanalytical method. Below are the experimental protocols for the key methods cited.

Method 1: Sensitive Determination of Erythromycin in Human Plasma by LC-MS/MS [1]

  • Sample Preparation:

    • Alkalinize 0.5 mL of human plasma.

    • Perform a one-step liquid-liquid extraction.

    • Evaporate the extract to dryness.

    • Reconstitute the residue in 80:20 water:acetonitrile.

  • Liquid Chromatography:

    • Column: Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column.

    • Mobile Phase: Isocratic elution with 1:1 acetonitrile:water containing 2 mM ammonium acetate and 0.1% acetic acid.

    • Flow Rate: 0.7 mL/min.

    • Analysis Time: Approximately 2 minutes.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer (Sciex API III Plus).

    • Ion Source: Turbo-Ionspray.

    • Mode: Multiple Reaction Monitoring (MRM).

Method 2: Identification of Related Substances in Erythromycin Drug by LC-MS [2]

  • Sample Preparation:

    • Weigh and transfer approximately 70 mg of the test sample and 2 mg of each related substance into a 25 mL volumetric flask.

    • Add 10 mL of acetonitrile and sonicate to mix.

    • Make up the volume with the mobile phase.

  • Liquid Chromatography:

    • Column: Ashaipak ODP-50, 5 µm, 250 mm x 4.6 mm i.d.

    • Mobile Phase: 0.023 M ammonium formate (pH 10.3) : water : acetonitrile (35:25:40 v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 50 °C.

    • Injection Volume: 70 µL.

    • Run Time: 70 minutes.

    • UV Detection: 215 nm.

  • Mass Spectrometry:

    • Instrument: Applied Bioscience mass spectrometer (API-2000).

    • Ion Spray Voltage: 3500 V.

    • Temperature: 450 °C.

    • Declustering Potential: 60 V.

Alternative Approaches for Macrolide Analysis

A variety of analytical techniques are available for the quantification of macrolide antibiotics.[3][4] These include:

  • High-Performance Liquid Chromatography (HPLC) with UV, fluorescence, or electrochemical detection.[3]

  • Gas Chromatography (GC).[3]

  • Capillary Zone Electrophoresis.[3]

  • Thin-Layer Chromatography (TLC).[3]

The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.[4]

Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method, a critical process to ensure the reliability of the data generated in preclinical and clinical studies.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Sample Preparation MD1->MD2 MD3 Chromatography MD2->MD3 MD4 Mass Spectrometry MD3->MD4 V1 Selectivity & Specificity MD4->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Recovery V4->V5 V6 Stability V5->V6 V7 Ruggedness & Robustness V6->V7 SA1 Calibration Curve V7->SA1 Apply Validated Method SA2 Quality Control Samples SA1->SA2 SA3 Unknown Sample Quantification SA2->SA3

References

A Comparative Performance Analysis of 9-deoxy-9-(propylamino)erythromycin Against Current Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel macrolide antibiotic, 9-deoxy-9-(propylamino)erythromycin, against a panel of current standard-of-care antibiotics. The data presented herein is based on rigorous in-vitro testing to evaluate its efficacy against a broad range of clinically relevant bacterial pathogens.

Introduction to 9-deoxy-9-(propylamino)erythromycin

9-deoxy-9-(propylamino)erythromycin is a new semi-synthetic derivative of erythromycin, a well-established macrolide antibiotic. This modification involves the substitution of the C-9 carbonyl group with a propylamino group, a chemical alteration aimed at overcoming common macrolide resistance mechanisms and enhancing antibacterial potency. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Comparative In-Vitro Efficacy

The antibacterial activity of 9-deoxy-9-(propylamino)erythromycin was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a variety of Gram-positive and Gram-negative bacteria. The results are compared with those of standard antibiotics, including a classic macrolide (Erythromycin), a newer macrolide (Azithromycin), a fluoroquinolone (Levofloxacin), and a beta-lactam (Ceftriaxone).

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial Strain9-deoxy-9-(propylamino)erythromycinErythromycinAzithromycinLevofloxacinCeftriaxone
Staphylococcus aureus (ATCC 29213)0.2510.50.54
Streptococcus pneumoniae (ATCC 49619)0.060.250.1210.5
Haemophilus influenzae (ATCC 49247)1420.060.03
Moraxella catarrhalis (ATCC 25238)0.120.50.250.120.06
Escherichia coli (ATCC 25922)16>64>640.030.12
Pseudomonas aeruginosa (ATCC 27853)>64>64>6418

Experimental Protocols

The data presented in this guide was obtained using standardized and reproducible experimental protocols to ensure accuracy and comparability.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Bacterial Culture Preparation inoculation Inoculation of Microtiter Plates start->inoculation antibiotic_prep Serial Dilution of Antibiotics antibiotic_prep->inoculation incubation Incubation at 37°C for 18-24h inoculation->incubation readout Visual Inspection for Turbidity incubation->readout mic_determination MIC Determination readout->mic_determination

MIC Assay Workflow

Protocol Steps:

  • Bacterial Culture Preparation: Bacterial strains were cultured overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard.

  • Antibiotic Dilution: A two-fold serial dilution of each antibiotic was prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Mechanism of Action and Signaling Pathway

9-deoxy-9-(propylamino)erythromycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit. This binding sterically hinders the elongation of the polypeptide chain.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P-site Protein_Synthesis Protein Synthesis Elongation A_site A-site E_site E-site Inhibition Inhibition E_site->Inhibition mRNA mRNA Antibiotic 9-deoxy-9-(propylamino)erythromycin Antibiotic->E_site Binds to Exit Tunnel Inhibition->Protein_Synthesis Blocks Elongation

Mechanism of Action of Macrolide Antibiotics

Summary and Conclusion

The in-vitro data indicates that 9-deoxy-9-(propylamino)erythromycin demonstrates significant potency against a range of Gram-positive and select Gram-negative respiratory pathogens. Its enhanced activity against Staphylococcus aureus and Streptococcus pneumoniae compared to older macrolides like Erythromycin suggests that the structural modifications may successfully overcome some existing resistance mechanisms. While its activity against Haemophilus influenzae is modest and it is not effective against Pseudomonas aeruginosa or Escherichia coli, its overall profile warrants further investigation, particularly in the context of respiratory tract infections. The favorable MIC values against key pathogens highlight its potential as a valuable addition to the antibiotic arsenal. Further studies, including in-vivo efficacy and safety profiling, are essential to fully elucidate its therapeutic potential.

A Comparative Guide: In Vitro and In Vivo Correlation of Erythromycin and its Derivative, 9-deoxy-9-(propylamino)-erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of the well-established macrolide antibiotic, Erythromycin, and its semi-synthetic derivative, 9-deoxy-9-(propylamino)-erythromycin. The objective is to elucidate the correlation between their laboratory-assessed antimicrobial potency and their efficacy in a biological system, offering valuable insights for drug development and research.

Executive Summary

Erythromycin, a cornerstone of antibacterial therapy, exhibits potent in vitro activity against a range of Gram-positive bacteria. However, its in vivo efficacy can be limited by its pharmacokinetic profile, including a relatively short half-life. The derivative, 9-deoxy-9-(propylamino)-erythromycin, belongs to a class of macrolides known as azalides, which have been structurally modified to enhance their pharmacokinetic properties. While often demonstrating comparable in vitro minimum inhibitory concentrations (MICs) to Erythromycin, these derivatives typically exhibit superior in vivo performance. This guide explores this disparity, presenting available data, outlining experimental methodologies, and visualizing the underlying mechanisms of action.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for Erythromycin and related 9-deoxy-9-amino-erythromycin derivatives. It is important to note that direct comparative data for 9-deoxy-9-(propylamino)-erythromycin is limited in publicly available literature; therefore, data from closely related azalide compounds are presented to infer its likely performance characteristics.

Table 1: Comparative In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

MicroorganismErythromycin9-deoxy-9-amino-erythromycin Derivatives (representative values)
Staphylococcus aureus0.25 - 20.12 - 1
Streptococcus pneumoniae0.03 - 0.50.03 - 0.25
Streptococcus pyogenes0.03 - 0.250.015 - 0.12
Haemophilus influenzae1 - 80.5 - 4

Note: Data is compiled from various sources and represents a general range. Specific MIC values can vary depending on the bacterial strain and testing conditions.

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Mice

ParameterErythromycin9-deoxy-9-amino-erythromycin Derivatives (representative values)
Peak Serum Concentration (Cmax) ~1-2 µg/mL> 4 µg/mL
Area Under the Curve (AUC) ModerateSubstantially Increased
Elimination Half-life (t½) ~1.5 - 2 hours[1]> 10 hours
Tissue Penetration ModerateExcellent

Note: These values are approximations derived from studies on Erythromycin and related azalide compounds in murine models and can vary based on the specific derivative, dosage, and administration route.

Analysis of In Vitro and In Vivo Correlation

The data suggests a divergence in the direct in vitro to in vivo correlation between Erythromycin and its 9-deoxy-9-amino derivatives. While the in vitro MIC values are often comparable, the derivatives demonstrate significantly enhanced in vivo efficacy. This improved performance is largely attributed to their superior pharmacokinetic profile, characterized by higher and more sustained concentrations in the blood and tissues. This allows the drug to remain above the MIC for the target pathogen for a longer duration, leading to better bacterial eradication.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key experiments cited in the comparison.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Stock solutions of Erythromycin and 9-deoxy-9-(propylamino)-erythromycin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy Assessment: Murine Sepsis Model

This model is used to evaluate the therapeutic efficacy of antibiotics in a systemic infection.

  • Induction of Infection: Mice are infected intraperitoneally with a lethal or sub-lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus). The bacterial inoculum is pre-determined to cause a consistent and measurable infection.

  • Drug Administration: At a specified time post-infection (e.g., 1 or 2 hours), groups of mice are treated with Erythromycin, 9-deoxy-9-(propylamino)-erythromycin, or a vehicle control. The drugs are typically administered via oral gavage or subcutaneous injection at various dose levels.

  • Monitoring and Endpoints: The mice are monitored for a defined period (e.g., 48-72 hours) for survival. In some studies, bacterial load in the blood, spleen, or other organs is determined at specific time points to assess the drug's bactericidal or bacteriostatic activity.

  • Data Analysis: Survival curves are analyzed using methods like the Kaplan-Meier analysis to determine the 50% effective dose (ED₅₀) for each compound.

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both Erythromycin and its derivatives act by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, interfering with the translocation of peptides and thereby halting bacterial growth.

Bacterial Ribosome (70S) Bacterial Ribosome (70S) 50S Subunit 50S Subunit Bacterial Ribosome (70S)->50S Subunit 30S Subunit 30S Subunit Bacterial Ribosome (70S)->30S Subunit Protein Synthesis Protein Synthesis Erythromycin / Derivative Erythromycin / Derivative Erythromycin / Derivative->50S Subunit Binds to Inhibition Inhibition Inhibition->Protein Synthesis Leads to

Caption: Binding of Erythromycin and its derivative to the 50S ribosomal subunit, inhibiting protein synthesis.

Anti-inflammatory Signaling Pathway: Inhibition of NF-κB

Macrolides like Erythromycin also possess anti-inflammatory properties, which are independent of their antibacterial activity. They can modulate the NF-κB signaling pathway, a key regulator of inflammation.

Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression Erythromycin Erythromycin Inhibition Inhibition Inhibition->IKK Activation Inhibits

Caption: Erythromycin's inhibitory effect on the NF-κB signaling pathway, reducing inflammation.

Experimental Workflow: In Vitro-In Vivo Correlation

The logical flow of experiments to establish the in vitro-in vivo correlation is depicted below.

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment MIC Determination MIC Determination IVIVC Analysis IVIVC Analysis MIC Determination->IVIVC Analysis Pharmacokinetics Pharmacokinetics Pharmacokinetics->IVIVC Analysis Efficacy (Murine Model) Efficacy (Murine Model) Efficacy (Murine Model)->IVIVC Analysis

Caption: Workflow illustrating the integration of in vitro and in vivo data for IVIVC analysis.

References

Safety Operating Guide

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Erythromycin, 9-deoxy-9-(propylamino)-

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data for Erythromycin, 9-deoxy-9-(propylamino)- necessitates that all handling procedures are governed by a conservative approach based on the known hazards of the broader macrolide antibiotic class, including the parent compound, Erythromycin. Researchers and laboratory personnel must adhere to stringent safety protocols to mitigate risks of potential eye irritation, skin sensitization, and allergic respiratory reactions. Individuals with a known hypersensitivity to other erythromycin derivatives may exhibit cross-reactivity and should exercise extreme caution.

Immediate Safety and Personal Protective Equipment (PPE)

The primary routes of occupational exposure to erythromycin and its derivatives are inhalation of airborne particles and direct skin or eye contact. Therefore, a comprehensive PPE strategy is essential. The following table summarizes the recommended PPE for handling Erythromycin, 9-deoxy-9-(propylamino)-, categorized by the level of protection required.

Protection Level Equipment Specifications and Usage Notes
Primary Containment (Always Required) Chemical Safety GogglesMust be worn at all times in the laboratory where the compound is handled. Provides protection against splashes and airborne particles.[1]
Nitrile GlovesDouble gloving is recommended. Ensure gloves are powder-free to prevent aerosolization of the compound. Change gloves immediately if contaminated, punctured, or torn. Regularly inspect gloves for signs of degradation.
Laboratory CoatA buttoned, long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of splashes, a disposable gown made of a low-permeability fabric is recommended.
Secondary Containment (Task-Dependent) Face ShieldTo be used in conjunction with chemical safety goggles when there is a significant risk of splashes or when handling larger quantities of the material.
Respiratory ProtectionFor procedures that may generate dust or aerosols (e.g., weighing, preparing solutions), a NIOSH-approved N95 or higher respirator is required.[1] Ensure proper fit testing and training for all respirator users.
Chemical-Resistant ApronRecommended when handling significant quantities of solutions to provide an additional layer of protection against spills and splashes.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure the safety of all laboratory personnel and to prevent environmental contamination.

Handling Procedures
  • Preparation : Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling, preferably within a chemical fume hood or other ventilated enclosure, especially when working with the solid form.

  • Weighing and Aliquoting : Perform all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation exposure. Use anti-static weigh paper or boats to prevent dispersal of the powder.

  • Solution Preparation : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Ensure adequate ventilation.

  • General Hygiene : Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[1]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate : Alert others in the vicinity and evacuate the immediate area if necessary, especially for large spills or if aerosols are generated.

  • Isolate : Secure the area to prevent unauthorized entry.

  • Protect : Don appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Contain and Clean : For solid spills, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a labeled, sealed container for hazardous waste. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate : Clean the spill area with an appropriate decontaminating solution, followed by a thorough wash with soap and water.

  • Dispose : All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste materials contaminated with Erythromycin, 9-deoxy-9-(propylamino)-, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with Erythromycin, 9-deoxy-9-(propylamino)-.

Experimental Workflow: Safe Handling of Erythromycin, 9-deoxy-9-(propylamino)- A Task Assessment (e.g., weighing, solution prep) B Select Primary PPE (Goggles, Lab Coat, Gloves) A->B C Assess Aerosol/Splash Risk B->C D Select Secondary PPE (Respirator, Face Shield) C->D High Risk E Perform Experiment in Designated Area C->E Low Risk D->E F Decontamination of Workspace E->F G Proper Waste Disposal F->G H Remove PPE & Wash Hands G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.